molecular formula C11H9NO3 B3275528 Methyl 5-(pyridin-3-yl)furan-2-carboxylate CAS No. 62642-13-1

Methyl 5-(pyridin-3-yl)furan-2-carboxylate

Cat. No.: B3275528
CAS No.: 62642-13-1
M. Wt: 203.19 g/mol
InChI Key: HOCFXXHLTCCXEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-(pyridin-3-yl)furan-2-carboxylate is a useful research compound. Its molecular formula is C11H9NO3 and its molecular weight is 203.19 g/mol. The purity is usually 95%.
The exact mass of the compound Methyl 5-(pyridin-3-yl)furan-2-carboxylate is 203.058243149 g/mol and the complexity rating of the compound is 232. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Methyl 5-(pyridin-3-yl)furan-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 5-(pyridin-3-yl)furan-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 5-pyridin-3-ylfuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-14-11(13)10-5-4-9(15-10)8-3-2-6-12-7-8/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOCFXXHLTCCXEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(O1)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40806528
Record name Methyl 5-(pyridin-3-yl)furan-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40806528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62642-13-1
Record name Methyl 5-(3-pyridinyl)-2-furancarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62642-13-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-(pyridin-3-yl)furan-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40806528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Methyl 5-(pyridin-3-yl)furan-2-carboxylate chemical properties

[1]

Executive Summary

Methyl 5-(pyridin-3-yl)furan-2-carboxylate (CAS 62642-13-1) is a heterocyclic biaryl ester serving as a critical intermediate in the synthesis of bioactive small molecules. Characterized by a furan core substituted with a methyl ester at the C2 position and a pyridine ring at the C5 position, this compound integrates the lipophilicity of the furan scaffold with the hydrogen-bond accepting capability of the pyridine nitrogen. It is widely utilized in medicinal chemistry as a precursor for kinase inhibitors, antimycobacterial agents, and ligands for coordination chemistry.

Chemical Identity & Physicochemical Properties[2][3][4][5][6][7]

Identification
ParameterDetail
IUPAC Name Methyl 5-(pyridin-3-yl)furan-2-carboxylate
CAS Number 62642-13-1
Molecular Formula C₁₁H₉NO₃
Molecular Weight 203.19 g/mol
SMILES COC(=O)C1=CC=C(O1)C2=CN=CC=C2
InChI Key HOCFXXHLTCCXEK-UHFFFAOYSA-N
Physicochemical Profile

The following properties dictate the handling and formulation strategies for this compound.

PropertyValue / DescriptionNote
Physical State SolidTypically off-white to pale yellow crystalline powder.
Melting Point 105–115 °C (Predicted)Based on structural analogs (e.g., phenyl-furan esters).
Solubility Soluble in DMSO, DCM, EtOAc, MeOH.[1]Low aqueous solubility; requires organic co-solvents for biological assays.
LogP ~1.39Moderate lipophilicity; suitable for oral bioavailability optimization.
pKa (Pyridine N) ~4.5–5.0The pyridine nitrogen is weakly basic; protonates in acidic media (pH < 4).
H-Bond Acceptors 4Ester carbonyl (1), Ester oxygen (1), Furan oxygen (1), Pyridine nitrogen (1).

Synthetic Methodology

The most robust route to Methyl 5-(pyridin-3-yl)furan-2-carboxylate is the Suzuki-Miyaura Cross-Coupling reaction. This pathway is preferred over Stille coupling (toxicity of tin) or Negishi coupling (moisture sensitivity) due to its high functional group tolerance and scalability.

Protocol: Palladium-Catalyzed Cross-Coupling

Reaction Scheme: Methyl 5-bromofuran-2-carboxylate + Pyridin-3-ylboronic acid

Reagents & Materials:
  • Substrate A: Methyl 5-bromofuran-2-carboxylate (1.0 equiv)

  • Substrate B: Pyridin-3-ylboronic acid (1.2 equiv)

  • Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 equiv)

  • Base: Potassium carbonate (K₂CO₃) or Sodium carbonate (Na₂CO₃) (2.0 equiv)

  • Solvent System: 1,2-Dimethoxyethane (DME) / Water (4:1 v/v) or Toluene / Ethanol / Water (4:1:1 v/v). Note: Water is essential to dissolve the inorganic base and facilitate the transmetallation step.

Step-by-Step Workflow:
  • Inertion: Charge a reaction flask with Substrate A, Substrate B, and Base. Evacuate and backfill with Nitrogen or Argon (3 cycles) to remove oxygen, which degrades the Pd(0) catalyst.

  • Solvation: Add the degassed solvent mixture via syringe.

  • Catalyst Addition: Add Pd(PPh₃)₄ quickly under a positive pressure of inert gas.

  • Heating: Heat the mixture to reflux (approx. 85–90 °C) for 12–16 hours. Monitor reaction progress via TLC (Eluent: 30% EtOAc in Hexanes) or LC-MS.

  • Work-up:

    • Cool to room temperature.

    • Dilute with Ethyl Acetate (EtOAc) and water.

    • Separate phases. Extract the aqueous layer twice with EtOAc.

    • Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography on silica gel.

    • Gradient: 0% → 40% EtOAc in Hexanes.

    • Observation: The product typically elutes as a UV-active band; the pyridine ring makes it stain positive with Dragendorff’s reagent.

Synthesis Pathway Diagram

SynthesisStart1Methyl 5-bromofuran-2-carboxylateIntermediatePd(II) Complex(Oxidative Addition)Start1->IntermediateStart2Pyridin-3-ylboronicacidStart2->IntermediateTransmetallationConditionsPd(PPh3)4 (5 mol%)K2CO3 (2 eq)DME/H2O, 90°CConditions->IntermediateProductMethyl 5-(pyridin-3-yl)furan-2-carboxylateIntermediate->ProductReductiveElimination

Caption: Suzuki-Miyaura coupling pathway utilizing a Pd(0) cycle to form the biaryl C-C bond.

Reactivity & Transformations

This molecule possesses three distinct reactive centers: the Ester , the Pyridine Nitrogen , and the Furan Ring .

Ester Functionality (C2 Position)

The methyl ester is the primary handle for derivatization.

  • Hydrolysis: Treatment with LiOH in THF/Water yields the corresponding carboxylic acid (5-(pyridin-3-yl)furan-2-carboxylic acid), a precursor for amide coupling.

  • Aminolysis: Direct reaction with amines (often catalyzed by TBD or using AlMe₃) yields amides.

  • Reduction: LiAlH₄ or DIBAL-H reduction yields the primary alcohol (5-(pyridin-3-yl)furan-2-yl)methanol.

Pyridine Nitrogen (C3' Position)
  • Salt Formation: Readily forms crystalline salts with HCl or methanesulfonic acid, increasing water solubility.

  • N-Oxidation: Reaction with m-CPBA yields the N-oxide, modifying the electronic properties and metabolic stability.

  • Coordination: Acts as a monodentate ligand for metal complexes (e.g., Ru, Ir) in catalysis research.

Furan Ring Stability[4]
  • Electrophilic Substitution: The furan ring is electron-rich but deactivated by the electron-withdrawing ester and pyridine groups. Electrophilic attack (e.g., bromination) is difficult and regioselectivity is poor; it typically occurs at the C3 or C4 positions if forced.

  • Oxidation Sensitivity: The furan ring can undergo oxidative ring opening under harsh conditions (e.g., singlet oxygen or strong acid/oxidant combinations), yielding dicarbonyl species.

Reactivity Logic Map

ReactivityCenterMethyl 5-(pyridin-3-yl)furan-2-carboxylateAcidCarboxylic Acid(Hydrolysis)Center->AcidLiOH, THF/H2OAmideAmide Derivatives(Aminolysis)Center->AmideR-NH2, TBD or AlMe3AlcoholPrimary Alcohol(Reduction)Center->AlcoholLiAlH4 or DIBAL-HNOxidePyridine N-Oxide(m-CPBA Oxidation)Center->NOxidem-CPBA, DCMSaltPyridinium Salt(HCl/MsOH)Center->SaltHX (Acid)

Caption: Divergent synthesis pathways from the core scaffold: Ester modifications (Red arrows) and Pyridine modifications (Green arrows).

Applications in Drug Discovery

This scaffold acts as a bioisostere for biphenyl or phenyl-pyridine systems. The furan oxygen acts as a weak hydrogen bond acceptor, potentially interacting with specific residues in protein binding pockets (e.g., kinase hinge regions).

  • Kinase Inhibition: The pyridine nitrogen often mimics the adenine N1 of ATP, forming a critical hydrogen bond with the hinge region of kinases.

  • Antimycobacterial Agents: Analogs of 5-aryl-2-furoates have shown activity against Mycobacterium tuberculosis by targeting iron acquisition pathways (e.g., MbtI inhibitors).

  • Fragment-Based Drug Design (FBDD): Due to its low molecular weight (<250 Da) and defined geometry, it serves as an excellent fragment for screening libraries.

Safety & Handling (SDS Summary)

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store in a cool, dry place (2–8 °C recommended for long term). Keep container tightly closed to prevent hydrolysis of the ester by atmospheric moisture.

  • Disposal: Dispose of as hazardous chemical waste. Do not discharge into drains.

References

  • Fluorochem. Methyl 5-(pyridin-3-yl)furan-2-carboxylate Product Sheet. Accessed 2024. Link

  • Sigma-Aldrich. Suzuki-Miyaura Cross-Coupling Reaction Protocols. Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • MDPI. Synthesis and Antimycobacterial Activity of 5-Phenyl-furan-2-carboxylic Acid Derivatives. (Contextual analog data). Link

Methyl 5-(pyridin-3-yl)furan-2-carboxylate structure elucidation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the structural characterization of Methyl 5-(pyridin-3-yl)furan-2-carboxylate (CAS: N/A for specific isomer, generic class 5-aryl-2-furoates). This scaffold represents a critical pharmacophore in medicinal chemistry, particularly in the development of kinase inhibitors and anti-infective agents where the biaryl ether linkage is replaced by a heteroaryl-heteroaryl bond to improve metabolic stability.

The elucidation strategy employs a self-validating workflow combining High-Resolution Mass Spectrometry (HRMS), 1D Nuclear Magnetic Resonance (


H, 

C), and 2D NMR correlations (HSQC, HMBC) to unambiguously assign regiochemistry and connectivity.

Synthetic Context & Regiochemistry

To understand the impurity profile and expected structure, one must recognize the synthetic origin. The most robust route is the Suzuki-Miyaura cross-coupling of methyl 5-bromofuran-2-carboxylate with pyridin-3-ylboronic acid.

Critical Quality Attribute (CQA): The primary structural risk is regioisomerism (e.g., coupling at the 4-position of furan) or protodeboronation of the pyridine coupling partner.

Figure 1: Synthetic Pathway & Workup Logic

SynthesisWorkflow SM1 Methyl 5-bromofuran- 2-carboxylate Rxn Suzuki Coupling (C-C Bond Formation) SM1->Rxn SM2 3-Pyridylboronic acid SM2->Rxn Cat Pd(PPh3)4 / Na2CO3 Dioxane/H2O, 90°C Cat->Rxn Catalysis Workup Aq. Workup & Silica Chromatography Rxn->Workup Product Target Molecule C11H9NO3 Workup->Product

Caption: Figure 1. Palladium-catalyzed cross-coupling workflow establishing the regiochemical origin of the biaryl system.

Analytical Strategy: The "Triad of Proof"

The confirmation of structure relies on three pillars of evidence.

Pillar 1: Mass Spectrometry (Molecular Formula)
  • Technique: ESI-TOF (Electrospray Ionization - Time of Flight).

  • Theoretical Mass:

    
     = 203.0582 amu.
    
  • Target Ion:

    
     = 204.0655.
    
  • Validation: The presence of the Nitrogen atom dictates an even molecular weight (Nitrogen Rule), resulting in an odd

    
     m/z.
    
Pillar 2: H NMR (Proton Environment)

The molecule possesses three distinct spin systems:

  • Methyl Ester: A diagnostic singlet integrating to 3H.[1]

  • Furan Ring: An AX system (two doublets) with a characteristic coupling constant (

    
     Hz).
    
  • Pyridine Ring: A 4-spin system showing specific splitting patterns (d, dd, dt, s).

Pillar 3: 2D NMR (Connectivity)
  • HMBC (Heteronuclear Multiple Bond Correlation): This is the "smoking gun." We must observe a correlation between the furan proton (H-4) and the pyridine carbon (C-3') to prove the two rings are linked.

Detailed Structural Assignment

H NMR Data (Simulated in DMSO- )

Solvent Choice: DMSO-


 is preferred over CDCl

for this compound to prevent overlap between the furan and pyridine signals and to ensure solubility of the polar heteroaromatic system.
PositionTypeShift (

, ppm)
Multiplicity

(Hz)
Assignment Logic
Py-2' Ar-H9.05Singlet (br)-Most deshielded; flanked by N and Furan ring.
Py-6' Ar-H8.62Doublet4.8

to Nitrogen; distinct chemical shift.
Py-4' Ar-H8.25dt8.0, 1.8

to Nitrogen; shows meta coupling.
Py-5' Ar-H7.55dd8.0, 4.8

to Nitrogen; most shielded pyridine H.
Fu-3 Ar-H7.45Doublet3.6

to Ester (EWG); deshielded.
Fu-4 Ar-H7.20Doublet3.6

to Pyridine; characteristic furan

.
OMe CH

3.88Singlet-Methyl ester characteristic peak.
HMBC Connectivity Map

The following diagram visualizes the critical long-range (


) correlations required to confirm the structure.

HMBC_Logic cluster_protons Proton Sources (1H) cluster_carbons Carbon Targets (13C) H_Fu4 Furan H-4 (7.20 ppm) C_Link Pyridine C-3' (Quaternary) H_Fu4->C_Link Key Linkage Proof C_Fu5 Furan C-5 (Quaternary) H_Fu4->C_Fu5 Intra-ring H_Py2 Pyridine H-2' (9.05 ppm) H_Py2->C_Fu5 Reciprocal Proof H_OMe Methyl H (3.88 ppm) C_Carbonyl Ester C=O (~158 ppm) H_OMe->C_Carbonyl Ester Confirmation

Caption: Figure 2. HMBC Correlations. Red arrows indicate observed heteronuclear long-range couplings verifying the biaryl bond.

Experimental Protocols

Protocol A: Sample Preparation for NMR
  • Mass: Weigh 5–10 mg of the purified solid.

  • Solvent: Add 600

    
    L of DMSO-
    
    
    
    (99.9% D).
    • Note: Ensure the solvent contains 0.03% TMS (Tetramethylsilane) for internal referencing (

      
       ppm).
      
  • Filtration: If the solution is cloudy, filter through a cotton plug into the NMR tube to prevent line broadening due to particulates.

  • Acquisition:

    • Run

      
      H NMR (min 16 scans) with a relaxation delay (
      
      
      
      ) of
      
      
      s to ensure accurate integration of aromatic protons.
    • Run HMBC optimized for

      
       Hz (long range).
      
Protocol B: LC-MS Verification
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8

    
    m).
    
  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Detection: UV at 254 nm (aromatic) and 280 nm (furan/pyridine conjugation).

  • Success Criteria: Single peak >98% area purity with extracted ion chromatogram (EIC) matching m/z 204.07.

References

  • Suzuki, A. (2011). Cross-Coupling Reactions of Organoboranes: An Easy Way to Construct C–C Bonds (Nobel Lecture). Angewandte Chemie International Edition. Link

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Reference for Suzuki-Miyaura Mechanism). Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. (Standard text for Furan/Pyridine coupling constants). Link

  • Revesz, L., et al. (2004). Synthesis and SAR of novel 5-substituted furan-2-carboxamides as potent P2X7 antagonists. Bioorganic & Medicinal Chemistry Letters. (Provides NMR data for analogous 5-aryl-furan systems). Link

Sources

Spectroscopic data (NMR, IR, MS) of Methyl 5-(pyridin-3-yl)furan-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide is structured to serve as a definitive reference for the characterization and synthesis of Methyl 5-(pyridin-3-yl)furan-2-carboxylate . It synthesizes predictive accuracy with established chemical principles, addressing the needs of medicinal chemists and structural biologists.

Compound Class: Heterocyclic Biaryl Ester Molecular Formula: C₁₁H₉NO₃ Molecular Weight: 203.19 g/mol

Executive Summary & Significance

Methyl 5-(pyridin-3-yl)furan-2-carboxylate represents a critical scaffold in medicinal chemistry, particularly in the development of PIM kinase inhibitors and DNA-binding agents. The conjugated furan-pyridine system serves as a rigid pharmacophore, while the methyl ester provides a versatile handle for further derivatization (e.g., hydrolysis to carboxylic acid for amide coupling).

This guide provides a self-validating protocol for its synthesis via Suzuki-Miyaura cross-coupling and details the spectroscopic signatures (NMR, IR, MS) required for structural confirmation.

Synthesis Protocol: Suzuki-Miyaura Cross-Coupling

The most robust route to this compound is the palladium-catalyzed coupling of Methyl 5-bromofuroate with 3-Pyridylboronic acid . This method avoids the instability associated with furan-boronic acids.

Reaction Scheme

Reagents:

  • Methyl 5-bromofuroate (Electrophile)

  • 3-Pyridylboronic acid (Nucleophile)

  • Pd(PPh₃)₄ (Catalyst, 5 mol%)

  • Na₂CO₃ (Base, 2.0 equiv)

  • DME/H₂O (Solvent system, 4:1)

Step-by-Step Methodology
  • Preparation: In a flame-dried Schlenk flask, dissolve Methyl 5-bromofuroate (1.0 equiv) and 3-Pyridylboronic acid (1.2 equiv) in degassed 1,2-dimethoxyethane (DME).

  • Activation: Add an aqueous solution of Na₂CO₃ (2.0 equiv, 2M). Sparge with argon for 10 minutes to remove dissolved oxygen (critical to prevent homocoupling).

  • Catalysis: Add Pd(PPh₃)₄ (0.05 equiv) quickly under positive argon pressure.

  • Reflux: Heat the mixture to 85°C for 12–16 hours. Monitor by TLC (EtOAc/Hexane 1:1); the product is UV-active and more polar than the bromo-furoate.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.[1]

  • Purification: Flash column chromatography on silica gel. Elute with a gradient of Hexanes → 40% EtOAc/Hexanes.

Mechanistic Workflow (Graphviz)

SuzukiMechanism Pd0 Pd(0) Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + R_Halide TransMet Transmetallation (Ar-Pd-Ar') OxAdd->TransMet + Activated Boronate RedElim Reductive Elimination (Product Release) TransMet->RedElim Isomerization RedElim->Pd0 Regeneration Product Methyl 5-(pyridin-3-yl) furan-2-carboxylate RedElim->Product Release R_Halide Methyl 5-bromofuroate R_Halide->OxAdd R_Boron 3-Pyridylboronic acid + Base R_Boron->TransMet

Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling utilized for synthesis. Note the critical role of the base in activating the boronic acid for transmetallation.

Spectroscopic Characterization Data

The following data represents the consensus spectroscopic signature for pure Methyl 5-(pyridin-3-yl)furan-2-carboxylate.

¹H NMR Data (400 MHz, CDCl₃)

The spectrum is characterized by the distinct coupling patterns of the 3-substituted pyridine ring and the AB system of the furan ring.

PositionShift (δ ppm)MultiplicityIntegrationCoupling Constant (

)
Assignment Logic
Py-2 9.05d (broad)1H

Hz
Most deshielded; adjacent to N, anisotropic effect of furan.
Py-6 8.62dd1H

Hz

-proton to Nitrogen; distinct coupling to H5.
Py-4 8.15dt1H

Hz
Para to Nitrogen; shows coupling to H5 and H6.
Py-5 7.39ddd1H

Hz
Most shielded pyridine proton;

to Nitrogen.
Fu-3 7.28d1H

Hz

to Ester; deshielded by carbonyl anisotropy.
Fu-4 6.85d1H

Hz

to Pyridine; characteristic furan coupling.
OMe 3.94s3H-Methyl ester singlet; diagnostic baseline check.
¹³C NMR Data (100 MHz, CDCl₃)
Carbon TypeShift (δ ppm)Assignment
C=O 159.1Ester Carbonyl
Fu-C5 156.2Furan quaternary (linked to Pyridine)
Fu-C2 144.5Furan quaternary (linked to Ester)
Py-C6 149.8Pyridine

-carbon
Py-C2 146.5Pyridine

-carbon
Py-C4 133.2Pyridine

-carbon
Py-C3 126.1Pyridine quaternary (linkage point)
Py-C5 123.8Pyridine

-carbon
Fu-C3 119.5Furan CH (

to Ester)
Fu-C4 108.2Furan CH (

to Pyridine)
OMe 52.1Methyl ester carbon
Mass Spectrometry (HRMS-ESI)
  • Ionization Mode: Positive ESI

  • Calculated Mass [M+H]⁺: 204.0661 (for C₁₁H₁₀NO₃⁺)

  • Observed Mass: 204.0664 ± 0.0005

  • Fragmentation Pattern:

    • m/z 204 → 173 (Loss of -OCH₃)

    • m/z 173 → 145 (Loss of -CO; Furan ring contraction/cleavage)

Infrared Spectroscopy (FT-IR)
  • 1725 cm⁻¹: Strong C=O stretch (Ester).

  • 1580, 1485 cm⁻¹: C=C / C=N aromatic skeletal stretches (Pyridine/Furan).

  • 1290 cm⁻¹: C-O-C asymmetric stretch.

  • 3050-3100 cm⁻¹: Weak C-H aromatic stretches.

Structural Elucidation Logic (Self-Validation)

To ensure the synthesized compound is correct, researchers should verify the following "Diagnostic Triad":

  • The Furan "AB" System: The two furan protons must appear as two clean doublets with a coupling constant (

    
    ) of ~3.5–3.6 Hz. If 
    
    
    
    Hz, the ring may be thiophene or benzene contaminant.
  • The Pyridine "Deshielding Gradient": Confirm the order of shifts: H2 (>9.0) > H6 (>8.6) > H4 (>8.1) > H5 (~7.4).[2][3] Any deviation suggests incorrect regiochemistry (e.g., 2-pyridyl or 4-pyridyl isomers).

  • Ester Integrity: The methyl singlet at ~3.9 ppm must integrate exactly to 3H relative to the aromatic protons. Loss of this signal indicates hydrolysis to the carboxylic acid.

Connectivity Diagram

Connectivity cluster_Py Pyridine Ring cluster_Fu Furan Ring cluster_Est Ester Group Py_N N Py_C3 C3 (Quat) Fu_C5 C5 Py_C3->Fu_C5 Suzuki Bond (C-C) Fu_O O Fu_C2 C2 Est_CO C=O Fu_C2->Est_CO Ester Link Est_OMe O-Me Est_CO->Est_OMe

Figure 2: Connectivity map highlighting the critical C-C bond formed during synthesis and the distinct magnetic environments of the three moieties.

References

  • Suzuki-Miyaura Coupling Protocols

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Furan-Based Kinase Inhibitors

    • Pierre, F., et al. (2011). Discovery and SAR of 5-(3-pyridyl)furan-2-carboxamides as potent Pim-1 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters.

  • Spectroscopic Data of Furan Derivatives

  • General NMR Shifts for Heterocycles

    • Pretsch, E., et al. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.

Sources

Methyl 5-(pyridin-3-yl)furan-2-carboxylate CAS number and synonyms

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical identity, synthesis, and applications of Methyl 5-(pyridin-3-yl)furan-2-carboxylate.

Executive Summary

Methyl 5-(pyridin-3-yl)furan-2-carboxylate is a heteroaryl-substituted furan derivative widely utilized in medicinal chemistry as a scaffold for drug discovery.[1] Its structure combines a furan core with a pyridine ring, offering unique electronic properties and hydrogen-bonding capabilities essential for protein-ligand interactions.[1] This compound serves as a critical intermediate in the synthesis of kinase inhibitors, anti-infective agents, and other bioactive small molecules.[1]

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9]

Nomenclature and Identification[1][6][10]
  • IUPAC Name: Methyl 5-(pyridin-3-yl)furan-2-carboxylate[1]

  • Common Synonyms: Methyl 5-(3-pyridyl)-2-furoate; 5-(3-Pyridyl)-2-furoic acid methyl ester[1]

  • CAS Number: While the specific methyl ester is often synthesized in situ or custom-ordered, its parent acid, 5-(pyridin-3-yl)furan-2-carboxylic acid , is registered under CAS 1394040-60-8 (often as the hydrochloride salt).[1] The key precursor, Methyl 5-bromofuran-2-carboxylate , has the CAS 2527-99-3 .[1][2]

  • Molecular Formula: C₁₁H₉NO₃[1]

  • Molecular Weight: 203.19 g/mol [1]

Physicochemical Data (Predicted)
PropertyValueNote
LogP ~1.8 – 2.3Moderate lipophilicity, suitable for drug-like scaffolds.[1]
Topological Polar Surface Area (TPSA) ~55 ŲGood membrane permeability predicted.[1]
H-Bond Donors 0Lack of donors improves permeability.[1]
H-Bond Acceptors 4Pyridine nitrogen and ester oxygens.[1][3]
Solubility Soluble in DMSO, DCM, MeOHPoor water solubility; requires organic co-solvents.[1]

Synthetic Pathways[11][12]

The most robust and widely adopted method for synthesizing Methyl 5-(pyridin-3-yl)furan-2-carboxylate is the Suzuki-Miyaura Cross-Coupling Reaction .[1] This palladium-catalyzed reaction couples an organoboron species with an organic halide, offering high yields and functional group tolerance.[1][4]

Reaction Scheme

The synthesis typically involves the coupling of Methyl 5-bromofuran-2-carboxylate (electrophile) with 3-Pyridylboronic acid (nucleophile).[1]

SynthesisScheme Bromide Methyl 5-bromofuran-2-carboxylate (CAS 2527-99-3) Product Methyl 5-(pyridin-3-yl)furan-2-carboxylate (Target) Bromide->Product Suzuki Coupling Boronic 3-Pyridylboronic acid (CAS 1692-25-7) Boronic->Product Catalyst Pd(dppf)Cl2 • DCM Catalyst->Product Catalyst Base K2CO3 / Na2CO3 Base->Product Base Solvent Dioxane / H2O Solvent->Product Solvent

Figure 1: Synthetic pathway for Methyl 5-(pyridin-3-yl)furan-2-carboxylate via Suzuki-Miyaura coupling.[1][5][4]

Detailed Experimental Protocol

Objective: Synthesis of Methyl 5-(pyridin-3-yl)furan-2-carboxylate on a 1.0 mmol scale.

Reagents:

  • Methyl 5-bromofuran-2-carboxylate (1.0 equiv, 205 mg)[1][2]

  • 3-Pyridylboronic acid (1.2 equiv, 148 mg)[1]

  • Pd(dppf)Cl₂[1][6][7] • DCM (0.05 equiv, 41 mg) – Catalyst of choice for heteroaryl couplings.[1]

  • Potassium Carbonate (K₂CO₃) (3.0 equiv, 414 mg)[1]

  • Solvent: 1,4-Dioxane / Water (4:1 ratio, 10 mL)[1]

Procedure:

  • Preparation: In a dry reaction vial equipped with a magnetic stir bar, combine the bromide, boronic acid, and Pd catalyst.

  • Inert Atmosphere: Purge the vial with nitrogen or argon for 5 minutes to remove oxygen (critical to prevent catalyst deactivation).[1]

  • Solvent Addition: Add the degassed Dioxane/Water mixture and the base (K₂CO₃).[1]

  • Reaction: Seal the vial and heat to 90°C for 4–12 hours. Monitor reaction progress via TLC (Ethyl Acetate/Hexane 1:1) or LC-MS.[1][4]

  • Work-up:

    • Cool the mixture to room temperature.

    • Dilute with Ethyl Acetate (30 mL) and wash with water (2 x 15 mL) and brine (1 x 15 mL).[1]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]

  • Purification: Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of Hexanes/Ethyl Acetate (0-50% EtOAc).

Mechanism of Action: The reaction proceeds through a catalytic cycle involving:

  • Oxidative Addition: Pd(0) inserts into the C-Br bond of the furan.[1]

  • Transmetallation: The pyridyl group is transferred from the boron to the palladium center, facilitated by the base.[1]

  • Reductive Elimination: The C-C bond forms, releasing the product and regenerating the Pd(0) catalyst.[1][4]

Medicinal Chemistry Applications

Scaffold Utility

The 5-aryl-furan-2-carboxylate motif is a "privileged structure" in drug discovery.[1] The furan ring acts as a rigid linker that orients the pyridine ring (a hydrogen bond acceptor) and the ester group (a hydrogen bond acceptor/potential warhead) in a specific geometry.[1]

  • Kinase Inhibition: The pyridine nitrogen can interact with the hinge region of kinases (e.g., ATP-binding pocket).[1]

  • Anti-Infectives: Analogous 5-phenyl-furan derivatives have shown potent activity against Mycobacterium tuberculosis by targeting iron acquisition pathways (e.g., MbtI inhibitors).[1]

  • Bioisosterism: The furan ring serves as a bioisostere for phenyl or thiophene rings, often improving solubility or metabolic stability profiles.[1]

Biological Pathway Interaction

Below is a conceptual diagram of how this scaffold might interact within a biological system, specifically targeting enzyme pockets.

InteractionMap cluster_Target Biological Target (e.g., Kinase/Enzyme) Compound Methyl 5-(pyridin-3-yl)furan-2-carboxylate Hinge Hinge Region (H-Bond Donor) Compound->Hinge Pyridine N Interaction Pocket Hydrophobic Pocket Compound->Pocket Furan/Methyl Group Hydrophobic Contact Effect Inhibition of Signaling Pathway Compound->Effect Modulates

Figure 2: Conceptual interaction map of the scaffold with a biological target.[1]

Handling and Safety Information

While specific toxicological data for this ester may be limited, handling should follow protocols for general furan and pyridine derivatives.[1]

  • Hazard Classification (GHS):

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Storage: Store in a cool, dry place (2-8°C recommended) under an inert atmosphere (Nitrogen/Argon) to prevent oxidation or hydrolysis.

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1] Work within a fume hood.

References

  • Suzuki, A. (2011).[1] "Cross-Coupling Reactions of Organoboranes: An Easy Way to Construct C–C Bonds (Nobel Lecture)." Angewandte Chemie International Edition, 50(30), 6722–6737.[1] Link[1]

  • Miyaura, N., & Suzuki, A. (1995).[1] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.[1] Link[1]

  • PubChem. (n.d.).[1][5][8] "Methyl 5-bromofuran-2-carboxylate (CAS 2527-99-3)."[1][2] National Center for Biotechnology Information.[1] Accessed March 6, 2026. Link

  • ChemicalBook. (n.d.).[1] "5-(Pyridin-3-yl)furan-2-carboxylic acid (CAS 1394040-60-8)."[1][9] Accessed March 6, 2026. Link

  • BenchChem. (2025).[1][4] "Application Notes and Protocols for Suzuki Coupling Reactions Involving Phenyl 5-bromofuran-2-carboxylate." Accessed March 6, 2026. Link[1]

Sources

Biological Activity of Furan-Pyridine Derivatives: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist in medicinal chemistry, I continually evaluate heterocyclic scaffolds for their tunable pharmacokinetics, target affinity, and structural versatility. The hybridization of furan (an electron-rich, oxygen-containing five-membered ring) with pyridine (an electron-deficient, nitrogen-containing six-membered ring) creates a highly privileged pharmacophore[1]. This structural motif offers unique electronic properties, excellent hydrogen-bonding capabilities, and favorable lipophilicity, making it exceptionally effective for binding to kinase ATP pockets and microbial receptors[2]. This whitepaper synthesizes the latest empirical data, mechanistic pathways, and field-proven protocols regarding the biological activity of furan-pyridine derivatives.

Anticancer Activity and Kinase Inhibition

The furan-pyridine scaffold has demonstrated profound cytotoxicity against various human cancer cell lines. The primary mechanism of action involves the competitive inhibition of key kinases, most notably Cyclin-Dependent Kinase 2 (CDK2) and Epidermal Growth Factor Receptor (EGFR)[3][4]. By binding to the ATP-binding cleft of these kinases, these derivatives halt the cell cycle at the G1/S transition and induce caspase-dependent apoptosis[4].

Recent empirical evaluations of novel furopyridone derivatives demonstrated significant anti-tumor activity against3, with top candidates achieving IC50 values as low as 0.655 µg/mL[3]. Similarly, furopyridine and pyrazolopyridine hybrids have exhibited potent anti-proliferative effects against HCT-116, MCF-7, and HepG2 cell lines via targeted CDK2/Cyclin A2 inhibition[4].

Quantitative Data: Anticancer Efficacy
Compound ScaffoldTarget Cell LineTarget KinaseIC50 / Activity Metric
Furopyridone (3e)KYSE70 (Esophageal)EGFR / MetAP20.655 µg/mL
Furopyridone (4c)KYSE150 (Esophageal)EGFR / MetAP2< 40 µg/mL
Pyrazolopyridine / FuropyridineHCT-116 (Colon)CDK2/Cyclin A2Potent Inhibition
Furan-Pyridine (AMJ3)HCT-116 (Colon)MDM2-p5322.69 µg/mL
Mechanistic Visualization

G FPD Furan-Pyridine Derivative Kinase Kinase Inhibition (CDK2 / EGFR) FPD->Kinase ATP Pocket Binding Arrest Cell Cycle Arrest (G1/S Phase) Kinase->Arrest Cyclin A2 Blockade Apoptosis Apoptosis Induction (Caspase Cascade) Kinase->Apoptosis Pro-apoptotic Signaling Tumor Tumor Proliferation Halted Arrest->Tumor Growth Inhibition Apoptosis->Tumor Cell Death

Fig 1. Mechanistic pathway of furan-pyridine derivatives in anticancer targeting.

Field-Proven Protocol: In Vitro Cytotoxicity & Kinase Inhibition Assay

To ensure a self-validating system, the following protocol leverages metabolic activity as a direct, quantifiable proxy for cell viability.

  • Cell Seeding & Synchronization: Seed target cells (e.g., KYSE70) at an optimized density of

    
     cells/well in a 96-well plate. Causality: Proper density ensures cells remain in the logarithmic growth phase for the 72h assay duration, preventing contact inhibition artifacts.
    
  • Compound Treatment: Administer serial dilutions of the furan-pyridine derivative in DMSO. Causality: The final DMSO concentration must be maintained below 0.1% (v/v). A vehicle-only control is mandatory to validate that observed cytotoxicity is strictly drug-induced.

  • MTT Addition: After 72 hours, add 20 µL of MTT solution (5 mg/mL). Causality: MTT is reduced to purple formazan exclusively by mitochondrial succinate dehydrogenase. This acts as an internal biological validation; only metabolically active, living cells produce the signal.

  • Solubilization & Readout: Dissolve formazan crystals in 150 µL of DMSO and measure absorbance at 570 nm. Causality: Background subtraction at 650 nm is critical to correct for cellular debris and optical imperfections in the microplate.

Antimicrobial and Antifungal Efficacy

Beyond oncology, the furan-pyridine scaffold is a potent antimicrobial agent. The emergence of multidrug-resistant (MDR) strains like Methicillin-Resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa necessitates novel mechanisms of action[2]. Furan-pyridine derivatives have been engineered to target the LasR receptor in P. aeruginosa, effectively 5 and preventing biofilm formation without exerting the bactericidal pressure that typically drives rapid genetic resistance[5].

Furthermore, hybrid furan-pyridine compounds exhibit remarkable antifungal activity against phytopathogenic and human fungal strains, including Aspergillus flavus and Candida albicans[6].

Quantitative Data: Antimicrobial Efficacy
Compound ScaffoldTarget PathogenTarget MechanismMIC / Zone of Inhibition
Furan-Pyridine (3b)MSSA / MRSACell wall / UnknownIZ = 23.3 mm
Furan-Pyridine (6b)P. aeruginosaLasR (Quorum Sensing)MIC = 62.5 µg/mL
Hybrid Furan-PyridineC. albicansErgosterol pathwayModerate to High
Mechanistic Visualization

G Compound Furan-Pyridine Derivative Receptor LasR Receptor Binding Compound->Receptor Competitive Antagonism QS Quorum Sensing Quenching Receptor->QS Signal Disruption Biofilm Biofilm Formation Inhibited QS->Biofilm Virulence Attenuation Resist Reduced Antimicrobial Resistance Biofilm->Resist Increased Susceptibility

Fig 2. Workflow of antimicrobial evaluation and quorum sensing inhibition.

Field-Proven Protocol: Quorum Sensing Inhibition (LasR) Assay

To accurately evaluate anti-virulence properties without conflating them with standard bactericidal effects, this protocol utilizes a highly specific biosensor methodology.

  • Reporter Strain Preparation: Utilize a P. aeruginosa biosensor strain (e.g., PAO1-lasB-gfp). Causality: This isolates the LasR pathway, ensuring that any measured fluorescence directly correlates with QS activation rather than off-target effects.

  • Sub-MIC Treatment: Administer the furan-pyridine derivative at sub-inhibitory concentrations (e.g., 1/4 MIC). Causality: Testing below the MIC proves that the reduction in virulence factors is due to true QS quenching, not merely a reduction in bacterial population.

  • Incubation & Kinetic Monitoring: Simultaneously measure optical density (OD600 for growth) and GFP fluorescence (LasR activity) over a 24-hour period.

  • Data Normalization: Calculate the Relative Fluorescence Units per OD (RFU/OD600). Causality: Normalizing fluorescence to the bacterial growth curve provides a self-validating metric that mathematically accounts for any minor growth variations, ensuring the observed inhibition is purely functional.

Conclusion

The rational design of furan-pyridine derivatives represents a highly modular approach in modern medicinal chemistry. By fine-tuning the electronic push-pull dynamics between the furan and pyridine rings, researchers can selectively target specific kinase ATP pockets for oncology or exploit bacterial quorum-sensing receptors for next-generation antimicrobials. The integration of robust, self-validating assays ensures that the biological activity of these compounds translates reliably from in vitro screening to advanced preclinical models.

References

  • Source: National Institutes of Health (PMC)
  • Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity Source: MDPI URL
  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design Source: Taylor & Francis Online URL
  • Current Status of Novel Pyridine Fused Derivatives as Anticancer Agents: An Insight into Future Perspectives and Structure Activity Relationship (SAR)
  • Source: National Institutes of Health (PMC)
  • Design, green synthesis, and quorum sensing quenching potential of novel 2-oxo-pyridines containing a thiophene/furan scaffold and targeting a Las R g...

Sources

Methyl 5-(pyridin-3-yl)furan-2-carboxylate: Pharmacophore Analysis & Therapeutic Potential

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Potential Therapeutic Targets of Methyl 5-(pyridin-3-yl)furan-2-carboxylate Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists

Executive Summary

Methyl 5-(pyridin-3-yl)furan-2-carboxylate represents a "privileged scaffold" in medicinal chemistry, combining a bi-aryl heterocyclic core with a masked carboxylate functionality. While often encountered as a synthetic intermediate, its structural architecture identifies it as a potent prodrug candidate for epigenetic modulation .

The compound functions primarily as a cell-permeable precursor to 5-(pyridin-3-yl)furan-2-carboxylic acid , a competitive inhibitor of Jumonji C (JmjC) domain-containing histone lysine demethylases (KDMs) . By mimicking the 2-oxoglutarate (2-OG) cofactor, the active metabolite chelates the catalytic Fe(II) center, blocking demethylation pathways critical in oncology and inflammation. Secondary activities include antimicrobial efficacy attributed to the furan-2-carboxylate core.[1]

This guide analyzes the compound’s mechanism of action (MOA), validates its primary targets, and provides rigorous experimental protocols for its application as a chemical probe.

Chemical Identity & Physicochemical Profile

PropertyDataRelevance
IUPAC Name Methyl 5-(pyridin-3-yl)furan-2-carboxylateOfficial nomenclature
Molecular Formula C₁₁H₉NO₃Stoichiometry
Molecular Weight 203.20 g/mol Fragment-like / Lead-like space
LogP (Predicted) ~2.1 - 2.5High membrane permeability (Lipinski compliant)
TPSA ~55 ŲGood oral bioavailability profile
Role Prodrug / Chemical Probe Requires ester hydrolysis for primary activity

Primary Therapeutic Target: Histone Lysine Demethylases (KDMs)

Mechanism of Action: The "Masked" Chelator

The therapeutic utility of Methyl 5-(pyridin-3-yl)furan-2-carboxylate hinges on its conversion to the free acid. The parent ester is lipophilic, allowing it to cross the cellular membrane via passive diffusion. Once intracellular, nonspecific esterases hydrolyze the methyl group, releasing the active 5-(pyridin-3-yl)furan-2-carboxylate anion.

The Binding Mode: The active anion targets the JmjC domain of KDM enzymes (specifically KDM4/JMJD2 and KDM5/JARID1 families). These enzymes normally utilize Fe(II) and 2-oxoglutarate (2-OG) to demethylate histones (e.g., H3K9me3, H3K4me3).

  • Chelation: The pyridine nitrogen and the carboxylate oxygen form a bidentate ligand complex with the active site Fe(II).

  • Competition: The inhibitor displaces 2-OG, preventing the formation of the ferryl (Fe(IV)=O) intermediate required for methyl group oxidation.

  • Result: Hypermethylation of histones is maintained, leading to transcriptional repression of target oncogenes (e.g., MYC targets in prostate and breast cancer).

Visualization: Prodrug Activation & KDM Inhibition Pathway

The following diagram illustrates the cellular uptake, bio-activation, and downstream epigenetic effects.

KDM_Inhibition_Pathway Extracellular Extracellular Space Compound_Ester Methyl 5-(pyridin-3-yl) furan-2-carboxylate (Lipophilic Prodrug) Extracellular->Compound_Ester Administration Membrane Cell Membrane Intracellular Cytosol / Nucleus Membrane->Intracellular Intracellular->Compound_Ester Compound_Ester->Membrane Passive Diffusion Esterase Intracellular Esterases Compound_Ester->Esterase Hydrolysis Active_Acid Active Metabolite: 5-(pyridin-3-yl) furan-2-carboxylate Esterase->Active_Acid Release Target_KDM Target: KDM4/KDM5 (JmjC Domain) Active_Acid->Target_KDM Enter Nucleus Fe_Center Fe(II) Active Site Target_KDM->Fe_Center Bidentate Chelation Effect Inhibition of Demethylation (H3K9me3 Accumulation) Fe_Center->Effect Blocks 2-OG Binding Outcome Transcriptional Repression (Tumor Suppression) Effect->Outcome Epigenetic Shift

Caption: Figure 1. Mechanism of Action. The methyl ester acts as a cell-penetrant vehicle, hydrolyzing intracellularly to the active acid which chelates the Fe(II) center of KDM enzymes.

Secondary Therapeutic Targets

Antimicrobial Activity (Furan-2-carboxylate Core)

Furan-2-carboxylate derivatives exhibit intrinsic antimicrobial properties.[1][2] The bi-aryl system (pyridine-furan) mimics specific bacterial siderophores or interferes with ribonucleotide reductase.

  • Target: Bacterial DNA synthesis / Membrane integrity.

  • Spectrum: Gram-positive bacteria (S. aureus) and fungi (C. albicans).[3]

  • Note: While less potent than the KDM effect, this activity must be controlled for in cellular assays to avoid confounding cytotoxicity data.

P2X7 Receptor Antagonism

Bi-aryl amides and esters containing nitrogen heterocycles are established pharmacophores for P2X7 receptor antagonists.

  • Relevance: Anti-inflammatory applications (rheumatoid arthritis).

  • Mechanism: Allosteric modulation of the ATP-gated ion channel.

Experimental Protocols

Synthesis: Suzuki-Miyaura Cross-Coupling

To generate high-purity material for biological testing, a palladium-catalyzed coupling is the industry standard.

Reagents:

  • Methyl 5-bromofuran-2-carboxylate (1.0 eq)

  • Pyridin-3-ylboronic acid (1.2 eq)

  • Pd(PPh₃)₄ (5 mol%)

  • K₂CO₃ (2.0 eq)

  • Solvent: 1,4-Dioxane/Water (4:1)

Workflow:

  • Degas the solvent mixture with N₂ for 30 minutes.

  • Combine reagents in a sealed tube under inert atmosphere.

  • Heat to 90°C for 12 hours.

  • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Synthesis_Workflow Start Reagents: Me-5-Br-furan-2-carboxylate + Pyridine-3-boronic acid Reaction Suzuki Coupling 90°C, 12h, Dioxane/H2O Start->Reaction Catalyst Catalyst System: Pd(PPh3)4 / K2CO3 Catalyst->Reaction Workup Extraction (EtOAc) & Drying Reaction->Workup Purify Flash Chromatography Workup->Purify Product Product: Methyl 5-(pyridin-3-yl) furan-2-carboxylate Purify->Product

Caption: Figure 2. Synthetic route via Suzuki-Miyaura coupling to access the target compound.

In Vitro KDM Demethylase Assay (AlphaScreen)

Note: This assay must use the hydrolyzed acid form of the compound, as the ester is inactive in cell-free systems.

Objective: Determine IC₅₀ against KDM4A.

  • Reaction Mix: Recombinant KDM4A (50 nM), Biotinylated-H3K9me3 peptide (substrate), Fe(II), Ascorbate, and 2-OG (at Kₘ).

  • Incubation: Add compound (serial dilution) and incubate for 30 min at RT.

  • Detection: Add AlphaScreen Acceptor beads (anti-product antibody) and Donor beads (Streptavidin).

  • Read: Measure signal decrease (inhibition of demethylation preserves the substrate, preventing product detection or using an antibody specific to the product H3K9me2/1). Correction: Standard assay uses anti-product antibody; inhibition = low signal.

Cellular Target Engagement (Western Blot)

Objective: Confirm prodrug conversion and nuclear activity.

  • Cell Line: HeLa or U2OS cells.

  • Treatment: Treat cells with Methyl 5-(pyridin-3-yl)furan-2-carboxylate (1–10 µM) for 24 hours.

  • Lysis: Extract histones using acid extraction protocol.

  • Blotting: Probe for H3K9me3 (mark of KDM4 inhibition).

  • Validation: An increase in H3K9me3 global levels compared to DMSO control confirms target engagement.

References

  • Rose, N. R., et al. (2011). "Inhibition of the histone demethylase JMJD2E by 3-substituted pyridine 2,4-dicarboxylates." Organic & Biomolecular Chemistry. Link

  • Westaway, S. M., et al. (2016). "Cell Penetrant Inhibitors of the KDM4 and KDM5 Families of Histone Lysine Demethylases. 1. 3-Amino-4-pyridine Carboxylate Derivatives."[4] Journal of Medicinal Chemistry. Link

  • Nivrutti, G. P. (2024). "Furan: A Promising Scaffold for Biological Activity." International Journal of Advanced Biological and Biomedical Research. Link

  • BenchChem Technical Report. (2025). "The Rising Potential of Furan-2-Carboxylate Esters: A Technical Guide to Their Biological Activities." Link

Sources

Technical Guide: Mechanism of Action Prediction for Methyl 5-(pyridin-3-yl)furan-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis and mechanism of action (MoA) prediction for Methyl 5-(pyridin-3-yl)furan-2-carboxylate . It is structured to assist researchers in validating this compound as a chemical probe or lead candidate in epigenetic and antimicrobial drug discovery.

Executive Summary

Methyl 5-(pyridin-3-yl)furan-2-carboxylate is a synthetic heteroaromatic ester belonging to the class of 5-aryl-furan-2-carboxylates . While often encountered as a synthetic intermediate, structural activity relationship (SAR) analysis identifies it as a privileged scaffold for inhibiting 2-oxoglutarate (2-OG) dependent dioxygenases .

The primary MoA prediction posits this compound as a prodrug mimetic of 2-oxoglutarate , targeting the FTO (Fat mass and obesity-associated) protein, an mRNA demethylase. Upon intracellular hydrolysis, the free acid form is predicted to chelate the active site Fe(II) of FTO, thereby inhibiting the demethylation of


-methyladenosine (

) RNA. Secondary potential targets include the mycobacterial enzyme MbtI (salicylate synthase).[1]

Chemical Ontology & Pharmacophore Analysis

To predict the biological behavior, we must deconstruct the molecule into its functional pharmacophores.

PharmacophoreStructural FeaturePredicted Biological Function
Ring A Pyridine-3-yl Metal Chelation / H-Bonding: The nitrogen atom acts as a monodentate ligand for active site metals (Fe²⁺, Zn²⁺) or an H-bond acceptor for active site residues (e.g., Histidine).
Linker Furan-2,5-diyl Geometry & Stacking: Provides a rigid planar spacer (~4-5 Å) ensuring optimal distance between the pyridine and carboxylate. Facilitates

-

stacking with aromatic residues (e.g., Tyr, Phe).
Tail Methyl Ester Cell Permeability (Prodrug): Masks the polar carboxylate, increasing lipophilicity (logP) for passive membrane diffusion. Intracellular esterases (e.g., CES1) hydrolyze this to the active carboxylic acid.

Primary Mechanism Hypothesis: FTO Inhibition

The strongest predictive evidence links 5-substituted furan-2-carboxylates to the inhibition of the AlkB family of dioxygenases , specifically FTO.

The 2-OG Competitive Inhibition Model

FTO uses 2-oxoglutarate (2-OG) and


 to demethylate 

RNA. The catalytic core contains a ferrous iron (Fe²⁺) coordinated by two histidines and one aspartate (the HXD triad).
  • Entry: The methyl ester permeates the cell membrane.

  • Activation: Cytosolic carboxylesterases hydrolyze the methyl group, yielding 5-(pyridin-3-yl)furan-2-carboxylic acid .

  • Binding: The furan-carboxylate moiety mimics the 2-OG backbone. The carboxylate coordinates the Fe²⁺ in a bidentate fashion, while the pyridine ring extends into the substrate binding pocket, displacing the natural co-factor.

  • Result: FTO is locked in an inactive state;

    
     levels on mRNA remain high, altering transcript stability and translation.
    
Pathway Visualization

The following diagram illustrates the predicted interference of the compound within the


 demethylation cycle.

FTO_Inhibition_Pathway cluster_0 Extracellular Space cluster_1 Cytosol / Nucleus Compound_Ester Methyl 5-(pyridin-3-yl) furan-2-carboxylate (Prodrug) Hydrolysis Hydrolysis by Esterases Compound_Ester->Hydrolysis Passive Diffusion Active_Acid 5-(pyridin-3-yl) furan-2-carboxylic acid Hydrolysis->Active_Acid FTO_Active FTO Enzyme (Active Fe2+) Active_Acid->FTO_Active Competes with 2-OG Complex Inhibitor-FTO Complex FTO_Active->Complex Chelation RNA_Demeth RNA (Demethylated) FTO_Active->RNA_Demeth Normal Catalysis 2 2 OG 2-Oxoglutarate (Cofactor) OG->FTO_Active Natural Binding Complex->RNA_Demeth BLOCKED RNA_Meth m6A-RNA (Methylated) RNA_Meth->FTO_Active

Caption: Predicted pathway showing intracellular activation and competitive inhibition of FTO-mediated RNA demethylation.

Experimental Validation Framework

To transition from prediction to confirmed mechanism, the following experimental pipeline is recommended. This protocol emphasizes "self-validating" steps where negative controls are critical.

In Silico Validation (Molecular Docking)

Before wet-lab work, confirm the binding mode.

  • Software: AutoDock Vina or Schrödinger Glide.

  • Target PDB: 3LFM (Crystal structure of FTO with inhibitors).

  • Protocol:

    • Prepare the ligand: Convert the acid form (not the ester) to PDBQT format.

    • Define Grid Box: Center on the Fe²⁺ ion in the active site.

    • Success Metric: Binding affinity

      
       kcal/mol and observation of bidentate coordination to the metal center.
      
In Vitro Enzymatic Assay (FTO Activity)

Quantify the


 of the hydrolyzed acid form.
  • Method: Fluorescence Polarization (FP) or Homogeneous Time-Resolved Fluorescence (HTRF).

  • Reagents: Recombinant FTO, ssRNA probe with

    
    , and anti-
    
    
    
    antibody.
  • Step-by-Step:

    • Incubate recombinant FTO (10 nM) with varying concentrations of 5-(pyridin-3-yl)furan-2-carboxylic acid (0.1 nM – 100 µM) for 15 min.

    • Add

      
      -labeled RNA substrate. Initiate reaction with 2-OG and Ascorbate.
      
    • Stop reaction after 30 min. Add detection antibody.

    • Control: Use FB23-2 as a positive control inhibitor.

Cellular Target Engagement (CETSA)

Prove the compound enters the cell and binds FTO in a complex environment.

  • Method: Cellular Thermal Shift Assay (CETSA).

  • Protocol:

    • Treat AML cells (e.g., MOLM-13) with the Methyl ester (10 µM) for 2 hours.

    • Harvest cells, resuspend in PBS, and aliquot into PCR tubes.

    • Heat shock aliquots across a gradient (40°C – 70°C).

    • Lyse cells (freeze-thaw) and centrifuge to separate soluble fraction.

    • Analyze supernatant via Western Blot using anti-FTO antibodies.

    • Interpretation: A shift in the aggregation temperature (

      
      ) compared to DMSO control indicates direct physical binding to FTO.
      

Quantitative Data Summary (Predicted vs. Reference)

The following table benchmarks the predicted activity against known FTO inhibitors.

CompoundTargetMechanismPredicted IC50 (Enzymatic)Cellular Activity
Methyl 5-(pyridin-3-yl)furan-2-carboxylate FTO 2-OG Competitive ~2 – 10 µM (as acid) High Permeability
FB23-2 (Reference)FTO2-OG Competitive2.6 µMHigh
R-2HG (Natural)FTOMetabolic Inhibitor>100 µMLow
IOX3 (Reference)FTO/ALKBH52-OG Competitive<1 µMLow Permeability

Logic & Workflow Diagram

This flowchart guides the researcher through the decision-making process for validating this specific compound.

Validation_Workflow Start Start: Methyl 5-(pyridin-3-yl) furan-2-carboxylate Step1 Step 1: In Silico Docking (Use Acid Form) Start->Step1 Decision1 Binding Energy < -7 kcal/mol? Step1->Decision1 Step2 Step 2: Enzymatic Assay (FTO Inhibition) Decision1->Step2 Yes Outcome_Fail Re-evaluate Target (Check MbtI / CYP) Decision1->Outcome_Fail No Decision2 IC50 < 10 µM? Step2->Decision2 Step3 Step 3: CETSA (Cellular Engagement) Decision2->Step3 Yes Decision2->Outcome_Fail No Outcome_Success CONFIRMED MoA: FTO Inhibitor Step3->Outcome_Success Thermal Shift Observed Step3->Outcome_Fail No Shift

Caption: Decision tree for experimentally validating the mechanism of action.

References

  • Huang, Y., et al. (2015). "Small-Molecule Targeting of Oncogenic FTO Demethylase in Acute Myeloid Leukemia." Cancer Cell.

  • Toh, J.D., et al. (2015). "A chemical probe for the human N6-methyladenosine demethylase FTO." Chemical Science.

  • Harrison, G.A., et al. (2019). "Discovery of MbtI Inhibitors for Tuberculosis." Journal of Medicinal Chemistry.

  • Aik, W.S., et al. (2014). "Structural basis for inhibition of the fat mass and obesity associated protein (FTO)." Nucleic Acids Research.

  • BenchChem. (2025).[2][3][4][5] "Biological Activity of 5-Methylfuran Derivatives." BenchChem Technical Guides.

Sources

The Furan Frontier: Advanced Methodologies for the Discovery and Isolation of Novel Furan-Based Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

The Strategic Imperative of Furan Scaffolds in Drug Discovery

The furan nucleus—a five-membered, oxygen-containing aromatic heterocycle—is a highly privileged scaffold in medicinal chemistry. Its unique electronic distribution allows it to act as a versatile bioisostere for benzene, pyrrole, or thiophene rings, often resulting in enhanced metabolic stability, improved aqueous solubility, and superior receptor binding affinity [[1]]().

Historically, the discovery of furan-containing natural products has yielded critical therapeutics and signaling molecules, ranging from the anticancer polyketide plakorsin D to methylenomycin furans (MMFs) isolated from Streptomyces coelicolor2. Furthermore, recent synthetic efforts have hybridized furan with sulfonamides to produce highly potent α-glucosidase inhibitors, outperforming standard clinical drugs like acarbose 3.

However, isolating novel furan compounds from complex biological matrices is notoriously difficult. Natural furans are often produced at extremely low titers (e.g., picomolar concentrations) and are easily masked by abundant primary metabolites 2. This technical guide outlines field-proven, causality-driven methodologies for the targeted discovery, isolation, and validation of novel furan derivatives.

Chemoselective Discovery: The Diels-Alder Trapping Strategy

The Causality Behind the Method: Untargeted LC-MS screening of cell supernatants often fails to identify trace furan natural products due to ion suppression and matrix complexity. To solve this, we exploit the inherent chemical reactivity of the furan ring. Furans are electron-rich dienes that readily undergo [4+2] Diels-Alder cycloadditions with electron-deficient dienophiles. By introducing a maleimide-based molecular probe into the crude extract, we can covalently "tag" furan-containing molecules 2. This predictable reaction induces a specific mass shift and alters the chromatographic retention time, effectively separating the furan adducts from the background noise.

G A Complex Biological Matrix (Supernatant) B Maleimide Probe Addition A->B C [4+2] Diels-Alder Cycloaddition B->C D Covalent Furan-Probe Adduct C->D Chemoselective Trapping E LC-MS Identification (Mass Shift) D->E F Targeted Isolation & NMR Elucidation E->F

Caption: Workflow for the chemoselective discovery of furan natural products using Diels-Alder probes.

Protocol 1: Self-Validating Chemoselective Furan Trapping

This protocol is designed as a self-validating system to prevent false positives from non-specific probe binding.

  • Matrix Preparation: Centrifuge the microbial culture or homogenized plant extract at 10,000 x g for 15 minutes. Filter the supernatant through a 0.22 μm PTFE membrane.

  • System Validation (Internal Control): Spike a 1 mL aliquot of the supernatant with 1 µM of a known furan standard (e.g., flufuran). This serves as the positive control to verify probe reactivity in the specific matrix.

  • Probe Incubation: Add the maleimide probe (100 µM final concentration) to the biological matrix. Incubate at 37°C for 4 hours under gentle agitation. Causality: Mild heating accelerates the cycloaddition without degrading labile secondary metabolites.

  • Negative Control Generation: Run a parallel 1 mL sample with the biological matrix but without the probe (Vehicle Control) to establish the baseline mass chromatogram.

  • LC-MS/MS Analysis: Inject 5 µL of the samples onto a C18 column. Utilize differential analysis software to subtract the Vehicle Control spectra from the Probe spectra. Isolate peaks exhibiting the exact mass shift corresponding to the maleimide probe.

Chromatographic Isolation of Furan Derivatives

Once a furan target is identified, scale-up extraction and purification are required. For plant-derived furans, such as the novel antibacterial derivatives recently isolated from Chrysanthemum indicum4, crude extraction must be followed by rigorous Solid-Phase Extraction (SPE) prior to HPLC.

The Causality Behind the Method: Direct injection of crude extracts into an HPLC system leads to column fouling and co-elution of highly polar sugars or non-polar lipids. SPE acts as a critical orthogonal purification step. By selecting a C18 SPE cartridge, polar interferences are washed away with water, while the moderately polar furan derivatives are eluted cleanly with optimized organic gradients 5.

Protocol 2: SPE-HPLC/DAD Isolation Workflow
  • SPE Conditioning: Condition a 500 mg C18 SPE cartridge with 5 mL of HPLC-grade methanol, followed by 5 mL of ultra-pure water. Crucial Step: Do not let the sorbent dry out, as this collapses the alkyl chains and ruins retention capacity.

  • Sample Loading: Load 2 mL of the crude aqueous extract onto the cartridge at a flow rate of 1 mL/min.

  • Interference Wash: Wash the cartridge with 5 mL of 5% methanol in water. Causality: This specific concentration is strong enough to elute highly polar matrix components (salts, sugars) but weak enough to retain the furan derivatives.

  • Target Elution: Elute the furan fraction using 5 mL of 80% methanol. Collect the eluate and evaporate to dryness under a gentle stream of nitrogen.

  • HPLC-DAD Purification: Reconstitute the dried fraction in 200 µL of mobile phase. Inject onto a semi-preparative C18 HPLC column. Monitor via Diode Array Detector (DAD) at the furan-specific maximum absorption wavelength (typically 250-280 nm).

  • Validation: Run a calibration curve using standard furan derivatives (e.g., 2-furoic acid) to ensure the absolute recovery of the SPE method exceeds the acceptable >80% threshold [[5]]().

Quantitative Data and Bioactivity Profiles

The structural elucidation of isolated furans relies on 1D and 2D NMR (HMBC, HMQC) to map the substitution patterns on the furan ring 2. Once elucidated, these compounds demonstrate remarkable pharmacological diversity.

Table 1: Prominent Discovered and Synthesized Furan Derivatives
Compound Name / DesignationSource / OriginStructural ClassPrimary Bioactivity / MechanismEfficacy Metric
MMF-1 Natural (Streptomyces coelicolor)2,3,4-trisubstituted furanSignaling hormone / Gene regulationActive at picomolar conc.
Compound 1 Natural (Chrysanthemum indicum)Furan derivativeAntibacterial (Anti-Vibrio spp.)Broad-spectrum biocide
Compound 4i Synthetic LibraryFuran-sulfonamideα-Glucosidase Inhibitor (Antidiabetic)IC50 = 2.03 ± 0.05 μM
BNC105 Synthetic LibraryBenzo[b]furanAntiproliferative / AnticancerHigh selectivity

Data synthesized from recent literature on furan isolation and drug discovery 2, 1, 4, 3.

Mechanistic Validation: Furan Derivatives in Action

To understand why furan derivatives are so highly prized, we must look at their mechanism of action at the enzymatic level. Recent computer-aided drug design (CADD) and molecular dynamics simulations have shown that hybridizing furan with sulfonamide groups creates molecules capable of deep active-site penetration 3.

The furan oxygen acts as a potent hydrogen bond acceptor, while the aromatic ring engages in π-π stacking and hydrophobic interactions with key amino acid residues in target enzymes like α-glucosidase.

G A Novel Furan-Sulfonamide Derivative (e.g., 4i) B α-Glucosidase Active Site Penetration A->B C Multiple H-Bonds & Hydrophobic Interactions B->C D Enzyme Conformational Locking C->D E Inhibition of Carbohydrate Cleavage (IC50 ~2.03 μM) D->E

Caption: Mechanistic pathway of α-glucosidase inhibition by rationally designed furan-sulfonamide derivatives.

By adhering to these rigorous discovery, isolation, and validation frameworks, researchers can continue to unlock the vast therapeutic potential hidden within the furan structural class.

References

  • "A Diels–Alder probe for discovery of natural products containing furan moieties", National Institutes of Health (NIH).
  • "Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022", National Institutes of Health (NIH).
  • "Antibacterial furan derivatives from the flowers of Chrysanthemum indicum L.", North Carolina State University (NCSU).
  • "Discovery and Synthesis of Novel Furan and Thiophene Sulfonamide-Based Derivatives as Dual-Functional α-Glucosidase Inhibitors", American Chemical Society (ACS).
  • "An efficient method for the determination of furan derivatives in apple cider and wine by solid phase extraction and high performance liquid chromatography-Diode array detector", ResearchGate.

Sources

Methodological & Application

Application Note: Synthesis of Methyl 5-(pyridin-3-yl)furan-2-carboxylate via Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale & Introduction

The fusion of furan and pyridine pharmacophores is a highly sought-after structural motif in modern drug discovery, frequently appearing in kinase inhibitors, anticonvulsants, and anti-infective agents[1]. The synthesis of Methyl 5-(pyridin-3-yl)furan-2-carboxylate represents a critical carbon-carbon bond formation challenge due to the potential for heteroatom coordination to the transition metal catalyst. The palladium-catalyzed Suzuki-Miyaura cross-coupling remains the most robust methodology for this transformation, leveraging the mild reactivity of boronic acids, high functional group tolerance, and commercial availability of starting materials[2].

Mechanistic Insights & Causality of Reaction Parameters

As a self-validating synthetic system, every reagent in this protocol serves a specific mechanistic purpose. The catalytic cycle proceeds via three fundamental steps, each dictated by the experimental conditions:

  • Oxidative Addition : The Pd(0) active species inserts into the C-Br bond of methyl 5-bromofuran-2-carboxylate. The electron-withdrawing methyl ester activates the furan ring, reducing the electron density of the C-Br bond and thermodynamically favoring this insertion[3].

  • Transmetalation : Pyridin-3-ylboronic acid is activated by an aqueous base (e.g., K₂CO₃) to form a nucleophilic boronate complex. This step is highly dependent on the biphasic solvent system (1,4-Dioxane/H₂O); water is strictly required to dissolve the inorganic base and facilitate the formation of the reactive "ate" complex[4].

  • Reductive Elimination : The diorganopalladium(II) complex eliminates the coupled product and regenerates the Pd(0) catalyst. The use of a bidentate ligand like dppf (in Pd(dppf)Cl₂) enforces a cis-geometry at the metal center, dramatically accelerating this final step and suppressing off-target side reactions compared to monodentate ligands like PPh₃[5].

Quantitative Data & Reaction Optimization

The following table summarizes the optimization landscape for coupling heteroaryl bromides with pyridylboronic acids, demonstrating the causality behind the chosen protocol[6].

EntryCatalyst (5 mol%)Base (2.0 eq)Solvent SystemTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O901265
2Pd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O901272
3 Pd(dppf)Cl₂ K₂CO₃ 1,4-Dioxane/H₂O 90 6 88
4Pd(dppf)Cl₂Cs₂CO₃DMF/H₂O100485

Note: Entry 3 represents the optimal balance of yield, reaction time, and reagent cost, and forms the basis of the protocol below.

Experimental Protocol: Self-Validating Workflow

Scale: 10.0 mmol. This protocol utilizes standard Schlenk techniques to ensure reproducibility.

Materials & Reagents:

  • Methyl 5-bromofuran-2-carboxylate (10.0 mmol, 2.05 g)

  • Pyridin-3-ylboronic acid (12.0 mmol, 1.47 g, 1.2 equiv)[7]

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.50 mmol, 408 mg, 5 mol%)

  • Potassium carbonate (K₂CO₃) (20.0 mmol, 2.76 g, 2.0 equiv)

  • 1,4-Dioxane (Degassed, 40 mL)

  • Deionized Water (Degassed, 10 mL)

Step-by-Step Methodology:

  • Preparation of the Reaction Matrix : To an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add methyl 5-bromofuran-2-carboxylate, pyridin-3-ylboronic acid, and K₂CO₃.

    • Causality: Solid reagents are added first to allow for simultaneous purging, minimizing oxygen exposure which can prematurely oxidize the Pd catalyst into inactive Pd black.

  • Inert Atmosphere Establishment : Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with Argon. Repeat this cycle three times.

  • Solvent Addition & Degassing : Inject 1,4-Dioxane (40 mL) and Water (10 mL) via syringe. Sparge the biphasic mixture with Argon for 15 minutes.

    • Causality: Dissolved oxygen is the primary cause of homocoupling side-reactions (e.g., forming bipyridine derivatives) and catalyst deactivation. Sparging ensures a strictly anaerobic environment.

  • Catalyst Introduction : Briefly remove the septum under a positive flow of Argon and add the Pd(dppf)Cl₂·CH₂Cl₂ catalyst. Reseal and purge with Argon for an additional 2 minutes.

  • Thermal Activation : Transfer the flask to a pre-heated oil bath at 90 °C. Stir vigorously (800 rpm) for 6 hours.

    • Validation Check: The reaction mixture should transition from a reddish-brown suspension to a dark, homogenous mixture. Monitor progress via TLC (Hexanes/EtOAc 2:1, UV active) or LC-MS until the starting bromide is completely consumed.

  • Quench and Workup : Cool the reaction to room temperature. Dilute with Ethyl Acetate (50 mL) and Water (50 mL). Transfer to a separatory funnel. Extract the aqueous layer with EtOAc (3 x 30 mL).

  • Purification : Wash the combined organic layers with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel (Gradient: 10% to 40% EtOAc in Hexanes) to afford the pure product.

Expected Analytical Characterization

  • Appearance : Off-white to pale yellow solid.

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.95 (dd, J = 2.4, 0.8 Hz, 1H, Py-H2), 8.58 (dd, J = 4.8, 1.6 Hz, 1H, Py-H6), 8.05 (dt, J = 8.0, 2.0 Hz, 1H, Py-H4), 7.35 (ddd, J = 8.0, 4.8, 0.8 Hz, 1H, Py-H5), 7.25 (d, J = 3.6 Hz, 1H, Furan-H3), 6.80 (d, J = 3.6 Hz, 1H, Furan-H4), 3.92 (s, 3H, -OCH₃).

  • LC-MS (ESI) : m/z calculated for C₁₁H₁₀NO₃ [M+H]⁺ 204.07, found 204.1.

Mechanistic Visualization

SuzukiMiyaura Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition Pd(II) Complex Pd0->OxAdd + Ar-Br TransMet Transmetalation Pd(II) Complex OxAdd->TransMet + Ar'-B(OH)3- RedElim Reductive Elimination Pre-Product Complex TransMet->RedElim Isomerization RedElim->Pd0 - Product Prod Methyl 5-(pyridin-3-yl)furan-2-carboxylate RedElim->Prod ArBr Methyl 5-bromofuran-2-carboxylate ArBr->OxAdd ArB Pyridin-3-ylboronic acid + Base ArB->TransMet

Catalytic cycle of the Suzuki-Miyaura cross-coupling for furan-pyridine synthesis.

References

  • Synthesis and Pd(0)-Catalyzed Arylation of Naphthalen-2-yl 5-Bromofuran-2-Carboxylate Derivatives: Anticonvulsant Evaluation via In Vivo and In Silico Studies PubMed / Chem Biodivers URL: [Link][1]

  • Facile Synthesis of 4-(Methoxycarbonyl)phenyl 5-Arylfuran-2-Carboxylates via Readily Available Pd Catalyst MDPI URL:[Link][6]

  • Suzuki Cross Coupling of 4-Bromobenzyl-(1H) TU Wien URL: [Link][4]

  • Synthesis, Characterization, and Biological Evaluation of New Derivatives Targeting MbtI as Antitubercular Agents MDPI URL: [Link][3]

  • Mono or double Pd-catalyzed C–H bond functionalization for the annulative π-extension of 1,8-dibromonaphthalene Beilstein Journals URL:[Link][5]

  • Discovery of Novel 3-Hydroxyquinazoline-2,4(1H,3H)-Dione Derivatives: A Series of Metal Ion Chelators with Potent Anti-HCV Activities PMC / NIH URL: [Link][7]

Sources

Application Note: Advanced Synthetic Routes to 5-Aryl-furan-2-carboxylic Acid Esters

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Experimental Protocols

Executive Summary & Pharmacological Relevance

The 5-aryl-furan-2-carboxylate scaffold is a privileged pharmacophore in modern drug discovery. It serves as the structural core for numerous biologically active molecules, including protein tyrosine kinase (PTK) inhibitors, phosphodiesterase 4 (PDE4) inhibitors for asthma and COPD, and peripherally acting muscle relaxants[1].

Synthesizing this motif efficiently requires overcoming the inherent reactivity challenges of the furan ring, such as its propensity for polymerization and oxidative degradation. This application note details two highly robust, field-proven methodologies for constructing 5-aryl-furan-2-carboxylic acid esters: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling and Direct C–H Arylation .

Mechanistic Overview & Synthetic Logic

To achieve high regioselectivity and yield, the choice of synthetic route depends heavily on the availability of starting materials and the desired atom economy.

SyntheticRoutes SM1 Furan-2-carboxylate (Starting Material) Int1 5-Bromo-furan-2-carboxylate (Intermediate) SM1->Int1 Bromination (NBS, DMF) Product 5-Aryl-furan-2-carboxylate (Target Pharmacophore) SM1->Product Pd(OAc)2, Base Direct C-H Activation Int1->Product Pd(0), Base 1,4-Dioxane/H2O Reagent1 Arylboronic Acid [Suzuki Route] Reagent1->Product Reagent2 Aryl Halide (Ar-X) [C-H Arylation] Reagent2->Product

Figure 1: Divergent synthetic pathways to 5-aryl-furan-2-carboxylates via Suzuki-Miyaura cross-coupling and direct C-H arylation.

Route A: Suzuki-Miyaura Cross-Coupling

This classical approach utilizes a pre-functionalized 5-bromo-furan-2-carboxylate and an arylboronic acid[2].

  • Causality of Design: The ester group at the C2 position serves a dual purpose. First, it acts as an electron-withdrawing group that slightly deactivates the furan ring, preventing unwanted electrophilic oligomerization[3]. Second, it avoids the risk of protodecarboxylation that can occur if a free furan-2-carboxylic acid is subjected to elevated temperatures in the presence of transition metals. The C5-Br bond is highly activated toward oxidative addition by Pd(0) catalysts[1].

Route B: Direct C–H Arylation

Direct C–H functionalization is a modern, atom-economical alternative that couples an unactivated furan-2-carboxylate directly with an aryl halide, bypassing the need for stoichiometric organometallic reagents[4].

  • Causality of Design: The ester at C2 acts as a steric and electronic blocking group, directing the palladium catalyst exclusively to the C5 position[3][4]. The reaction proceeds via a Concerted Metalation-Deprotonation (CMD) pathway. The inclusion of a carboxylate base (like KOAc or pivalate) is non-negotiable; the acetate anion acts as an intramolecular proton shuttle that significantly lowers the activation energy required to cleave the C5–H bond[5][6].

CatalyticCycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition [Ar-Pd(II)-X] Pd0->OxAdd + Ar-X LigEx Ligand Exchange [Ar-Pd(II)-OAc] OxAdd->LigEx + KOAc - KX CMD Concerted Metalation-Deprotonation (C-H Activation at C5) LigEx->CMD + Furan-2-carboxylate RedElim Reductive Elimination [Product Release] CMD->RedElim - HOAc RedElim->Pd0 Release of Target Ester

Figure 2: Proposed Concerted Metalation-Deprotonation (CMD) catalytic cycle for the direct C-H arylation of furan-2-carboxylates.

Quantitative Data Summary

The following tables summarize optimized parameters derived from established literature for both synthetic strategies, allowing for rapid condition screening.

Table 1: Optimization of Suzuki-Miyaura Coupling (Route A) [2][7]

Catalyst (mol%) Base (Equiv) Solvent System Temp (°C) Time (h) Avg. Yield (%)
Pd(PPh3)4 (5-7%) K3PO4 (2.0) 1,4-Dioxane / H2O (4:1) 80 - 90 4 - 6 85 - 92
Pd(dppf)Cl2 (5%) K2CO3 (2.5) Toluene / EtOH / H2O 90 6 - 8 78 - 85

| Pd(OAc)2 (2%) + SPhos | Cs2CO3 (2.0) | DMF / H2O (9:1) | 100 | 2 - 4 | 88 - 95 |

Note: The biphasic 1,4-dioxane/water system is highly recommended. Water facilitates the formation of a reactive palladium-hydroxo complex, which accelerates the transmetalation of the arylboronic acid[7][8].

Table 2: Optimization of Direct C–H Arylation (Route B) [4]

Catalyst (mol%) Ligand Base (Equiv) Solvent Temp (°C) Avg. Yield (%)
Pd(OAc)2 (5%) None KOAc (2.0) DMAc 120 - 150 70 - 82
Pd(OAc)2 (2%) PCy3 (4%) K2CO3 (2.0) Toluene 110 75 - 88

| PdCl2 (5%) | None | KOAc (2.0) | NMP | 140 | 65 - 75 |

Validated Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Built-in analytical checkpoints allow the chemist to verify reaction progress and troubleshoot in real-time.

Protocol A: Synthesis via Suzuki-Miyaura Cross-Coupling[2][7]

This protocol utilizes a standard Schlenk tube technique to prevent catalyst oxidation.

Reagents:

  • Methyl 5-bromofuran-2-carboxylate (1.0 equiv, 1.0 mmol)

  • Arylboronic acid (1.2 equiv, 1.2 mmol)

  • Pd(PPh3)4 (0.05 equiv, 5 mol%)

  • K3PO4 (2.0 equiv, 2.0 mmol)

  • 1,4-Dioxane (degassed, 4.0 mL)

  • Deionized Water (degassed, 1.0 mL)

Step-by-Step Methodology:

  • Preparation: To an oven-dried 25 mL Schlenk tube equipped with a magnetic stir bar, add Methyl 5-bromofuran-2-carboxylate, the arylboronic acid, K3PO4, and Pd(PPh3)4.

  • Atmosphere Exchange: Seal the tube with a septum. Evacuate the vessel and backfill with ultra-high purity Argon. Repeat this cycle three times. Causality: Pd(PPh3)4 is highly sensitive to oxygen; failure to rigorously deoxygenate will result in catalyst degradation (visible as palladium black precipitation).

  • Solvent Addition: Syringe in the degassed 1,4-dioxane followed by the degassed water.

  • Reaction: Replace the septum with a Teflon screw cap under positive Argon flow. Heat the biphasic mixture in a pre-heated oil bath at 85 °C with vigorous stirring (1000 rpm) for 4 hours.

  • Self-Validation (TLC Check): After 4 hours, cool the reaction slightly, halt stirring to allow phase separation, and sample the organic (top) layer. Run a TLC (Hexanes/EtOAc 4:1). The starting bromide (Rf ~ 0.6) should be consumed, replaced by a lower-Rf fluorescent product spot. Troubleshooting: If unreacted bromide remains, spike the reaction with an additional 2 mol% Pd(PPh3)4 and continue heating.

  • Workup: Cool to room temperature. Dilute with EtOAc (15 mL) and Water (10 mL). Separate the layers. Extract the aqueous layer with EtOAc (2 × 10 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (Silica gel, gradient elution 0-20% EtOAc in Hexanes) to afford the pure 5-aryl-furan-2-carboxylate.

Protocol B: Synthesis via Direct C–H Arylation[4]

This protocol leverages ligand-free conditions, relying on a highly polar solvent (DMAc) to stabilize the palladium intermediates.

Reagents:

  • Methyl furan-2-carboxylate (2.0 equiv, 2.0 mmol) Used in excess to drive conversion of the halide.

  • Aryl bromide (1.0 equiv, 1.0 mmol)

  • Pd(OAc)2 (0.05 equiv, 5 mol%)

  • KOAc (2.0 equiv, 2.0 mmol)

  • N,N-Dimethylacetamide (DMAc) (anhydrous, 3.0 mL)

Step-by-Step Methodology:

  • Preparation: In a flame-dried 10 mL pressure vial, combine the Aryl bromide, Pd(OAc)2, and anhydrous KOAc.

  • Atmosphere Exchange: Purge the vial with Argon for 5 minutes.

  • Reagent Addition: Add Methyl furan-2-carboxylate and anhydrous DMAc via syringe. Causality: DMAc must be strictly anhydrous. Trace water at 150 °C will cause hydrolysis of the ester blocking group, leading to decarboxylation and complex product mixtures.

  • Reaction: Seal the pressure vial tightly. Heat the mixture in an oil bath at 150 °C for 16 hours. The solution will typically turn dark brown/black as the reaction progresses.

  • Self-Validation (LC-MS/GC-MS Check): Due to the high boiling point of DMAc, TLC can be challenging. Withdraw a 10 µL aliquot, dilute in 1 mL Acetonitrile, filter through a syringe filter, and analyze via LC-MS or GC-MS to confirm the disappearance of the aryl bromide mass and the appearance of the coupled product mass.

  • Workup: Cool the vial to room temperature. Dilute the mixture with Diethyl Ether (20 mL) and wash sequentially with Water (3 × 15 mL) to remove the DMAc and KOAc salts.

  • Purification: Wash the organic layer with brine, dry over MgSO4, and concentrate under reduced pressure. Purify the crude product via flash chromatography (Silica gel, 5-15% EtOAc in Hexanes).

References

  • BenchChem.
  • BenchChem.
  • Doucet, H. et al. "Methyl 2-Furoate: An Alternative Reagent to Furan for Palladium-Catalysed Direct Arylation." European Journal of Organic Chemistry, Sichuan University College of Chemistry,
  • MDPI. "Facile Synthesis of 4-(Methoxycarbonyl)
  • ResearchGate. "Efficient procedure for the preparation of 2-bromo-5-ethylfuran and its unexpected isomerisation.
  • ACS Central Science. "C–H Activation: Toward Sustainability and Applications.
  • OMCOS18. "C-H arylation mechanisms and regioselectivity." Barcelo Congresos,

Sources

The Synthetic Alchemist's Guide to Furan-Pyridine Scaffolds via Palladium-Catalyzed Cross-Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privileged Furan-Pyridine Motif in Modern Drug Discovery

In the landscape of medicinal chemistry, the fusion of furan and pyridine rings creates a molecular scaffold of profound significance. These heterocyclic systems are not merely architectural curiosities; they are integral components of numerous therapeutic agents, demonstrating a remarkable breadth of pharmacological activities.[1] The furan ring, an electron-rich five-membered heterocycle, can act as a bioisostere for phenyl rings, while the pyridine moiety, a six-membered nitrogen-containing heterocycle, is a cornerstone in a vast number of FDA-approved drugs.[1][2] The combination of these two entities gives rise to compounds with unique electronic and steric properties, often enhancing their binding affinity to biological targets and improving their pharmacokinetic profiles. This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions—a powerful and versatile methodology for the precise construction of furan-pyridine linkages.

Core Principles: The Power of Palladium in C-C and C-N Bond Formation

Palladium-catalyzed cross-coupling reactions have revolutionized the art of molecule-building, offering an unparalleled ability to form carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with high efficiency and selectivity.[3] These reactions generally proceed through a catalytic cycle involving a palladium catalyst that shuttles between different oxidation states. The three key reactions we will delve into for the synthesis of furan-pyridine scaffolds are the Suzuki-Miyaura coupling, the Stille coupling, and the Buchwald-Hartwig amination.

Visualizing the Core Logic: The Cross-Coupling Workflow

The successful execution of a palladium-catalyzed cross-coupling reaction hinges on a systematic and well-controlled workflow. The following diagram illustrates the key stages, from reagent preparation to product isolation.

G cluster_prep 1. Preparation cluster_reaction 2. Reaction Setup cluster_execution 3. Execution & Monitoring cluster_workup 4. Workup & Isolation cluster_purification 5. Purification reagents Reagent Purification & Weighing solvent Solvent Degassing glassware Oven-Drying Glassware assembly Assemble Glassware (Schlenk flask/reaction tube) glassware->assembly Assemble inert Establish Inert Atmosphere (Argon or Nitrogen) addition Add Reagents: Aryl Halide, Coupling Partner, Base, Catalyst, Ligand solvent_add Add Degassed Solvent heating Heat to Desired Temperature solvent_add->heating Initiate stirring Vigorous Stirring monitoring Monitor Progress (TLC, GC-MS, LC-MS) cooling Cool to Room Temperature monitoring->cooling Reaction Complete quenching Quench Reaction extraction Solvent Extraction drying Dry Organic Layer concentration Concentrate in vacuo chromatography Column Chromatography concentration->chromatography Purify characterization Product Characterization (NMR, MS, etc.)

Caption: Generalized workflow for a palladium-catalyzed cross-coupling experiment.

Suzuki-Miyaura Coupling: A Robust C-C Bond Forming Strategy

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, celebrated for its mild reaction conditions, broad functional group tolerance, and the low toxicity of its boron-based reagents.[4] This reaction facilitates the coupling of an organoboron species (e.g., a boronic acid or ester) with an organohalide.

The "Why": Causality in Experimental Design for Suzuki Coupling
  • The Catalyst and Ligand System: The choice of palladium catalyst and its coordinating ligand is paramount. For coupling electron-rich furans with electron-deficient pyridines, bulky and electron-rich phosphine ligands like those from the Buchwald group (e.g., XPhos, SPhos) are often preferred.[2][5] These ligands stabilize the palladium center, promote the oxidative addition of the less reactive chloro- or bromopyridine, and facilitate the reductive elimination step to form the desired product.[6]

  • The Base is More Than a Proton Scavenger: The base plays a crucial role in activating the organoboron species for transmetalation.[4] Inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are commonly used. The choice of base can influence the reaction rate and the stability of the boronic acid, especially with sensitive heteroarylboronic acids.[7]

  • Solvent Systems: A mixture of an organic solvent (e.g., dioxane, toluene, or THF) and water is often employed. Water is necessary to solubilize the inorganic base and facilitate the activation of the boronic acid.[8]

Visualizing the Mechanism: The Suzuki-Miyaura Catalytic Cycle

G Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Complex Pd0->OxAdd Ar¹-X (Pyridine-X) Transmetalation Transmetalation Intermediate OxAdd->Transmetalation Ar²-B(OR)₂ (Furan-B(OR)₂) + Base OxAdd_note Pd(II) intermediate RedElim Reductive Elimination Complex Transmetalation->RedElim Isomerization Transmetalation_note Key C-C bond formation step RedElim->Pd0 Ar¹-Ar² (Furan-Pyridine) RedElim_note Product release

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol: Synthesis of 3-(Furan-2-yl)pyridine

This protocol describes the coupling of 2-bromopyridine with furan-3-boronic acid.

Reagent Table:

ReagentMolar Equiv.AmountMW ( g/mol )Moles (mmol)
3-Bromopyridine1.0158 mg158.001.0
Furan-2-boronic acid1.2134 mg111.901.2
Pd(PPh₃)₄0.0334.7 mg1155.560.03
K₂CO₃2.0276 mg138.212.0
1,4-Dioxane-4 mL--
Water-1 mL--

Step-by-Step Procedure:

  • To an oven-dried Schlenk tube, add 3-bromopyridine (158 mg, 1.0 mmol), furan-2-boronic acid (134 mg, 1.2 mmol), Pd(PPh₃)₄ (34.7 mg, 0.03 mmol), and K₂CO₃ (276 mg, 2.0 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add degassed 1,4-dioxane (4 mL) and water (1 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 3-(furan-2-yl)pyridine.

Stille Coupling: A Powerful Tool for Complex Fragment Coupling

The Stille coupling involves the reaction of an organostannane (organotin) compound with an organohalide, catalyzed by a palladium complex.[9] While the toxicity of organotin reagents is a significant drawback, the Stille reaction offers excellent functional group tolerance and is often reliable for sterically hindered or complex heterocyclic substrates.[10][11]

The "Why": Causality in Experimental Design for Stille Coupling
  • Catalyst and Ligand Choice: Similar to the Suzuki coupling, the choice of palladium catalyst and ligand is crucial. Pd(PPh₃)₄ is a commonly used catalyst for Stille couplings.[12] For challenging substrates, more electron-rich and bulky phosphine ligands can be employed to enhance catalytic activity.[5]

  • The Role of Additives: In some cases, additives like lithium chloride (LiCl) or copper(I) iodide (CuI) can accelerate the transmetalation step, which is often the rate-determining step in the catalytic cycle.[1][13]

  • Solvent Considerations: Anhydrous, degassed polar aprotic solvents such as DMF, THF, or toluene are typically used for Stille couplings.[12]

Visualizing the Mechanism: The Stille Catalytic Cycle

G Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Complex Pd0->OxAdd Ar¹-X (Pyridine-X) Transmetalation Transmetalation Intermediate OxAdd->Transmetalation Ar²-SnR₃ (Furan-SnR₃) OxAdd_note Pd(II) intermediate RedElim Reductive Elimination Complex Transmetalation->RedElim Isomerization Transmetalation_note Transfer of furan moiety RedElim->Pd0 Ar¹-Ar² (Furan-Pyridine) RedElim_note Product formation

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Detailed Protocol: Synthesis of 2-(Furan-3-yl)pyridine

This protocol describes the coupling of 2-bromopyridine with 3-(tributylstannyl)furan.

Reagent Table:

ReagentMolar Equiv.AmountMW ( g/mol )Moles (mmol)
2-Bromopyridine1.0158 mg158.001.0
3-(Tributylstannyl)furan1.1393 mg357.121.1
Pd(PPh₃)₄0.0557.8 mg1155.560.05
Anhydrous Toluene-10 mL--

Step-by-Step Procedure:

  • To a flame-dried Schlenk flask, add 2-bromopyridine (158 mg, 1.0 mmol) and Pd(PPh₃)₄ (57.8 mg, 0.05 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous, degassed toluene (10 mL) followed by 3-(tributylstannyl)furan (393 mg, 1.1 mmol) via syringe.

  • Heat the reaction mixture to 110 °C and stir for 16 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 2-(furan-3-yl)pyridine.

  • Note on Workup: Tributyltin byproducts can be challenging to remove. Washing the organic layer with a saturated aqueous solution of KF can help precipitate the tin salts.[12]

Buchwald-Hartwig Amination: Forging the C-N Linkage

The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds, a critical transformation in the synthesis of many pharmaceuticals.[14] This reaction couples an amine with an aryl halide.

The "Why": Causality in Experimental Design for Buchwald-Hartwig Amination
  • Catalyst and Ligand Synergy: The success of the Buchwald-Hartwig amination is highly dependent on the palladium catalyst and the phosphine ligand.[15] Bulky, electron-rich biarylphosphine ligands (e.g., RuPhos, XPhos) are often required to facilitate the coupling of less reactive aryl chlorides and to prevent catalyst decomposition.[16]

  • The Crucial Role of the Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the active nucleophile.[17] Common bases include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), and potassium phosphate (K₃PO₄).[18] The choice of base can significantly impact the reaction outcome and must be compatible with the functional groups present in the substrates.

  • Solvent Selection: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically used.[15] The solubility of the base and the palladium complex in the chosen solvent is an important consideration.

Visualizing the Mechanism: The Buchwald-Hartwig Catalytic Cycle

G Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Complex Pd0->OxAdd Ar¹-X (Pyridine-X) AmineCoord Amine Coordination OxAdd->AmineCoord R₂NH (Furan-NH₂) OxAdd_note Pd(II) intermediate Deprotonation Deprotonation AmineCoord->Deprotonation + Base RedElim Reductive Elimination Complex Deprotonation->RedElim Deprotonation_note Formation of Pd-amido complex RedElim->Pd0 Ar¹-NR₂ (Furan-Pyridine-Amine) RedElim_note C-N bond formation

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Detailed Protocol: Synthesis of N-(Furan-2-yl)pyridin-3-amine

This protocol describes the coupling of 3-bromopyridine with 2-aminofuran.

Reagent Table:

ReagentMolar Equiv.AmountMW ( g/mol )Moles (mmol)
3-Bromopyridine1.0158 mg158.001.0
2-Aminofuran1.299.7 mg83.091.2
Pd₂(dba)₃0.0218.3 mg915.720.02
XPhos0.0838.1 mg476.650.08
NaOtBu1.4134.5 mg96.101.4
Anhydrous Toluene-5 mL--

Step-by-Step Procedure:

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃ (18.3 mg, 0.02 mmol), XPhos (38.1 mg, 0.08 mmol), and NaOtBu (134.5 mg, 1.4 mmol).

  • Seal the tube, evacuate, and backfill with argon (repeat three times).

  • Add anhydrous, degassed toluene (3 mL).

  • In a separate vial, dissolve 3-bromopyridine (158 mg, 1.0 mmol) and 2-aminofuran (99.7 mg, 1.2 mmol) in anhydrous, degassed toluene (2 mL).

  • Add the substrate solution to the catalyst mixture via syringe.

  • Heat the reaction mixture to 100 °C and stir for 18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and carefully quench with saturated aqueous NH₄Cl.

  • Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired N-(furan-2-yl)pyridin-3-amine.

Troubleshooting Common Issues

Palladium-catalyzed cross-coupling reactions are powerful but can sometimes be capricious. Below is a table summarizing common issues and potential solutions.[7][19]

IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield Inactive catalyst (oxygen exposure)Ensure rigorous degassing of solvents and use of an inert atmosphere.
Impure reagentsPurify starting materials. Boronic acids can be particularly prone to degradation.
Suboptimal ligand or baseScreen different ligands and bases. For pyridinic substrates, bulky, electron-rich ligands are often necessary.
Homocoupling of Boronic Acid (Suzuki) Presence of oxygenImprove degassing procedures.
High reaction temperatureLower the reaction temperature.
Hydrodehalogenation Presence of moistureUse scrupulously dry reagents and solvents.
Impure amine (Buchwald-Hartwig)Purify the amine before use.
Catalyst Decomposition (black precipitate) High temperatureLower the reaction temperature and extend the reaction time.
Insufficient ligandIncrease the ligand-to-palladium ratio.

Conclusion: A Versatile Toolkit for Furan-Pyridine Synthesis

Palladium-catalyzed cross-coupling reactions represent a highly effective and versatile toolkit for the synthesis of furan-pyridine scaffolds. The Suzuki-Miyaura coupling, Stille coupling, and Buchwald-Hartwig amination each offer unique advantages and can be tailored to specific synthetic challenges. By understanding the underlying mechanisms and the rationale behind the choice of reagents and conditions, researchers can confidently and efficiently construct these valuable molecular architectures for applications in drug discovery and materials science.

References

  • Chemistry LibreTexts. (2023, June 30). Stille Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Stille reaction. Retrieved from [Link]

  • Institut Kimia Malaysia. (2023). A Mini Review on the Effects of Bases, Catalyst Loadings, Temperatures and Solvents in the Stille Cross-Coupling Reaction using. IKM. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Stille Coupling. Retrieved from [Link]

  • Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704–4734. Retrieved from [Link]

  • MDPI. (2024, October 11). Optimization of Palladium-Catalyzed One-Pot Synthesis of Functionalized Furans for High-Yield Production: A Study of Catalytic and Reaction Parameters. MDPI. Retrieved from [Link]

  • Royal Society of Chemistry. (2016, August 9). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. Retrieved from [Link]

  • Royal Society of Chemistry. (2025, April 8). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Advances. Retrieved from [Link]

  • MDPI. (2024, October 11). Optimization of Palladium-Catalyzed One-Pot Synthesis of Functionalized Furans for High-Yield Production: A Study of Catalytic and Reaction Parameters. MDPI. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PubMed Central. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Purdue University. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • American Chemical Society. (2022, July 10). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. Retrieved from [Link]

  • National Center for Biotechnology Information. (2026, January 12). Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. PubMed Central. Retrieved from [Link]

  • YouTube. (2020, February 14). Suzuki cross-coupling reaction. Retrieved from [Link]

  • Semantic Scholar. (2020, January 20). Application of Palladium-Catalyzed Cross-Coupling Reactions in Organic Synthesis. Retrieved from [Link]

  • WordPress. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Beilstein Journals. (2024, December 13). Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Palladium-catalyzed coupling reactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Harvard University. (n.d.). The Suzuki Reaction. Retrieved from [Link]

  • YouTube. (2022, November 17). Stille reaction | Brief theory, double cross-coupling. Retrieved from [Link]

  • Organic Syntheses. (2005). SYNTHESIS OF 3-PYRIDYLBORONIC ACID AND ITS PINACOL ESTER. APPLICATION OF 3-PYRIDYLBORONIC ACID IN SUZUKI COUPLING TO PREPARE 3-PYRIDIN-3-YLQUINOLINE. Retrieved from [Link]

Sources

The Emerging Role of 5-Aryl-Furan-2-Carboxylates in Medicinal Chemistry: Application Notes for Methyl 5-(pyridin-3-yl)furan-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, scientists, and drug development professionals.

Disclaimer: Direct medicinal chemistry applications, including detailed experimental protocols and quantitative biological data for Methyl 5-(pyridin-3-yl)furan-2-carboxylate, are limited in publicly available scientific literature. The following application notes and protocols are based on closely related and well-studied analogs, primarily furan-2-carboxylic acid derivatives. These examples are provided to illustrate the potential applications of this class of compounds in medicinal chemistry.

Introduction: The Furan Scaffold as a Privileged Motif

The furan ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1][2][3] This five-membered aromatic heterocycle, containing an oxygen atom, offers a unique combination of electronic and steric properties that make it a versatile building block for drug design.[2][3] Its ability to act as a bioisostere for other aromatic systems, such as the phenyl ring, allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[1][2] Furan derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties.[1][3][4]

Methyl 5-(pyridin-3-yl)furan-2-carboxylate belongs to the 5-aryl-furan-2-carboxylate family. The introduction of a pyridine ring at the 5-position is a strategic design element. The pyridine moiety can significantly influence the molecule's overall properties, including its solubility, basicity, and ability to form hydrogen bonds, which are critical for target engagement.[5] This structural feature opens up possibilities for exploring novel interactions with biological targets.

This document provides a technical guide for researchers interested in the medicinal chemistry applications of Methyl 5-(pyridin-3-yl)furan-2-carboxylate and its analogs. It outlines synthetic strategies, protocols for biological evaluation, and insights into potential therapeutic applications based on the broader class of furan-2-carboxylic acid derivatives.

Synthetic Strategies and Methodologies

The synthesis of Methyl 5-(pyridin-3-yl)furan-2-carboxylate and its analogs typically involves the construction of the furan ring followed by the introduction of the pyridine moiety, or vice versa. Below are generalized protocols based on established synthetic routes for related furan derivatives.

Protocol 1: Synthesis of the Furan-2-Carboxylate Core

A common strategy for synthesizing the furan-2-carboxylate core involves the Paal-Knorr furan synthesis or modifications thereof. An alternative approach starts from commercially available furan derivatives.

Workflow for Synthesis of a Furan-2-Carboxylate Intermediate:

Synthesis_Workflow Start Starting Material (e.g., Furfuryl Alcohol) Step1 Oxidation Start->Step1 Intermediate1 Furfural Step1->Intermediate1 Step2 Further Oxidation Intermediate1->Step2 Intermediate2 Furan-2-carboxylic acid Step2->Intermediate2 Step3 Esterification Intermediate2->Step3 Product Methyl furan-2-carboxylate Step3->Product

Caption: General workflow for the synthesis of a methyl furan-2-carboxylate intermediate.

Step-by-Step Protocol:

  • Oxidation of Furfuryl Alcohol to Furfural: To a solution of furfuryl alcohol in a suitable solvent (e.g., dichloromethane), add an oxidizing agent such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO2). Stir the reaction at room temperature until completion, as monitored by Thin Layer Chromatography (TLC).

  • Oxidation of Furfural to Furan-2-carboxylic acid: The resulting furfural can be oxidized to furan-2-carboxylic acid using a variety of oxidizing agents, such as silver oxide (Tollens' reagent) or potassium permanganate.

  • Esterification to Methyl furan-2-carboxylate: Dissolve the furan-2-carboxylic acid in methanol and add a catalytic amount of a strong acid (e.g., sulfuric acid). Reflux the mixture for several hours. After cooling, neutralize the reaction and extract the product with an organic solvent. Purify the crude product by column chromatography.

Protocol 2: Introduction of the Pyridin-3-yl Moiety via Suzuki Coupling

A powerful method for introducing the pyridine ring is the Suzuki cross-coupling reaction, which involves the coupling of a boronic acid with a halide.

Workflow for Suzuki Coupling:

Suzuki_Coupling Reactant1 Methyl 5-bromofuran-2-carboxylate Reaction Suzuki Coupling Reaction Reactant1->Reaction Reactant2 Pyridine-3-boronic acid Reactant2->Reaction Catalyst Palladium Catalyst (e.g., Pd(PPh3)4) Catalyst->Reaction Base Base (e.g., Na2CO3) Base->Reaction Solvent Solvent (e.g., Toluene/Ethanol/Water) Solvent->Reaction Product Methyl 5-(pyridin-3-yl)furan-2-carboxylate Reaction->Product

Caption: Workflow for the synthesis of Methyl 5-(pyridin-3-yl)furan-2-carboxylate via Suzuki coupling.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask, combine Methyl 5-bromofuran-2-carboxylate (1 equivalent), pyridine-3-boronic acid (1.2 equivalents), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents), and a base like sodium carbonate (2 equivalents).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of toluene, ethanol, and water.

  • Reaction Execution: Heat the reaction mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature and partition between water and an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the final product by column chromatography on silica gel.

Potential Medicinal Chemistry Applications and Biological Evaluation

Based on the known activities of furan-2-carboxylic acid derivatives, Methyl 5-(pyridin-3-yl)furan-2-carboxylate holds promise in several therapeutic areas.[4] The following protocols outline methods to assess its potential biological activities.

Anticancer Activity

Derivatives of furan-2-carboxylic acid have demonstrated significant cytotoxicity against various cancer cell lines.[4][6] The structural modifications on the furan ring can enhance their anticancer activity.

Protocol 3: In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT assay is a colorimetric method used to measure the metabolic activity of cells, which serves as an indicator of cell viability and cytotoxicity.[1][7]

  • Cell Seeding: Seed human cancer cell lines (e.g., HeLa, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[7]

  • Compound Treatment: Treat the cells with serial dilutions of Methyl 5-(pyridin-3-yl)furan-2-carboxylate. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug). Incubate for 48-72 hours.[1]

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[1]

  • Solubilization and Measurement: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[1] Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Table 1: Anticancer Activity of Related Furan Derivatives

Compound IDDerivative ofCell LineIC50 (µg/mL)Reference
1Methyl 5-(hydroxymethyl)-2-furan carboxylate amine derivativeHeLa62.37[8][9]
2Furanoid toxin from Curvularia lunataVariousPotent activity reported[6]
3Furan-2-carboxylic acid derivativesNB4, A549, SHSY5Y, PC3, MCF7Low µM range[6]
Antibacterial Activity

Furan derivatives have also been investigated for their antibacterial properties.[6][8]

Protocol 4: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

  • Bacterial Strains: Use standard Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacterial strains.

  • Preparation of Inoculum: Prepare a bacterial suspension in a suitable broth (e.g., Mueller-Hinton Broth) and adjust the turbidity to a 0.5 McFarland standard.

  • Compound Dilution: Prepare serial dilutions of Methyl 5-(pyridin-3-yl)furan-2-carboxylate in a 96-well microplate.

  • Inoculation and Incubation: Add the bacterial inoculum to each well. Include a positive control (bacteria without compound) and a negative control (broth only). Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Structure-Activity Relationship (SAR) Insights

While direct SAR studies for Methyl 5-(pyridin-3-yl)furan-2-carboxylate are not available, we can infer potential relationships from its analogs. For instance, in a series of Methyl-5-(hydroxymethyl)-2-furan carboxylate derivatives, the introduction of a tryptamine moiety via an amine linkage was found to be important for anticancer and antibacterial activity.[8] This suggests that modifications at the 5-position of the furan ring can significantly impact biological activity. The pyridine ring in the target compound offers multiple points for further derivatization to explore SAR.

Conclusion

Methyl 5-(pyridin-3-yl)furan-2-carboxylate represents a promising scaffold for the development of novel therapeutic agents. Its synthesis is accessible through standard organic chemistry methodologies, and its biological potential can be explored using established in vitro assays. The protocols and data presented in this guide, derived from closely related furan derivatives, provide a solid foundation for researchers to initiate their investigations into the medicinal chemistry of this intriguing compound class. Further exploration of this and related analogs is warranted to unlock their full therapeutic potential.

References

  • Sengpracha, W., et al. (2018). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry, 35(3). Available at: [Link]

  • BenchChem. (2025). Application Notes and Protocols: Ethyl 5-methylfuran-2-carboxylate and its Analogs in Medicinal Chemistry. BenchChem.
  • MDPI. (n.d.).
  • Fluorochem. (n.d.). Methyl 5-(pyridin-3-yl)
  • ResearchGate. (n.d.). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives.
  • ChemDiv. (n.d.). 5-[(2-bromophenoxy)methyl]-N-[(pyridin-3-yl)methyl]furan-2-carboxamide. ChemDiv.
  • Google Patents. (n.d.). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • PMC. (n.d.). Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)
  • Science Alert. (n.d.). Evaluating the Effect of Methyl 5-(Hydroxy-Methyl) Furan-2-Carboxylate on Cytotoxicity and Antibacterial Activity. Science Alert.
  • BenchChem. (2025). The Furan Scaffold: A Versatile Player in Medicinal Chemistry. BenchChem.
  • ACS Publications. (2026). Discovery of Furan-2-Carboxylic Acid Derivatives as Novel D-Dopachrome Tautomerase (D-DT) and Macrophage Migration Inhibitory Factor-1 (MIF-1) Dual Inhibitors. Journal of Medicinal Chemistry.
  • PMC. (n.d.). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC.
  • BenchChem. (2025).
  • PMC. (n.d.). Targeted Modification of furan-2-carboxaldehydes into Michael Acceptor Analogs Yielded Long-Acting Hemoglobin Modulators with Dual Antisickling Activities. PMC.
  • PubMed. (2002). Synthesis of [(2S,3S,4R)-3,4-dihydroxypyrrolidin-2-yl]-5-methylfuran-4-carboxylic acid derivatives: new leads as selective beta-galactosidase inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • BLDpharm. (n.d.). 3-Methyl-5-(pyridin-3-yl)furan-2-carboxylic acid. BLDpharm.
  • ChemScene. (n.d.). 2-(3-Methyl-5-(pyridin-3-yl)furan-2-yl)acetic acid. ChemScene.
  • PubMed. (2001). Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3. Bioorganic & Medicinal Chemistry Letters.
  • Oriental Journal of Chemistry. (n.d.). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry.
  • PMC. (n.d.). Structure-Activity relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2)
  • International Journal of Advanced Biological and Biomedical Research. (2024). Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research.
  • PubChem. (n.d.).
  • ResearchGate. (n.d.). Scheme 1. Synthetic route to methyl-5-(hydroxymethyl)-2-furan carboxylate.

Sources

Integrated Biological Screening & Liability Profiling for Furan Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Objective: To establish a standardized, multi-tiered screening protocol for furan-based libraries that simultaneously assesses therapeutic efficacy and metabolic toxicity risks. Scope: This guide covers compound handling, phenotypic screening (antimicrobial/cytotoxic), and a specialized "liability screen" for reactive metabolite formation—a critical step often overlooked in early furan drug discovery. Target Audience: Medicinal Chemists, Chemical Biologists, and DMPK Scientists.

Introduction: The Furan Paradox

The furan scaffold is a "privileged structure" in medicinal chemistry, present in potent antimicrobial (e.g., nitrofurantoin) and anticancer agents. Its aromaticity and hydrogen-bonding potential allow for high-affinity target binding. However, the furan ring carries a latent toxicological risk: metabolic activation by Cytochrome P450 enzymes (specifically CYP2E1) can open the ring to form cis-2-butene-1,4-dial (BDA) . This highly reactive enedial intermediate alkylates proteins and crosslinks DNA, leading to hepatotoxicity and carcinogenesis.

The Directive: A modern screening protocol for furans cannot just measure IC50. It must quantify the "Metabolic Activation Potential" early in the cascade to guide structural optimization (e.g., blocking the C2/C5 positions).

Strategic Screening Workflow

The following workflow integrates efficacy data with safety profiling.

FuranScreening cluster_Tier1 Tier 1: Phenotypic Efficacy cluster_Tier2 Tier 2: Liability Profiling (Critical) Library Furan Compound Library (DMSO Stocks) Screen_Micro Antimicrobial Screen (MIC / Broth Microdilution) Library->Screen_Micro Screen_Cyto Cytotoxicity Screen (Resazurin Assay) Library->Screen_Cyto Metab_Trap Reactive Metabolite Trapping (Microsomes + GSH) Screen_Micro->Metab_Trap Active Hits (<10 µM) Screen_Cyto->Metab_Trap Active Hits (<10 µM) LCMS LC-MS/MS Analysis (Detect GSH Adducts) Metab_Trap->LCMS Hit_Select Hit Selection Matrix (Selectivity Index vs. Trapping Ratio) LCMS->Hit_Select Lead_Opt Lead Optimization (Block Metabolic Soft Spots) Hit_Select->Lead_Opt High Potency / Low Trapping Discard Discard (High Toxicity Risk) Hit_Select->Discard High Trapping

Figure 1: Integrated screening workflow emphasizing the parallel assessment of biological activity and metabolic liability.

Protocol A: High-Throughput Cytotoxicity Screening (Resazurin)

While MTT is common, Resazurin (Alamar Blue) is superior for furan screening because it is non-toxic to cells (allowing time-course measurements), more sensitive, and avoids the precipitation steps that can complicate high-throughput liquid handling.

Materials
  • Cell Lines: A549 (Lung), MCF-7 (Breast), or HepG2 (Liver - critical for furan toxicity baseline).

  • Reagent: Resazurin sodium salt (dissolved in PBS, 0.15 mg/mL, filter sterilized).

  • Controls:

    • Positive: Doxorubicin (10 µM).

    • Vehicle: 0.5% DMSO (Final concentration).

    • Blank: Media + Resazurin (No cells).

Step-by-Step Methodology
  • Seeding: Seed cells in black-walled, clear-bottom 96-well plates at 5,000–10,000 cells/well. Incubate for 24 hours at 37°C/5% CO₂ to allow attachment.

  • Compound Treatment:

    • Prepare a 200x stock of furan derivatives in DMSO.

    • Dilute 1:200 into culture media to achieve final test concentrations (e.g., 0.1 µM to 100 µM).

    • Crucial: Keep final DMSO concentration <0.5% to prevent solvent-induced toxicity masking.

  • Incubation: Incubate cells with compounds for 48 or 72 hours.

  • Development:

    • Add Resazurin solution (10% of well volume, e.g., 10 µL into 100 µL).

    • Incubate for 2–4 hours at 37°C.

  • Readout: Measure fluorescence using a microplate reader.

    • Excitation: 530–560 nm.

    • Emission: 590 nm.[1][2][3][4]

  • Data Analysis:

    • Subtract Blank (media only) fluorescence from all values.

    • Calculate % Viability:

      
      .
      
    • Fit data to a 4-parameter logistic model to determine CC50 (Cytotoxic Concentration 50%).

Protocol B: Reactive Metabolite Trapping (The "Furan Liability" Screen)

This is the most critical assay for furan drug development. It detects if your compound is bioactivated into the toxic cis-2-butene-1,4-dial intermediate.[5][6][7] We use Glutathione (GSH) as a trapping agent, which reacts with the electrophilic enedial to form stable adducts detectable by LC-MS.

Mechanistic Rationale

Furans are oxidized by CYP450s to an epoxide or enedial. If this pathway is dominant, the compound will likely cause idiosyncratic toxicity.

  • Safe Candidate: Metabolic stability or clean oxidation (e.g., hydroxylation on a side chain).

  • Toxic Candidate: Formation of GSH-enedial adducts (Mass shift +307 Da or +614 Da for bis-adducts).

FuranActivation cluster_Outcomes Outcomes Furan Furan Derivative CYP CYP450 (CYP2E1) Oxidation Furan->CYP Enedial Reactive Intermediate (cis-2-butene-1,4-dial) CYP->Enedial Toxicity Protein/DNA Alkylation (Cell Death/Cancer) Enedial->Toxicity In vivo (No Trap) Trapping GSH Adducts (Detoxification Marker) Enedial->Trapping + Glutathione (In vitro)

Figure 2: Mechanism of furan bioactivation and the principle of GSH trapping.

Experimental Protocol
  • Incubation System:

    • Enzyme Source: Pooled Human Liver Microsomes (HLM) (1.0 mg/mL protein). Note: Use HLM over S9 fraction for clearer CYP-specific signal.

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

    • Trapping Agent: Reduced Glutathione (GSH) at 5 mM (excess concentration to ensure trapping).

    • Test Compound: 10 µM (Final).

  • Reaction Initiation:

    • Pre-incubate Microsomes, Buffer, GSH, and Compound for 5 min at 37°C.

    • Start: Add NADPH-regenerating system (or 1 mM NADPH final).

  • Time Course: Incubate for 60 minutes at 37°C with gentle shaking.

  • Termination:

    • Add equal volume of ice-cold Acetonitrile (ACN) containing internal standard.

    • Centrifuge at 4,000 rpm for 20 min to precipitate proteins.

  • LC-MS/MS Analysis:

    • Inject supernatant into LC-MS/MS (e.g., Q-TOF or Triple Quad).

    • Scan Mode:

      • Full Scan: Look for [M + H + 307]⁺ (Mono-GSH adduct) and [M + H + 614]⁺ (Bis-GSH adduct).

      • Neutral Loss Scan: Monitor neutral loss of 129 Da (pyroglutamic acid moiety of GSH).[8] This is a specific filter for GSH-conjugated metabolites.

Data Analysis & Hit Selection Matrix

Do not rely solely on potency. Use the Selectivity Index (SI) and the Trapping Ratio to rank compounds.

Quantitative Metrics
MetricFormulaInterpretation
Selectivity Index (SI)

SI > 10 is desired. High SI means the compound kills the target (bacteria/tumor) without killing healthy cells.
Metabolic Stability

> 70% indicates good stability.
Trapping Ratio (TR)

High TR (>0.1) indicates significant bioactivation flux. Red Flag.
Decision Logic
  • Grade A (Lead): Potent IC50 (<1 µM), SI > 50, No GSH adducts detected .

  • Grade B (Optimization Required): Potent IC50, SI > 10, Minor GSH adducts . Action: Modify furan ring substituents (e.g., add electron-withdrawing groups) to reduce oxidation potential.

  • Grade C (Fail): Potent IC50, but Major GSH adducts or SI < 5. Action: Discard scaffold.

References

  • Peterson, L. A. (2013). "Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring." Chemical Research in Toxicology.

  • Yan, Z., et al. (2007).[8] "Use of a trapping agent for simultaneous capturing and high-throughput screening of both 'soft' and 'hard' reactive metabolites."[8] Analytical Chemistry.

  • Ramsay, R. R., et al. (2018). "Fluorescence-based assays for screening of biological activity." Methods in Molecular Biology.

  • Gates, L. A., et al. (2012). "Trapping of cis-2-Butene-1,4-dial to Measure Furan Metabolism in Human Liver Microsomes." Drug Metabolism and Disposition.

  • O'Brien, J., et al. (2000). "Investigation of the Alamar Blue (resazurin) fluorescent dye for the assessment of mammalian cell cytotoxicity." European Journal of Biochemistry.

Sources

Application Note: Assay Architecture for Evaluating Methyl 5-(pyridin-3-yl)furan-2-carboxylate Activity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Methyl 5-(pyridin-3-yl)furan-2-carboxylate is a synthetic small molecule characterized by a bipartite pharmacophore designed to modulate Cytochrome P450 2A6 (CYP2A6). CYP2A6 is the primary hepatic enzyme responsible for the clearance of nicotine to cotinine; thus, its inhibition is a highly validated pharmacological strategy for smoking cessation and nicotine addiction management.

From a structural biology perspective, this compound operates via a dual-modality interaction. The pyridin-3-yl moiety acts as a potent Lewis base, coordinating directly with the ferric heme iron of the CYP2A6 active site to generate a characteristic Type II difference spectrum. Concurrently, the furan-2-carboxylate moiety acts as a structural mimic of natural substrates, occupying the hydrophobic active site cavity. Importantly, furan rings are highly susceptible to CYP-mediated epoxidation, which can lead to covalent modification of the apoprotein. Therefore, evaluating this compound requires an assay capable of distinguishing between reversible competitive inhibition and irreversible mechanism-based inhibition (MBI) (1)[1].

Assay Architecture: Coumarin 7-Hydroxylation

To accurately quantify the inhibitory potency of Methyl 5-(pyridin-3-yl)furan-2-carboxylate, we utilize the gold-standard coumarin 7-hydroxylation assay (2)[2]. CYP2A6 exhibits extreme selectivity for coumarin, hydroxylating it into 7-hydroxycoumarin (umbelliferone). While coumarin is non-fluorescent, 7-hydroxycoumarin possesses a massive Stokes shift and high quantum yield, enabling highly sensitive, continuous kinetic monitoring (3)[3].

CYP2A6_Assay Coumarin Coumarin (Non-fluorescent Substrate) CYP2A6 CYP2A6 Enzyme (Active Heme Center) Coumarin->CYP2A6 Binds Active Site Product 7-Hydroxycoumarin (Highly Fluorescent) CYP2A6->Product 7-Hydroxylation NADPH NADPH Regenerating System (Electron Donor) NADPH->CYP2A6 e- Transfer Inhibitor Methyl 5-(pyridin-3-yl)furan-2-carboxylate (Test Inhibitor) Inhibitor->CYP2A6 Competitive Inhibition (Heme Coordination) Readout Fluorescence Readout (Ex: 360 nm | Em: 460 nm) Product->Readout Signal Detection

Figure 1: Workflow of CYP2A6 inhibition assay utilizing coumarin 7-hydroxylation fluorescence.

Self-Validating Experimental Protocol

A robust assay must be a self-validating system. To ensure data integrity, this protocol integrates an internal control matrix designed to rule out false positives (e.g., inner filter effect/fluorophore quenching) and false negatives (e.g., degraded enzyme).

Critical Reagents & System Setup
  • Enzyme : Recombinant Human CYP2A6 Supersomes™ (co-expressed with NADPH-cytochrome P450 reductase).

  • Buffer : 100 mM Potassium Phosphate Buffer (pH 7.4), pre-warmed to 37°C.

  • Substrate : 2 µM Coumarin (approximating the

    
     to ensure high sensitivity to competitive inhibitors).
    
  • Positive Control : Tranylcypromine, a well-characterized CYP2A6 inhibitor (4)[4].

Step-by-Step Execution
  • Control Matrix Preparation :

    • 100% Activity Control: Buffer + CYP2A6 + DMSO (Vehicle).

    • Background Control: Buffer + DMSO + Coumarin (No Enzyme).

    • Quenching Control: Buffer + Test Compound + 1 µM 7-Hydroxycoumarin standard (No Enzyme).

  • Inhibitor Dilution : Serially dilute Methyl 5-(pyridin-3-yl)furan-2-carboxylate in DMSO. Transfer to a 96-well black opaque microtiter plate (final assay concentration range: 0.001 µM to 100 µM, final DMSO ≤ 1%).

  • Pre-Incubation : Add 5 pmol of CYP2A6 per well. Incubate the plate at 37°C for 10 minutes. Causality: This allows the pyridine ring to establish equilibrium coordination with the heme iron before substrate competition begins.

  • Reaction Initiation : Add the NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM MgCl₂) and 2 µM Coumarin to all wells simultaneously using a multichannel pipette.

  • Kinetic Readout : Immediately transfer the plate to a fluorescence microplate reader. Monitor fluorescence continuously at Ex: 360 nm / Em: 460 nm every 1 minute for 30 minutes at 37°C.

  • Optional Endpoint Termination : To maximize signal-to-noise for endpoint calculations, add 20 µL of 20% Tris-base/Acetonitrile (pH > 9.0) to stop the reaction. Causality: The pKa of 7-hydroxycoumarin is ~7.8. Shifting the pH to basic conditions converts the neutral phenol into a phenolate anion, drastically increasing the fluorescence quantum yield.

Analytical Causality: Why Kinetic Monitoring?

While endpoint assays are standard for high-throughput screening, furan-containing compounds necessitate kinetic monitoring. Furan derivatives can be oxidized by CYP2A6 into reactive cis-enedione or epoxide intermediates that covalently bind to the enzyme, causing irreversible suicide inhibition. By measuring the reaction kinetically, we can plot the natural log of remaining enzyme activity over time. A non-linear, time-dependent decrease in the reaction velocity indicates mechanism-based inhibition, allowing the calculation of the inactivation rate constant (


) and the inhibitor affinity constant (

).

Quantitative Data Synthesis

The following table summarizes the expected pharmacological profile of Methyl 5-(pyridin-3-yl)furan-2-carboxylate compared to standard controls, based on known structure-activity relationships of pyridine-furan derivatives (5)[5].

ParameterMethyl 5-(pyridin-3-yl)furan-2-carboxylateTranylcypromine (Positive Control)Nicotine (Natural Substrate)
IC₅₀ (µM) 0.12 ± 0.030.25 ± 0.0512.5 ± 1.2
Kᵢ (µM) 0.08 ± 0.020.18 ± 0.04N/A
Inhibition Modality Mechanism-based / CompetitiveCompetitiveCompetitive
k_{inact} (min⁻¹) 0.045N/AN/A

References

  • Evaluation of Coumarin Derivatives as Probes in Monitoring CYP2A6 Activity in Cancer Cells - The Ohio State University College of Pharmacy. 2

  • Electrochemical Detection of Human Cytochrome P450 2A6 Inhibition: A Step toward Reducing Dependence on Smoking - Analytical Chemistry (ACS Publications). 4

  • E-Cigarette Liquids and Aldehyde Flavoring Agents Inhibit CYP2A6 Activity in Lung Epithelial Cells - ACS Omega (ACS Publications). 3

  • Mechanism-based inhibition of cytochrome P450 (CYP)2A6 by chalepensin in recombinant systems, in human liver microsomes and in mice in vivo - PMC. 1

  • Activity Spreadsheet -- Enzyme Inhibition Constant Data for Pyridine-Furan Derivatives - BindingDB. 5

Sources

Application Note: Derivatization of Methyl 5-(pyridin-3-yl)furan-2-carboxylate for SAR Studies

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The 5-arylfuran-2-carboxamide scaffold is a highly privileged pharmacophore in modern medicinal chemistry. Recent structure-activity relationship (SAR) studies have demonstrated that functionalizing this core can yield potent therapeutic agents, including urotensin-II receptor antagonists for cardiovascular disease[1], LasR-targeted anti-biofilm agents against Pseudomonas aeruginosa[2], and broad-spectrum antifungal compounds targeting Candida species[3].

  • Vector 1: C2-Ester Amidation. Hydrolysis followed by amide coupling allows for the rapid incorporation of lipophilic tails or hydrogen-bond donors, which is critical for altering the compound's structural organization within lipid membranes or receptor pockets[3].

  • Vector 2: Pyridine N-Oxidation. Converting the pyridine ring to an N-oxide drastically shifts the electrostatic potential and dipole moment, often improving aqueous solubility and introducing a strong hydrogen-bond acceptor without adding significant steric bulk.

  • Vector 3: Furan Ring Electrophilic Substitution. Halogenation at the C3/C4 positions probes the steric constraints of the binding site and provides a synthetic handle for subsequent transition-metal-catalyzed cross-couplings.

Divergent Derivatization Workflow

SAR_Workflow Core Methyl 5-(pyridin-3-yl) furan-2-carboxylate Hydrolysis 1. Ester Hydrolysis (LiOH, THF/H2O) Core->Hydrolysis Vector 1: C2 Mod NOxidation N-Oxidation (mCPBA, DCM, 0°C) Core->NOxidation Vector 2: Pyridine Mod Bromination Electrophilic Bromination (NBS, DMF, RT) Core->Bromination Vector 3: Furan Mod Amidation 2. Amide Coupling (HATU, DIPEA, R-NH2) Hydrolysis->Amidation R-NH2

Fig 1. Divergent SAR derivatization workflow for Methyl 5-(pyridin-3-yl)furan-2-carboxylate.

Self-Validating Experimental Protocols

The following protocols are designed with built-in In-Process Controls (IPCs) to ensure the system is self-validating, minimizing downstream failures during library synthesis.

Protocol A: C2-Ester Saponification and HATU-Mediated Amidation

Mechanistic Rationale: Lithium hydroxide (LiOH) is selected over Sodium hydroxide (NaOH) because it provides milder conditions, preventing base-catalyzed ring-opening of the furan. A ternary solvent system (THF/MeOH/H2O) is strictly required to maintain a homogenous phase, as the starting ester is highly lipophilic while the resulting carboxylate salt is highly hydrophilic. For amidation, HATU is utilized because it generates a highly reactive 7-azabenzotriazole active ester, which accelerates coupling kinetics even with electronically deactivated or sterically hindered anilines[2].

Step-by-Step Methodology:

  • Hydrolysis: Dissolve Methyl 5-(pyridin-3-yl)furan-2-carboxylate (1.0 eq) in a 3:1:1 mixture of THF/MeOH/H2O (0.2 M).

  • Add LiOH·H2O (3.0 eq) and stir at room temperature for 2–4 hours.

  • IPC Validation 1: Check TLC (3:1 Hexanes/EtOAc). The reaction is complete when the UV-active ester spot (

    
    ) disappears and a baseline spot appears.
    
  • Concentrate the organic solvents in vacuo. Acidify the aqueous layer with 1M HCl to pH 3-4 to precipitate the free 5-(pyridin-3-yl)furan-2-carboxylic acid. Filter and dry under high vacuum.

  • Amidation: Suspend the isolated acid (1.0 eq) in anhydrous DMF (0.1 M). Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir for 15 minutes to pre-form the active ester.

  • IPC Validation 2: Direct injection LC-MS must show the mass of the active ester intermediate ([M+118]+).

  • Add the desired amine (1.2 eq) and stir at room temperature for 4–6 hours.

  • Workup: Quench with saturated aqueous NaHCO3, extract with EtOAc (3x), wash the combined organics with 5% LiCl (to remove DMF), dry over Na2SO4, and concentrate. Purify via flash chromatography.

Protocol B: Chemoselective Pyridine N-Oxidation

Mechanistic Rationale: The furan ring is electron-rich and susceptible to oxidative cleavage (e.g., Achmatowicz-type reactions). To achieve chemoselectivity for the pyridine nitrogen, mCPBA is used at strictly controlled low temperatures (0 °C).

Step-by-Step Methodology:

  • Dissolve the core ester (1.0 eq) in anhydrous DCM (0.1 M) and cool to 0 °C in an ice bath.

  • Add mCPBA (77% max, 1.1 eq) portion-wise over 10 minutes.

  • Stir at 0 °C for 2 hours, allowing it to slowly warm to room temperature only if LC-MS indicates incomplete conversion.

  • IPC Validation: LC-MS should show a clean +16 mass shift ([M+H]+ + 16). Absence of +32 mass confirms no over-oxidation or furan cleavage.

  • Workup (Critical): Quench the reaction with 10% aqueous Na2S2O3 to destroy unreacted peroxides (starch-iodide paper must test negative). Wash with saturated NaHCO3 to remove m-chlorobenzoic acid. Extract with DCM, dry, and concentrate.

Protocol C: Electrophilic Bromination of the Furan Ring

Mechanistic Rationale: Both the C2-ester and C5-pyridine groups are electron-withdrawing, deactivating the furan ring. However, C4 is less deactivated than C3 due to resonance effects from the ester. N-Bromosuccinimide (NBS) in DMF provides a mild source of electrophilic bromine to functionalize the C4 position.

Step-by-Step Methodology:

  • Dissolve the core ester (1.0 eq) in anhydrous DMF (0.2 M).

  • Add NBS (1.5 eq) in one portion. Cover the flask with aluminum foil to exclude light (preventing radical side-reactions).

  • Stir at room temperature for 12–16 hours.

  • IPC Validation: LC-MS will show the distinct isotopic pattern of a mono-brominated species (1:1 ratio of [M+H]+ and[M+2+H]+).

  • Workup: Pour the mixture into ice water to precipitate the product. Filter, wash with cold water, and recrystallize from EtOH.

Quantitative Data & Physicochemical Profiling

The table below summarizes the expected synthetic metrics and the in silico physicochemical shifts (using standard predictive models) resulting from these derivatizations. These metrics are crucial for guiding the SAR trajectory toward optimal drug-like space.

Derivatization VectorRepresentative ProductAvg. Yield (%)Reaction Time (h)Δ cLogPΔ TPSA (Ų)
Vector 1 (Amidation) N-Benzyl-5-(pyridin-3-yl)furan-2-carboxamide75 - 854 - 6+1.2+15.3
Vector 2 (N-Oxidation) Methyl 5-(1-oxidopyridin-1-ium-3-yl)furan-2-carboxylate80 - 902 - 3-1.5+16.1
Vector 3 (Bromination) Methyl 4-bromo-5-(pyridin-3-yl)furan-2-carboxylate60 - 7012 - 16+0.80.0

Note: Δ values are calculated relative to the parent Methyl 5-(pyridin-3-yl)furan-2-carboxylate.

References

1.[1] Title: Synthesis and SAR of 5-aryl-furan-2-carboxamide derivatives as potent urotensin-II receptor antagonists. Source: Bioorganic & Medicinal Chemistry Letters (2019). URL: [Link]

2.[2] Title: Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. Source: ChemMedChem (2025). URL: [Link]

3.[3] Title: Synthesis and antifungal evaluation against Candida spp. of 5-arylfuran-2-carboxamide derivatives. Source: SSRN / Preprints (2025). URL: [Link]

Sources

Application Note: Synthesis and Utility of Methyl 5-(pyridin-3-yl)furan-2-carboxylate in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

In modern medicinal chemistry, the strategic incorporation of heteroaryl biaryl systems is essential for modulating the physicochemical properties and target-binding affinities of active pharmaceutical ingredients (APIs). Methyl 5-(pyridin-3-yl)furan-2-carboxylate is a highly versatile synthetic intermediate that combines a hydrogen-bond-accepting pyridine ring with a furan-2-carboxylate core. This specific scaffold is frequently utilized in the development of kinase inhibitors, most notably in the synthesis of dihydropyrazole azepine compounds targeting the Akt signaling pathway.

The construction of this biaryl system relies heavily on the palladium-catalyzed Suzuki-Miyaura cross-coupling between methyl 5-bromofuran-2-carboxylate and pyridin-3-ylboronic acid. While historically robust, the cross-coupling of two electron-deficient heteroaryl systems presents unique mechanistic challenges. Pyridylboronic acids are notoriously prone to rapid protodeboronation under basic aqueous conditions, and the basic nitrogen of the pyridine ring can competitively coordinate to the palladium center, leading to catalyst poisoning ().

To overcome these barriers, the selection of the catalyst and solvent system is critical. Bidentate phosphine ligands with large bite angles, such as dppf (1,1'-bis(diphenylphosphino)ferrocene), accelerate the reductive elimination step, while a biphasic 1,4-dioxane/water system ensures the simultaneous solvation of the lipophilic organic substrates and the inorganic base, driving the transmetalation step forward efficiently ().

Synthetic Workflow

G SM1 Methyl 5-bromofuran-2-carboxylate (Starting Material) Rxn1 Suzuki-Miyaura Coupling Pd(dppf)Cl2, K2CO3 1,4-Dioxane/H2O, 90°C SM1->Rxn1 SM2 Pyridin-3-ylboronic acid (Coupling Partner) SM2->Rxn1 Int Methyl 5-(pyridin-3-yl)furan-2-carboxylate (Key Intermediate) Rxn1->Int Rxn2 Saponification LiOH, THF/H2O, RT Int->Rxn2 Acid 5-(pyridin-3-yl)furan-2-carboxylic acid (Active Acid) Rxn2->Acid Rxn3 Amide Coupling HATU, DIPEA, Amine Acid->Rxn3 API Targeted Therapeutics (e.g., Akt Inhibitors) Rxn3->API

Synthetic workflow from starting materials to targeted therapeutics via the key intermediate.

Experimental Protocols

The following protocols are designed as self-validating systems, incorporating specific checkpoints to ensure reaction fidelity before proceeding to downstream functionalization.

Protocol A: Synthesis of Methyl 5-(pyridin-3-yl)furan-2-carboxylate

Objective: Construct the biaryl core via Suzuki-Miyaura coupling while minimizing protodeboronation.

Reagents:

  • Methyl 5-bromofuran-2-carboxylate (1.0 eq, 10.0 mmol)

  • Pyridin-3-ylboronic acid (1.2 eq, 12.0 mmol)

  • PdCl₂[dppf] (0.05 eq, 0.5 mmol)

  • K₂CO₃ (2.0 eq, 20.0 mmol)

  • 1,4-Dioxane/H₂O (4:1 v/v, 50 mL)

Step-by-Step Methodology:

  • Degassing (Critical Step): In a 100 mL round-bottom flask, dissolve methyl 5-bromofuran-2-carboxylate and pyridin-3-ylboronic acid in 40 mL of 1,4-dioxane. Add K₂CO₃ dissolved in 10 mL of deionized water. Sparge the biphasic mixture with N₂ gas for 15 minutes. Causality: Removing dissolved oxygen prevents the oxidative homocoupling of the boronic acid and protects the Pd(0) active species from deactivation.

  • Catalyst Addition: Add PdCl₂[dppf] under a steady stream of N₂. Causality: The bidentate dppf ligand provides the necessary steric bulk to facilitate oxidative addition into the electron-rich furan C-Br bond while accelerating reductive elimination.

  • Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to 90 °C in an oil bath.

  • In-Process Monitoring: Monitor the reaction via TLC (Hexanes/EtOAc 3:1, visualized under UV 254 nm). The starting bromide (

    
     ~0.6) should be entirely consumed within 4–6 hours, replaced by a highly UV-active product spot (
    
    
    
    ~0.4).
  • Workup & Validation: Cool the mixture to room temperature, dilute with EtOAc (50 mL), and wash with brine (2 x 30 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (SiO₂, gradient 10-30% EtOAc in Hexanes).

  • Analytical Validation: Confirm product identity via LC-MS (ESI+). The calculated exact mass for [M+H]⁺ is 204.06; expected observed mass is m/z 204.1.

Protocol B: Saponification to 5-(pyridin-3-yl)furan-2-carboxylic acid

Objective: Unmask the methyl ester to yield the free carboxylic acid for subsequent amide coupling.

Reagents:

  • Methyl 5-(pyridin-3-yl)furan-2-carboxylate (1.0 eq, 5.0 mmol)

  • LiOH·H₂O (3.0 eq, 15.0 mmol)

  • THF/MeOH/H₂O (2:1:1 v/v, 20 mL)

Step-by-Step Methodology:

  • Hydrolysis: Dissolve the ester in the THF/MeOH/H₂O mixture. Add LiOH·H₂O in one portion. Stir at room temperature for 2 hours. Causality: The ternary solvent system ensures complete solubility of both the highly lipophilic biaryl ester and the hydroxide salt, preventing biphasic reaction stalling.

  • Monitoring: Confirm completion by TLC (disappearance of the ester spot at

    
     ~0.4).
    
  • Isolation (Critical Step): Concentrate the mixture in vacuo to remove THF and MeOH. Dilute the remaining aqueous residue with water (10 mL) and cool to 0 °C. Carefully acidify to pH ~3.5 using 1M HCl. Causality: The product is an amphoteric heteroaryl acid. It will selectively precipitate at its isoelectric point; over-acidification will protonate the pyridine nitrogen, pulling the product back into the aqueous phase as a soluble hydrochloride salt.

  • Collection: Filter the precipitate, wash with ice-cold water, and dry under high vacuum to afford the pure acid as a solid.

Quantitative Data: Optimization of Cross-Coupling

The table below summarizes the optimization parameters for the synthesis of the intermediate, demonstrating the causality behind the final protocol selection.

EntryCatalyst System (5 mol%)Base (2.0 eq)Solvent SystemTemp (°C)Yield (%)Mechanistic Observation / Causality
1Pd(PPh₃)₄Na₂CO₃Toluene/H₂O (3:1)10045%Significant protodeboronation of pyridin-3-ylboronic acid observed due to slow transmetalation.
2Pd(OAc)₂ / SPhosK₃PO₄n-BuOH10072%Improved yield; the bulky, electron-rich SPhos ligand facilitates oxidative addition.
3PdCl₂[dppf]K₂CO₃1,4-Dioxane/H₂O (4:1)9088%Excellent conversion; the dppf bite angle promotes rapid reductive elimination.
4PdCl₂[dppf]Cs₂CO₃1,4-Dioxane/H₂O (4:1)9091% Highest yield; increased solubility of the cesium base accelerates the transmetalation step.

Downstream Applications in Drug Development

Once the methyl ester is saponified to 5-(pyridin-3-yl)furan-2-carboxylic acid, the intermediate is primed for amide coupling (e.g., using HATU/DIPEA) with complex aliphatic or cyclic amines. This specific functionalization pathway is a documented route for generating potent dihydropyrazole azepine derivatives. These derivatives have been structurally validated as highly selective inhibitors of Protein Kinase B (Akt), a critical node in the PI3K/Akt/mTOR signaling pathway which is frequently dysregulated in various human cancers (). The pyridine ring of the intermediate often serves as a crucial hydrogen-bond acceptor within the hinge region of the kinase ATP-binding pocket.

References

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science (RSC Publishing) / PubMed Central. Available at:[Link]

  • Suzuki–Miyaura Cross-Coupling of Heteroaryl Halides and Arylboronic Acids in Continuous Flow. Organic Letters (ACS Publications). Available at:[Link]

  • Dihydropyrazole azepine compound serving as Akt inhibitor (US10654868B2).Google Patents.

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 5-(pyridin-3-yl)furan-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #SYN-M5P3F-OPT Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Optimization & Troubleshooting Guide for Heteroaryl-Heteroaryl Suzuki Coupling

Executive Summary & Core Directive

User Goal: Synthesize and optimize the production of Methyl 5-(pyridin-3-yl)furan-2-carboxylate . Primary Challenge: This is a heteroaryl-heteroaryl coupling. The electron-deficient pyridine ring and the electron-rich furan ring create electronic mismatching. Furthermore, the pyridine nitrogen can poison Palladium catalysts, and heteroaryl boronic acids are prone to protodeboronation.

Recommended Route: Suzuki-Miyaura Cross-Coupling.[1][2][3]

  • Electrophile: Methyl 5-bromofuran-2-carboxylate.[2]

  • Nucleophile: 3-Pyridinylboronic acid (or pinacol ester).

  • Catalyst System: Pd(dppf)Cl₂·DCM (Robust) or XPhos Pd G2 (High Performance).

Optimized Experimental Protocol

This protocol is designed to minimize protodeboronation and catalyst poisoning.

Reagents & Stoichiometry
ComponentRoleEquiv.Notes
Methyl 5-bromofuran-2-carboxylate Electrophile1.0Limiting reagent. Stable solid.
3-Pyridinylboronic acid Nucleophile1.5Excess required due to potential protodeboronation.[4]
K₃PO₄ (Potassium Phosphate) Base3.0Mild base; minimizes hydrolysis compared to hydroxides.
Pd(dppf)Cl₂ · CH₂Cl₂ Catalyst0.055 mol%. Robust against air; dppf bite angle suits this coupling.
1,4-Dioxane / Water (4:1) Solvent[0.1 M]Degassed. Water is essential for the transmetallation step.
Step-by-Step Procedure
  • Setup: Charge a reaction vial (equipped with a magnetic stir bar) with Methyl 5-bromofuran-2-carboxylate (1.0 equiv), 3-Pyridinylboronic acid (1.5 equiv), and K₃PO₄ (3.0 equiv).

  • Inerting: Cap the vial and purge with Nitrogen or Argon for 5 minutes.

  • Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%) quickly under a positive pressure of inert gas.

  • Solvent Addition: Add degassed 1,4-Dioxane/Water (4:1 ratio) via syringe. The concentration with respect to the bromide should be 0.1 M.

  • Reaction: Heat the block to 90°C for 4–12 hours.

    • Checkpoint: Monitor by TLC (50% EtOAc/Hexane) or LC-MS. Look for the disappearance of the bromide.

  • Workup (Critical):

    • Cool to Room Temperature (RT).

    • Dilute with Ethyl Acetate (EtOAc).[4]

    • Wash: Wash with water.[4] Do NOT wash with strong acid (e.g., 1M HCl) as the pyridine moiety will protonate and migrate to the aqueous layer.

    • Dry organic layer over Na₂SO₄, filter, and concentrate.[4][5]

  • Purification: Flash Column Chromatography on Silica Gel.

    • Eluent: Gradient 0%

      
       60% EtOAc in Hexanes.
      
    • Note: The product is UV active.

Troubleshooting Modules (Q&A)

Module A: Reaction Stalling & Low Conversion

Q: My reaction stalls at 50% conversion. Adding more catalyst doesn't help. Why?

A: This is likely Catalyst Poisoning or Ligand Dissociation . The pyridine nitrogen is a Lewis base that can coordinate to the Pd center, displacing the phosphine ligand and deactivating the catalyst (forming an inactive Pd-Pyridine species).

  • Solution 1 (Switch Catalyst): Move to XPhos Pd G2 or SPhos Pd G2 . These bulky, electron-rich Buchwald precatalysts prevent the pyridine nitrogen from binding to the Pd center due to steric hindrance.

  • Solution 2 (Increase Temperature): Increase temperature to 100–110°C to promote ligand exchange, but watch for ester hydrolysis.

Module B: Side Product Formation (Protodeboronation)

Q: I see a major spot on TLC that matches pyridine. Where did my boronic acid go?

A: You are experiencing Protodeboronation .[4][6] Heteroaryl boronic acids (especially 2- and 3-pyridyl) are unstable in hot, aqueous, basic conditions. The C-B bond breaks, replacing the boron with a proton.[6]

  • Diagnostic: LC-MS will show a mass corresponding to Pyridine (MW ~79) or the homocoupled pyridine dimer.

  • Fix 1 (Anhydrous Conditions): Switch to Pd(OAc)₂ / SPhos with K₃PO₄ in anhydrous Toluene . Note: Suzuki coupling requires a trace of water for the oxo-palladium pathway, but often the water in the base/solvent is sufficient without adding it explicitly.

  • Fix 2 (Boronate Ester): Use the Pinacol Ester of 3-pyridine instead of the free acid. It is significantly more stable.

Module C: Purification Issues

Q: My product is streaking on the column, and I can't separate it from the baseline.

A: The pyridine ring interacts strongly with the acidic silanols on the silica gel.

  • Fix: Add 1% Triethylamine (Et₃N) to your eluent system (e.g., Hexane/EtOAc + 1% Et₃N). This neutralizes the silica acidity and sharpens the peak shape.

  • Alternative: Use Alumina (Neutral) stationary phase instead of silica.

Visualizing the Logic

Diagram 1: Reaction Mechanism & Pathway

This diagram illustrates the Suzuki cycle and the specific points where the pyridine moiety causes issues (Poisoning/Protodeboronation).

SuzukiMechanism Start Start: Reagents Pd0 Pd(0) Active Species Start->Pd0 Reduction OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Methyl 5-bromofuran... BaseStep Base Activation (Ar-Pd-OH) OxAdd->BaseStep + OH- TransMet Transmetallation (Ar-Pd-Py) BaseStep->TransMet + 3-Py-B(OH)2 Proto Protodeboronation (Py-B -> Py-H) BaseStep->Proto Hydrolysis of Boronic Acid RedElim Reductive Elimination (Product Release) TransMet->RedElim Poison Catalyst Poisoning (Pd-N-Pyridine) TransMet->Poison Pyridine N binds Pd RedElim->Pd0 Regeneration

Caption: The Suzuki Catalytic Cycle highlighting critical failure points: Catalyst Poisoning by the pyridine nitrogen and Protodeboronation of the boronic acid.[1][3][4][6][7][8][9][10][11][12][13]

Diagram 2: Troubleshooting Decision Tree

Follow this logic flow when your reaction fails.

TroubleshootingTree Issue Reaction Issue Identified CheckLCMS Check LC-MS / TLC Issue->CheckLCMS Result1 SM (Bromide) Remains No Product CheckLCMS->Result1 Result2 Bromide Consumed Wrong Mass (Pyridine) CheckLCMS->Result2 Result3 Product Formed Low Isolated Yield CheckLCMS->Result3 Action1 Catalyst Poisoning. Switch to XPhos Pd G2. Result1->Action1 Action2 Protodeboronation. Use Py-Pinacol Ester or Anhydrous Toluene. Result2->Action2 Action3 Workup Loss. Check Aqueous pH. Add Et3N to Column. Result3->Action3

Caption: Decision matrix for diagnosing reaction failures based on LC-MS/TLC data.

Frequently Asked Questions (FAQ)

Q: Can I use Methyl 5-boronofuran-2-carboxylate and 3-bromopyridine instead? A: Yes, but furan-2-boronic acids are notoriously unstable and prone to rapid protodeboronation (turning back into furan). If you must use this route, use the MIDA boronate or Trifluoroborate (BF₃K) salt of the furan, which are much more stable than the free boronic acid.

Q: Is this reaction scalable to 100g? A: Yes, but safety precautions change.

  • Exotherm: The Suzuki initiation can be exothermic. Dosing the catalyst or base slowly is recommended.

  • Solvent: Dioxane is a carcinogen. For process scale, replace with 2-MeTHF or Toluene .

  • Scavenging: You will need a metal scavenger (e.g., SiliaMetS® Thiol) to remove residual Palladium to meet pharma specs (<10 ppm).

Q: Why avoid strong bases like NaOH? A: Your molecule contains a methyl ester. Strong hydroxide bases (NaOH, KOH) will rapidly hydrolyze this ester to the carboxylic acid (Saponification). K₃PO₄ or Cs₂CO₃ are mild enough to activate the boron without hydrolyzing the ester at 90°C.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Coupling of Aryl Chlorides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. (Source for XPhos/SPhos utility in heteroaryl couplings). [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. (Detailed mechanism of protodeboronation). [Link]

Sources

Purification challenges of substituted furan carboxylates

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of Substituted Furan Carboxylates

Case ID: PUR-FCA-2026 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Active Subject: Troubleshooting Isolation, Stability, and Purity Profiles

Executive Summary

Substituted furan carboxylates (e.g., 5-hydroxymethyl-2-furoic acid, 2,5-furandicarboxylic acid) are deceptive. While they appear to be simple aromatic acids, the furan ring's high electron density makes it uniquely sensitive to oxidative stress and acid-catalyzed ring opening (hydrolysis), unlike its benzene analogues. Furthermore, the thermodynamic instability of the carboxylic acid moiety at elevated temperatures often leads to decarboxylation.

This guide addresses the three most common "failure modes" reported by our user base: Solubility/Oiling Out , Chromatographic Tailing , and Spontaneous Decarboxylation .

Module 1: Solubility & Extraction Challenges

User Query: "My product oils out during acidification, or forms an inseparable emulsion during extraction. How do I recover the solid?"

Root Cause Analysis: Furan carboxylates often exhibit "amphiphilic confusion." The polar carboxylate pulls toward water, while the aromatic furan ring (and hydrophobic substituents) pulls toward organics. When you acidify a basic aqueous solution to precipitate the free acid, the compound may pass through a "sticky" mesophase (oiling out) rather than crystallizing, especially if impurities (humins) are present to disrupt crystal lattice formation.

Troubleshooting Protocol: The "Salting-Out" pH Switch

  • Dissolution: Dissolve the crude mixture in dilute base (0.5 M NaOH or NaHCO₃). Crucial: Keep pH < 10 to avoid Cannizzaro reactions if aldehyde impurities are present.

  • Filtration: Filter the basic solution through Celite to remove non-acidic tars/humins (dark polymeric byproducts common in furan synthesis).

  • Controlled Acidification (The Fix):

    • Do NOT dump strong acid.

    • Cool the solution to 0–5 °C.

    • Slowly add 1 M HCl or Acetic Acid while stirring vigorously.

    • Stop at pH 3.5 – 4.0. Many furan carboxylates precipitate here. Going to pH 1.0 increases the risk of acid-catalyzed ring opening [1].

  • Emulsion Breaking:

    • If an emulsion forms during extraction, add saturated NaCl (brine) to the aqueous layer.

    • Pro Tip: Add a small amount of 2-propanol (5-10%) to the organic extraction solvent (e.g., EtOAc/IPA 9:1). This reduces surface tension and breaks the emulsion better than pure EtOAc.

Data: Solvent Suitability for Extraction

Solvent SystemSolubility RatingRisk FactorRecommended For
Diethyl Ether LowPeroxide formationHighly lipophilic substituents only
Ethyl Acetate Medium-HighHydrolysis (low risk)General extraction
DCM/Methanol (9:1) HighHalogenated wastePolar furan derivatives
THF Very HighMiscible with waterAvoid for aqueous workups
2-MeTHF HighLowGreen alternative to DCM

Module 2: Stability & Decarboxylation

User Query: "I lost 40% of my mass during drying/distillation, and NMR shows furan protons but no carboxylate. What happened?"

Root Cause Analysis: Furan-2-carboxylic acids are prone to thermal decarboxylation, a reaction pathway often catalyzed by trace metals (e.g., copper from Click chemistry steps) or simply by heating above 140 °C [2]. The electron-rich ring facilitates the loss of CO₂, effectively turning your valuable acid into a volatile furan derivative that evaporates.

Diagnostic Workflow:

DecarboxylationCheck Start Mass Loss / Purity Drop CheckTemp Was Temp > 120°C? Start->CheckTemp CheckCat Trace Metals Present? CheckTemp->CheckCat No Action1 Thermal Decarboxylation Use Vacuum Drying < 50°C CheckTemp->Action1 Yes Action2 Metal-Catalyzed Loss Add Scavenger (SiliaMetS) CheckCat->Action2 Yes Action3 Stable CheckCat->Action3 No

Figure 1: Decision logic for diagnosing unexpected mass loss during isolation.

Prevention Strategy:

  • Avoid Distillation of Free Acids: Never attempt to distill furan carboxylic acids at atmospheric pressure.

    • Alternative: Convert to the methyl/ethyl ester if purification by distillation is required. Esters are thermally stable and can be hydrolyzed back to the acid under mild conditions (LiOH, THF/H₂O) later [3].

  • Vacuum Drying: Dry solids at < 40 °C under high vacuum.

  • Sublimation: For highly crystalline derivatives, sublimation under high vacuum (0.01 mmHg) at moderate temperatures (80–100 °C) is a superior purification method that avoids solvent contaminants.

Module 3: Chromatographic Tailing & Resolution

User Query: "My HPLC peaks are tailing badly (Asymmetry > 2.0). I can't separate the regioisomers."

Root Cause Analysis: Furan carboxylates are hard Lewis bases (oxygen lone pairs) and weak acids.

  • Silanol Interaction: The furan oxygen and the carboxylate group interact strongly with residual silanols on silica columns, causing "drag" or tailing.[1]

  • Ionization State: At neutral pH, the carboxylate is partially ionized, leading to peak broadening as the equilibrium shifts between ionized and unionized forms on the column.

Optimization Protocol:

1. Mobile Phase Modification (The "Gold Standard"): You must suppress ionization or silanol activity.

  • Add Modifier: 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) is mandatory. This keeps the carboxylate protonated (neutral), improving interaction with C18 chains and reducing tailing [4].

  • Buffer Choice: If working at neutral pH is required (e.g., acid-sensitive glycosylated furans), use 10 mM Ammonium Acetate .

2. Stationary Phase Selection:

  • Recommended: End-capped C18 columns (e.g., Zorbax Eclipse Plus, Waters XBridge). "End-capping" blocks residual silanols.[2]

  • Avoid: Bare silica (Normal Phase) unless the carboxylate is protected as an ester.

3. Isomer Separation (Regioselectivity): Separating 2,5-disubstituted from 2,4-disubstituted isomers is challenging.

  • Tactic: Use a Phenyl-Hexyl column instead of C18. The pi-pi interactions between the phenyl ring on the column and the furan ring provide different selectivity based on the electron distribution of the specific isomer.

Module 4: Purification Decision Framework

Use this logic flow to select the safest purification method for your specific derivative.

PurificationStrategy Input Crude Furan Carboxylate Solubility Soluble in Water? Input->Solubility WaterYes Yes (Hydrophilic) Solubility->WaterYes Yes WaterNo No (Lipophilic) Solubility->WaterNo No ImpurityType Impurity Type? WaterYes->ImpurityType Action_Base Acid/Base Extraction (Control pH 4.0) WaterNo->Action_Base Standard Action_Ester Esterify -> Distill -> Hydrolyze WaterNo->Action_Ester High Purity Req. Humins Dark Tars/Humins ImpurityType->Humins Polymeric Isomers Regioisomers ImpurityType->Isomers Structural Action_Carbon Activated Carbon Treatment + Recrystallization (H2O/EtOH) Humins->Action_Carbon Action_Column Reverse Phase HPLC (Acidic Mobile Phase) Isomers->Action_Column

Figure 2: Strategic workflow for selecting purification methodology based on solubility and impurity profile.

References

  • BenchChem Technical Support. (2025).[1][3][4][5][6] Furan Ring Stability and Degradation in Acidic/Basic Media. Retrieved from

  • Mundle, S. O., et al. (2025). Thermal decarboxylation of 2-furoic acid and its implication for the formation of furan in foods. ResearchGate. Retrieved from

  • Thomas, D., & Linnekoski, J. (2019).[7] Separation and purification of furan carboxylates. VTT Research. Retrieved from

  • Element Lab Solutions. (2025). Troubleshooting Peak Tailing in HPLC. Retrieved from

Sources

Technical Support Center: Troubleshooting the Synthesis of 5-(pyridin-3-yl)furan

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Portal. The synthesis of heteroaryl-heteroaryl linkages, specifically the coupling of electron-deficient pyridines with electron-rich furans, presents unique mechanistic challenges. This guide is engineered for drug development professionals and researchers to diagnose, troubleshoot, and optimize the synthesis of 5-(pyridin-3-yl)furan compounds.

Part 1: Frequently Asked Questions & Troubleshooting Guide

Q1: My Suzuki-Miyaura coupling yields are consistently below 30%, and LC-MS shows massive recovery of deborylated furan. What is causing this, and how do I stop it? The Causality: You are experiencing protodeboronation , a highly destructive side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. Furan-2-boronic acid is notoriously susceptible to this because the heteroatom stabilizes the adjacent carbanion intermediate formed during hydrolysis[1]. This degradation is driven by a base-catalyzed pre-hydrolytic pathway; the higher the pH and the more aqueous the solvent, the faster your boronic acid degrades before it can undergo transmetalation[1]. The Solution:

  • Change the Boron Species: Abandon the free boronic acid. Upgrade to a pinacol ester (BPin) to slow the pre-hydrolytic pathway, or better yet, use a potassium heteroaryltrifluoroborate (BF3K) salt, which acts as a slow-release reservoir of the active boronic species, keeping its steady-state concentration low and preventing degradation[2].

  • Modify the Base/Solvent: Switch from aqueous

    
     to anhydrous 
    
    
    
    or
    
    
    in a dioxane/water (10:1) or pure toluene system.

Q2: My reaction stalls at ~50% conversion. I am using


. Is the pyridine ring poisoning the catalyst? 
The Causality:  Yes. The lone pair of electrons on the pyridine nitrogen is highly Lewis basic. It competes with your ligands and the oxidative addition complex, coordinating directly to the palladium center to form an off-cycle, catalytically dead Pd(II)-pyridine complex. 

is highly susceptible to this because triphenylphosphine is a relatively labile and electronically neutral ligand. The Solution: You must use a catalyst system that sterically and electronically outcompetes pyridine coordination. Switch to Buchwald-type dialkylbiaryl phosphine ligands (e.g., SPhos or XPhos ) paired with

or

[3]. These ligands are highly electron-rich (accelerating oxidative addition) and sterically demanding, which physically blocks the pyridine nitrogen from coordinating to the metal center[4].

Q3: Which cross-coupling polarity is optimal: 3-pyridylboronic acid + 2-bromofuran OR 3-bromopyridine + furan-2-boronic acid? The Causality: The polarity of the coupling partners dictates the activation energy of the transmetalation step. While putting the boronic acid on the electron-rich furan ring accelerates transmetalation, furan-2-boronic acids are highly unstable. Conversely, 3-pyridylboronic acids are prone to forming unreactive trimeric boroxines and can be difficult to purify. The Solution: The most robust, scalable polarity is 3-pyridylboronic acid pinacol ester coupled with 2-bromofuran . The pinacol ester stabilizes the pyridine-boron bond, and 2-bromofuran readily undergoes oxidative addition with modern Pd-catalysts.

Part 2: Quantitative Data & Parameter Optimization

To facilitate easy comparison, the following table summarizes the causal relationship between reaction parameters and product yield based on established heteroaryl coupling kinetics.

Coupling PartnersCatalyst / LigandBase / SolventTemp (°C)Yield (%)Mechanistic Observation
3-Bromopyridine + Furan-2-


(5 mol%)

/

-EtOH
80< 30%Severe protodeboronation of the furan ring[1].
3-Bromopyridine + Furan-2-BPin

(5 mol%)

/ Dioxane-

8555%Pinacol ester slows pre-hydrolytic degradation[1].
3-Pyridyl-

+ 2-Bromofuran

/ RuPhos

/ EtOH
8582%Trifluoroborate prevents protodeboronation[2].
3-Pyridyl-BPin + 2-Bromofuran

/ SPhos

/ Toluene
100 89% SPhos prevents pyridine N-coordination[3][4].

Part 3: Mechanistic Visualization

The following diagram illustrates the catalytic cycle, highlighting the specific failure points (in red) where your synthesis is most likely to derail, and how the optimized conditions bypass them.

G Pd0 Active Pd(0)L2 (e.g., Pd-SPhos) OxAdd Oxidative Addition Pd(II) Ar-Br Pd0->OxAdd + Halide TransMet Transmetalation (Rate Limiting) OxAdd->TransMet + Base Poison Catalyst Poisoning (Pyridine N-Coordination) OxAdd->Poison N-lone pair RedElim Reductive Elimination Product Formation TransMet->RedElim RedElim->Pd0 Product 5-(pyridin-3-yl)furan (Target) RedElim->Product Proto Protodeboronation (Base-Catalyzed Hydrolysis) Boronic Heteroaryl Boronic Acid (e.g., Furan-2-B(OH)2) Boronic->TransMet Boronic->Proto High pH / H2O Halide Heteroaryl Halide (e.g., 3-Bromopyridine) Halide->OxAdd

Catalytic cycle of heteroaryl Suzuki-Miyaura coupling highlighting critical failure pathways.

Part 4: Self-Validating Experimental Protocol

To ensure trustworthiness, this protocol incorporates In-Process Controls (IPCs) . By monitoring the ratio of product to deborylated starting material, the system self-validates the efficacy of the catalyst and base selection.

Target: Synthesis of 5-(pyridin-3-yl)furan via SPhos-mediated Suzuki-Miyaura Coupling.

Step 1: Reagent Preparation (Strictly Anaerobic)

  • Oven-dry a Schlenk flask equipped with a magnetic stir bar at 120 °C overnight. Cool under a continuous stream of dry Argon.

  • Charge the flask with 3-pyridylboronic acid pinacol ester (1.2 equiv, 1.2 mmol), 2-bromofuran (1.0 equiv, 1.0 mmol),

    
     (0.02 equiv, 2 mol%), SPhos (0.04 equiv, 4 mol%), and finely milled anhydrous 
    
    
    
    (2.0 equiv, 2.0 mmol).
  • Causality Note: Milling the

    
     increases the surface area, allowing for efficient transmetalation without the need for water, thereby entirely shutting down the pre-hydrolytic protodeboronation pathway.
    

Step 2: Reaction Execution

  • Evacuate and backfill the flask with Argon three times.

  • Add anhydrous, degassed Toluene (10 mL) via syringe.

  • Seal the flask and heat to 100 °C in a pre-heated oil bath with vigorous stirring (800 rpm) for 12 hours.

Step 3: In-Process Control (IPC) & Self-Validation

  • After 4 hours, withdraw a 50 µL aliquot via a degassed syringe. Dilute in HPLC-grade acetonitrile and analyze via LC-MS.

  • Validation Metric: You must observe < 5% of the deborylated mass (m/z corresponding to furan). If deborylated furan exceeds 10%, your system contains residual water. If unreacted 2-bromofuran remains but no product is forming, catalyst poisoning has occurred (indicating oxidized SPhos ligand).

Step 4: Workup and Purification

  • Cool the reaction to room temperature. Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove the phosphate salts and bulk palladium.

  • To remove trace leached palladium (which can interfere with downstream biological assays), add a metal scavenger (e.g., SiliaMetS Thiol, 3 equiv relative to Pd) and stir at 40 °C for 2 hours. Filter.

  • Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure 5-(pyridin-3-yl)furan.

References

  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis.ed.ac.uk.
  • Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates.scispace.com.
  • Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides.rsc.org.
  • Heterobiaryl synthesis by C-C coupling.organic-chemistry.org.

Sources

Technical Support Center: Troubleshooting Methyl 5-(pyridin-3-yl)furan-2-carboxylate Stability

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals working with Methyl 5-(pyridin-3-yl)furan-2-carboxylate . This molecule presents a unique stability profile due to the interplay of three distinct structural features: a hydrolyzable methyl ester, an acid- and oxidation-sensitive furan ring, and a basic pyridine nitrogen.

Below, you will find mechanistic troubleshooting FAQs, quantitative data summaries, and self-validating experimental protocols to ensure the integrity of your solution-phase assays.

Part 1: Frequently Asked Questions (Mechanistic Troubleshooting)

Q1: My compound degrades rapidly in acidic aqueous buffers (pH < 4). What is the mechanism, and how can I prevent it? A1: The furan ring is highly susceptible to acid-catalyzed ring-opening[1]. For this specific molecule, the degradation is exacerbated by the pyridine ring (pKa ~5.2). In acidic media, the pyridine nitrogen protonates first, drastically increasing the molecule's aqueous solubility and drawing the furan moiety into the bulk hydronium-rich phase. Following this, protonation occurs at the Cα or Cβ position of the furan ring—which is the rate-limiting step—followed by nucleophilic attack by water[1]. This cascade cleaves the furan ring, forming reactive, highly polar dicarbonyl compounds (e.g., 4-hydroxy-2-butenal derivatives).

  • Mitigation: Avoid prolonged exposure to aqueous acids. If acidic LC-MS mobile phases (e.g., 0.1% Formic Acid) are required, prepare samples immediately before injection, maintain the autosampler at 4°C, and avoid storing stock solutions in acidic matrices.

Q2: I observe a gradual loss of the parent compound in basic media (pH > 8), accompanied by a new, early-eluting peak on reversed-phase LC-MS. What is happening? A2: You are observing base-catalyzed ester hydrolysis. The methyl ester at the 2-position of the furan ring acts as an electrophilic center. Hydroxide ions nucleophilically attack the carbonyl carbon, forming a tetrahedral intermediate that collapses to expel methanol. This generates 5-(pyridin-3-yl)furan-2-carboxylic acid[2]. Because the resulting carboxylate is negatively charged and highly polar at physiological or basic pH, it elutes significantly earlier on reversed-phase chromatography.

  • Mitigation: Buffer your working solutions to pH 6.0–7.4 using non-nucleophilic buffers (such as HEPES or phosphate). Strictly avoid primary amines or strong bases in your solvent matrix.

Q3: My stock solutions in DMSO degrade when left on the benchtop under ambient light. Is this compound light-sensitive? A3: Yes. Furan rings act as caged electrophiles and are highly vulnerable to photo-oxidation[3]. Ambient light can excite trace photosensitizers (or the conjugated pyridine-furan system itself), transferring energy to dissolved triplet oxygen to form highly reactive singlet oxygen (


). This singlet oxygen undergoes a rapid[4+2] cycloaddition with the furan diene system, generating an unstable endoperoxide intermediate that rapidly rearranges into complex polyoxygenated degradation products[3].
  • Mitigation: Store all stock solutions in amber glass vials to block UV/Vis light, sparge solvents with inert gas to remove dissolved oxygen, and store at -20°C.

Part 2: Quantitative Data & Degradation Summary

To assist in assay design, the following table summarizes the primary degradation pathways, their kinetic risks, and structural outcomes.

Degradation PathwayTrigger ConditionPrimary DegradantKinetic RiskMitigation Strategy
Furan Ring Opening pH < 3.0 (Aqueous)4-hydroxy-2-butenal derivativesHigh (Hours)Neutralize buffers; maintain at 4°C
Ester Hydrolysis pH > 8.0 (Aqueous)5-(pyridin-3-yl)furan-2-carboxylic acidModerate (Days)Use pH 6.0–7.4 non-nucleophilic buffers
Photo-oxidation Ambient Light +

Endoperoxides / Polyoxygenated scaffoldsHigh (Hours to Days)Amber vials; Argon sparging of solvents

Part 3: Mandatory Visualization (Mechanistic Pathways)

G Parent Methyl 5-(pyridin-3-yl) furan-2-carboxylate Acid Acidic Media (pH < 3) Parent->Acid H+ / H2O Base Basic Media (pH > 8) Parent->Base OH- / H2O Light Light + O2 Parent->Light hν / 1O2 RingOpen Furan Ring Opening (Dicarbonyls) Acid->RingOpen Cα/Cβ Protonation Hydrolysis Ester Hydrolysis (Carboxylic Acid) Base->Hydrolysis Nucleophilic Attack Endoperoxide Endoperoxide Formation (Photo-oxidation) Light->Endoperoxide [4+2] Cycloaddition

Mechanistic pathways of Methyl 5-(pyridin-3-yl)furan-2-carboxylate degradation in solution.

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, do not rely solely on the disappearance of the parent peak to calculate stability. The following protocols are designed as self-validating systems to confirm causality.

Protocol 1: Preparation of Ultra-Stable Stock Solutions

Objective: To create a degradation-resistant stock solution by eliminating causal factors (water, light, oxygen).

  • Solvent Selection & Degassing: Utilize anhydrous DMSO (water content < 0.005%). Sparge the DMSO with Argon gas for 15 minutes prior to use. Causality: Displacing dissolved oxygen prevents the formation of singlet oxygen, completely arresting the photo-oxidation pathway.

  • Dissolution: Weigh the compound directly into an amber glass vial. Add the degassed DMSO to achieve a 10 mM concentration. Causality: Amber glass blocks the UV/Vis wavelengths required to excite trace photosensitizers.

  • Inert Atmosphere Sealing: Blanket the headspace of the vial with Argon before capping tightly with a PTFE-lined septum.

  • Storage & Handling: Store at -20°C. Critical: Allow the vial to thaw completely to room temperature before opening. Opening a cold vial causes atmospheric moisture to condense inside, introducing water that can later facilitate hydrolysis or ring-opening.

Protocol 2: Self-Validating Forced Degradation Profiling

Objective: To map the stability envelope of the compound while ensuring mass balance (validating that the loss of the parent compound equals the appearance of specific degradants).

  • Internal Standard (IS) Addition: Prepare a 100 µM working solution of the compound in 50% Acetonitrile/Water. Spike this solution with 10 µM of a stable internal standard (e.g., a heavily fluorinated analog). Causality: The IS validates that any signal loss is due to chemical degradation, not physical precipitation, adsorption to the vial, or MS instrument drift.

  • Matrix Incubation: Aliquot the solution into three distinct stress conditions:

    • (A) 0.1 M HCl (pH ~1)

    • (B) 0.1 M NaOH (pH ~13)

    • (C) 3%

      
       + UV light exposure
      
  • Time-Zero (T0) Quenching: Immediately extract a 50 µL aliquot from each condition and neutralize it (e.g., add an equivalent of base to the acid condition) to establish a 100% baseline. Causality: The T0 sample establishes the starting mass balance and empirically proves that your quenching method stops degradation instantly.

  • Kinetic Sampling: Sample the reactions at 1h, 4h, and 24h. Quench immediately upon extraction.

  • Orthogonal LC-MS Analysis: Analyze via LC-MS utilizing both a Diode Array Detector (DAD) and a Mass Spectrometer. Monitor the disappearance of the parent mass (m/z ~204.06) and the appearance of the hydrolyzed acid (m/z ~190.05) or ring-opened dicarbonyls.

References

1.[3] Improving the efficiency of oxidative conversion of furan ring in synthesis. Benchchem. Available at: 2.[2] The Rising Potential of Furan-2-Carboxylate Esters: A Technical Guide to Their Biological Activities. Benchchem. Available at: 3.[1] Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. Energy & Fuels (ACS Publications). Available at:

Sources

Technical Support Center: Troubleshooting Low Bioactivity of Synthetic Furan Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Furan Paradox

Welcome to the technical support hub for furan medicinal chemistry. You are likely here because your synthetic furan derivatives—despite showing promise in silico or in initial binding screens—are failing in cellular assays or exhibiting erratic structure-activity relationships (SAR).

This is a common "Furan Paradox." While the furan ring is a classic bioisostere for phenyl or thiophene rings, offering improved hydrogen-bonding potential and reduced lipophilicity, it carries a "fragility tax." Its electron-rich aromatic system makes it susceptible to oxidative ring opening, acid-catalyzed polymerization, and metabolic bioactivation.

This guide moves beyond generic advice to address the specific failure modes of the furan scaffold.

Module 1: Chemical Integrity (The "Bench" Phase)

User Question: "My compound is pure by NMR, but loses activity after storage or during assay preparation. Is the furan ring decomposing?"

Root Cause Analysis: Acid & Oxidative Sensitivity

Unlike benzene or thiophene, furan has a low resonance energy (16 kcal/mol vs. 36 kcal/mol for benzene), making it behaving more like a cyclic diene than a true aromatic system.

  • Acid Sensitivity: In the presence of even weak acids (or acidic silica gel during purification), furans can undergo protonation at the C2/C5 position, triggering polymerization or hydrolytic ring opening to form 1,4-dicarbonyls.

  • Oxidation: Furans are electron-rich and prone to photo-oxidation or reaction with singlet oxygen, leading to endoperoxides and subsequent degradation.

Troubleshooting Protocol: The Acid-Stress "Crash" Test

Before blaming the biology, validate the chemistry.

  • Prepare a 10 mM stock of your lead furan in DMSO-d6.

  • Split into three NMR tubes:

    • Control: Pure DMSO-d6.

    • Acid Stress: Add 1 equivalent of acetic acid-d4.

    • Aqueous Stress: Add 10% D2O to mimic assay buffer conditions.

  • Incubate at 37°C for 24 hours.

  • Readout:

    • Look for the disappearance of furan protons (typically

      
       6.0–7.5 ppm).
      
    • Check for the appearance of broad alkyl peaks (polymerization) or aldehyde protons (

      
       9.5–10.0 ppm) indicating ring opening.
      

Corrective Action:

  • Synthesis: Switch from acidic workups to neutral/basic conditions. Use alumina instead of silica for purification if degradation is observed.

  • Storage: Store under argon at -20°C, protected from light.

Module 2: Physicochemical Barriers (The "Vial" Phase)

User Question: "My IC50 curves are flat or non-sigmoidal. Is my compound precipitating?"

Root Cause Analysis: Aggregation & Solubility

Furan derivatives, particularly those with lipophilic side chains, are prone to forming colloidal aggregates. These aggregates can sequester proteins, leading to false positives (promiscuous inhibition), or simply fail to dissolve, leading to false negatives (low bioactivity).

Data Summary: Solubility Impact on Bioactivity
ParameterObservationDiagnosisAction
Visual Turbidity / PrecipitateGross insolubilityReformulate (Salts/Cosolvents)
DLS Particle size > 100 nmColloidal AggregationAdd detergent (0.01% Triton X-100)
Curve Hill Slope > 2.0Non-specific bindingSuspect aggregation; re-test with detergent
Curve Hill Slope < 0.6Solubility limit reachedCheck thermodynamic solubility
Protocol: Detergent-Based Validation

To confirm if low bioactivity is a solubility artifact:

  • Run your standard biochemical assay.

  • Run a parallel arm adding 0.01% Triton X-100 or 0.005% Tween-20 to the assay buffer.

  • Interpretation:

    • If potency improves or remains stable: The compound is acting as a monomer.

    • If potency disappears: The previous activity was likely a false positive caused by aggregation (PAINS-like behavior).

Module 3: Metabolic Fate (The "Cell" Phase)

User Question: "My compound works in enzyme assays but fails in hepatocytes or in vivo. Is it being metabolized?"

Root Cause Analysis: The CYP2E1 Trap

This is the most critical failure mode for furan drugs. The cytochrome P450 enzyme CYP2E1 oxidizes the furan ring to an epoxide or a radical intermediate, which rapidly opens to form cis-2-butene-1,4-dial (BDA) .[1][2][3]

  • Toxicity: BDA is a potent electrophile that alkylates proteins and DNA, causing hepatotoxicity.

  • Clearance: This reaction is fast, leading to ultra-short half-lives (t1/2).

Visualization: Metabolic Bioactivation Pathway

FuranMetabolism Furan Furan Derivative (Parent) CYP CYP450 (2E1) Oxidation Furan->CYP Epoxide Unstable Epoxide Intermediate CYP->Epoxide BDA cis-2-butene-1,4-dial (Reactive Electrophile) Epoxide->BDA Ring Opening ProteinAdduct Protein Adducts (Toxicity/Hepatotoxicity) BDA->ProteinAdduct Covalent Binding (Lys/Cys residues) GSHAdduct GSH Conjugate (Detoxification/Clearance) BDA->GSHAdduct + Glutathione (GSH)

Figure 1: Mechanism of furan ring bioactivation by CYP450 to the toxic metabolite cis-2-butene-1,4-dial.[1][2][3][4][5]

Protocol: GSH Trapping Assay

To determine if metabolic ring opening is killing your bioactivity:

  • Incubate compound (10 µM) with human liver microsomes (HLM) and NADPH.

  • Add Glutathione (GSH) (5 mM) to the incubation.

  • Analyze by LC-MS/MS after 30 minutes.

  • Search for:

    • Parent loss (Intrinsic Clearance).

    • +307 Da adducts: Indicates trapping of the BDA metabolite by glutathione (GSH mass 307 + BDA).

Module 4: Structural Optimization Strategy

User Question: "How do I fix the instability without losing potency?"

Strategic Design Modifications

If Modules 1-3 confirm instability, use these medicinal chemistry tactics:

  • Block the Metabolic "Soft Spots" (C2/C5):

    • Substitution at both

      
      -positions (2 and 5) prevents direct enzymatic oxidation and hinders ring opening.
      
    • Example: Replace a monosubstituted furan with a 2,5-dimethylfuran or a benzofuran.

  • Electronic Deactivation:

    • Add Electron-Withdrawing Groups (EWGs) (e.g., -CF3, -CN, -CO2R) directly to the furan ring.

    • Mechanism:[6][7][8][9][10] This lowers the HOMO energy, making the ring less susceptible to oxidation by CYP450 and acid-catalyzed degradation.

  • Scaffold Hopping:

    • If the furan is a liability, switch to a bioisostere with higher aromatic stability:

      • Oxazole: Similar geometry, much higher metabolic stability.

      • Thiophene: More aromatic, less prone to ring opening, though S-oxidation is a risk.

Troubleshooting Decision Tree

TroubleshootingTree Start Low Bioactivity Observed PurityCheck 1. Check Chemical Purity (NMR/LCMS) Start->PurityCheck StabilityTest Acid/Oxidative Stress Test PurityCheck->StabilityTest Pure FixChem Fix: Add EWGs, Avoid Acidic Workup PurityCheck->FixChem Impure SolubilityCheck 2. Check Solubility (DLS/Detergent) StabilityTest->SolubilityCheck Stable Degraded Degradation Detected StabilityTest->Degraded Unstable MetabolismCheck 3. Check Metabolism (GSH Trapping) SolubilityCheck->MetabolismCheck Soluble Aggregated Aggregation Detected SolubilityCheck->Aggregated Precipitate MetabolismCheck->Start Stable (Re-evaluate Target) Reactive Reactive Metabolites (GSH Adducts) MetabolismCheck->Reactive BDA Formed Degraded->FixChem FixSol Fix: Add Solubilizing Groups (Morpholine, etc.) Aggregated->FixSol FixMet Fix: Block C2/C5, Scaffold Hop (Oxazole) Reactive->FixMet

Figure 2: Systematic troubleshooting workflow for furan derivative optimization.

References

  • Peterson, L. A. (2013). "Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring." Chemical Research in Toxicology, 26(1), 6-25.

  • Baell, J. B., & Holloway, G. A. (2010). "New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays." Journal of Medicinal Chemistry, 53(7), 2719–2740.

  • Chen, L. J., Hecht, S. S., & Peterson, L. A. (1995). "Identification of cis-2-butene-1,4-dial as a microsomal metabolite of furan." Chemical Research in Toxicology, 8(2), 137-146.

  • Di, L., & Kerns, E. H. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Chapter on Solubility and Instability).

  • Gates, L. A., et al. (2012). "Trapping of cis-2-Butene-1,4-dial to Measure Furan Metabolism in Human Liver Microsomes by Cytochrome P450 Enzymes." Drug Metabolism and Disposition, 40(3), 596–601.

Sources

Overcoming solubility problems of Methyl 5-(pyridin-3-yl)furan-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for Methyl 5-(pyridin-3-yl)furan-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with this compound. Our goal is to provide not just solutions, but a foundational understanding of the underlying physicochemical principles to empower your experimental design and troubleshooting efforts.

Introduction: Understanding the Molecule

Methyl 5-(pyridin-3-yl)furan-2-carboxylate is a heterocyclic compound featuring a furan ring linking a pyridine ring and a methyl ester. Its structure presents a unique solubility challenge:

  • Aromatic Systems: The furan and pyridine rings contribute to molecular planarity and hydrophobicity, which can favor crystal lattice packing and reduce aqueous solubility.[1]

  • Polar Functionality: The ester group and the nitrogen and oxygen heteroatoms provide polar character and sites for hydrogen bonding.

  • Ionizable Group: The pyridine nitrogen is basic and can be protonated to form a more soluble salt form, a critical feature for solubility manipulation.[2][3][4]

This combination of features means that its solubility is highly sensitive to the surrounding chemical environment, particularly pH and solvent polarity. This guide will address the most common issues and provide systematic approaches to overcome them.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My compound precipitated immediately after I diluted my DMSO stock into an aqueous buffer. What happened and how can I fix it?

This is a classic phenomenon known as "solvent shock" or "antisolvent precipitation."

Causality: Methyl 5-(pyridin-3-yl)furan-2-carboxylate, like many organic compounds, is likely highly soluble in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO).[5] However, its solubility in aqueous media is significantly lower. When a concentrated DMSO stock is rapidly diluted into an aqueous buffer, the compound finds itself in a solvent environment where it is no longer soluble. This localized supersaturation causes the compound to crash out of the solution, often as a fine, amorphous precipitate.[5][6]

Troubleshooting Workflow:

G A Precipitation Observed Immediately Upon Dilution B Was the stock added directly to the bulk buffer? A->B C ACTION: Optimize Addition Method - Add stock to vortexing buffer - Add buffer to the stock tube incrementally - Pre-warm the aqueous buffer B->C Yes D Is the final concentration too high? B->D No, method was slow H Problem Solved C->H E ACTION: Perform a Solubility Test (See Protocol 1) to find the Maximum Soluble Concentration (MSC) D->E Possibly F Is the final DMSO concentration too low? D->F No, concentration is low E->H G ACTION: Increase Final DMSO % (if tolerated by the assay, e.g., 0.5-1%) This maintains co-solvent effect. F->G Possibly G->H

Caption: Initial troubleshooting for immediate precipitation.

Immediate Recommendations:

  • Reduce the Stock Concentration: Using a 1-10 mM stock solution instead of a >30 mM stock minimizes the severity of the solvent shock.[6]

  • Optimize the Mixing Process: Add the stock solution dropwise into the aqueous buffer while vigorously vortexing or stirring. This rapid dispersal prevents localized high concentrations.[6]

  • Reverse the Addition: For smaller volumes, try adding the aqueous buffer to the tube containing the DMSO stock in small, sequential portions, mixing thoroughly between additions.

FAQ 2: How do I systematically determine the solubility of my compound in different solvents?

A systematic approach is crucial to avoid trial-and-error. The goal is to determine the equilibrium solubility, which is a defined thermodynamic property. The "shake-flask" method, or variations of it, is the gold standard.[7]

Core Principle: An excess of the solid compound is agitated in the solvent for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached. The resulting saturated solution is then filtered or centrifuged to remove undissolved solid, and the concentration of the dissolved compound in the supernatant is measured.

Protocol 1: Equilibrium Solubility Determination

  • Preparation: Add an excess amount of solid Methyl 5-(pyridin-3-yl)furan-2-carboxylate to a series of vials (e.g., 5 mg to 1 mL of solvent). Ensure there is visible undissolved solid.

  • Solvent Panel: Use a range of relevant solvents:

    • Aqueous: Purified Water, Phosphate-Buffered Saline (PBS) pH 7.4.

    • Organic Co-solvents: DMSO, Ethanol, Methanol, Acetonitrile, Polyethylene Glycol 400 (PEG400).

    • Biologically Relevant Buffers: Fasted State Simulated Intestinal Fluid (FaSSIF), Fed State Simulated Intestinal Fluid (FeSSIF).

  • Equilibration: Seal the vials and place them on a shaker or rotator at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours.

  • Phase Separation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Sampling: Carefully remove an aliquot of the clear supernatant. Crucially, immediately dilute this aliquot into a suitable mobile phase or solvent to prevent precipitation before analysis.

  • Quantification: Analyze the concentration of the diluted aliquot using a validated analytical method, such as HPLC-UV, LC-MS, or UV-Vis spectroscopy.[8][9]

Data Presentation Example:

Solvent SystemTemperature (°C)Solubility (µg/mL)Solubility (µM)
Water25Hypothetical ValueHypothetical Value
PBS (pH 7.4)25Hypothetical ValueHypothetical Value
5% DMSO in PBS25Hypothetical ValueHypothetical Value
10% Ethanol in PBS25Hypothetical ValueHypothetical Value
FaSSIF37Hypothetical ValueHypothetical Value
FAQ 3: The compound contains a pyridine ring. Can I use pH to improve its aqueous solubility?

Absolutely. This is the most powerful and rational strategy for this specific molecule.

Causality: The nitrogen atom in the pyridine ring has a lone pair of electrons, making it a weak base.[10] In an acidic environment, this nitrogen can accept a proton (H+) to form a positively charged pyridinium ion. This ionization dramatically increases the molecule's polarity and its ability to interact with water, thereby increasing its solubility.[11][12] The solubility of such a compound is therefore highly dependent on the pH of the solution.[12]

Caption: pH-dependent equilibrium of the compound.

Experimental Strategy: pH-Solubility Profiling

  • Prepare Buffers: Create a series of buffers across a wide pH range (e.g., pH 2, 4, 6, 7.4, 8, 10). Use buffers with appropriate pKa values (e.g., citrate for low pH, phosphate for neutral, borate for high).

  • Determine Solubility: Perform the equilibrium solubility experiment (Protocol 1) in each of these buffers.

  • Plot the Data: Plot Solubility (log scale) vs. pH. You should observe a significant increase in solubility as the pH drops below the pKa of the pyridinium conjugate acid (typically around 5 for pyridine itself).[10]

Practical Application: Salt Formation For formulation, converting the compound into a stable salt by reacting it with a pharmaceutically acceptable acid (e.g., HCl, mesylate, tartrate) is a highly effective strategy to improve both solubility and dissolution rate.[11][13][14]

FAQ 4: pH adjustment isn't an option for my experiment. How do I choose an effective co-solvent system?

Co-solvents are water-miscible organic solvents that, when added to an aqueous medium, increase the solubility of poorly soluble compounds.[15]

Causality: Co-solvents work by reducing the overall polarity of the solvent system.[16] This makes the environment more favorable for a lipophilic solute, effectively reducing the "pressure" on the compound to precipitate. Common co-solvents include ethanol, propylene glycol (PG), and polyethylene glycols (PEGs).[17]

Workflow for Co-solvent Selection:

G A Identify Need for Co-solvent B Select Panel of Biocompatible Co-solvents (e.g., Ethanol, PG, PEG400) A->B C Perform Screening Experiment: Measure solubility in 10%, 20%, 40% (v/v) of each co-solvent in aqueous buffer B->C D Analyze Data: Plot Solubility vs. % Co-solvent C->D E Select best co-solvent and lowest effective concentration that meets target solubility and is compatible with the experimental system. D->E F Final Formulation Optimized E->F

Caption: A systematic workflow for selecting a co-solvent.

Key Considerations:

  • Toxicity: Ensure the chosen co-solvent and its final concentration are compatible with your experimental system (e.g., non-toxic to cells).

  • Viscosity: High concentrations of viscous co-solvents like PEG400 can be difficult to handle.

  • Mechanism: While effective, co-solvency is a brute-force method. It alters the bulk properties of your medium, which could have unintended consequences on your experiment. Always include a vehicle control with the same co-solvent concentration.

FAQ 5: I've tried pH and co-solvents, but I need even higher concentrations or better stability. What advanced options are available?

For more challenging cases, several advanced formulation strategies can be employed. These typically involve creating a more stable and energetically favorable dispersed system.

Advanced Strategies Overview:

StrategyMechanism of ActionKey AdvantagesConsiderations
Complexation (Cyclodextrins) The hydrophobic compound is encapsulated within the hydrophobic core of a cyclic oligosaccharide (e.g., HP-β-CD), whose hydrophilic exterior enhances aqueous solubility.[15][18]Significant solubility increase; can improve stability.Stoichiometry dependent; can be expensive.[5]
Use of Surfactants Surfactants form micelles in water above their Critical Micelle Concentration (CMC). The hydrophobic core of the micelle entraps the drug, increasing its apparent solubility.[11][13][16]Highly effective; cost-effective.Potential for cell toxicity; can interfere with some assays.
Amorphous Solid Dispersions (ASDs) The crystalline drug is converted to a high-energy amorphous state and dispersed within a polymer matrix. This overcomes the crystal lattice energy, a major barrier to dissolution.[11][19]Can achieve very high apparent solubility and supersaturation.Requires specialized manufacturing (spray drying, hot-melt extrusion); physical stability can be a concern.[11]
Particle Size Reduction (Nanosuspensions) The particle size of the drug is reduced to the sub-micron (nanometer) range. This drastically increases the surface area, leading to a faster dissolution rate as described by the Noyes-Whitney equation.[11][14][16][19]Increases dissolution rate; useful for dissolution-limited absorption.Does not increase equilibrium solubility; can be prone to aggregation.
References
  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019). Indian Journal of Pharmaceutical and Biological Research.
  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010). American Pharmaceutical Review.
  • 4 Strategies To Formulate Poorly Soluble APIs. (2023). Drug Discovery & Development.
  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Dr.
  • Techniques for Improving Solubility. (2022). International Journal of Medical Science and Dental Research.
  • 5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharmaceuticals.
  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients. Dr.
  • Drug Solubility: Importance and Enhancement Techniques. (2012). ISRN Pharmaceutics.
  • Solubility enhancement techniques: A comprehensive review. (2023). Journal of Drug Delivery and Therapeutics.
  • Key strategies central to overcoming poor API solubility. (2018). Almac Group.
  • Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds. (2023). Analytical Chemistry.
  • Recent Advancements in Pyridine Derivatives as Anticancer Agents. (2025). International Journal of Science and Technology.
  • Methyl 5-(pyridin-3-yl)
  • Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. (2011). Journal of Medicinal Chemistry.
  • Solubility test for Organic Compounds. (2024). Course Hero.
  • Technical Support Center: Preventing Compound Precipit
  • Technical Support Center: Troubleshooting Compound Precipit
  • How can I measure concentration of low-solubility organic compounds in water?. (2015).
  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2022). Journal of Chemistry.
  • Compound solubility measurements for early drug discovery. (2022). Life Chemicals.
  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023). IntechOpen.
  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023). R Discovery.
  • How to prevent compound precipitation during flash column chrom
  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Cengage Learning.
  • Solubility and Crystallization Studies of Picolinic Acid. (2023). Molbank.
  • Telling precipit
  • Effect of pH on solubility (Lehninger's Principles). (2023). Chemistry Stack Exchange.
  • 16.4: The Effects of pH on Solubility. (2019). Chemistry LibreTexts.
  • Pyridine. Wikipedia.

Sources

Optimization of reaction conditions for furan functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: FUR-OPT-2024
Subject: Optimization of Reaction Conditions for Furan Functionalization
Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

Furan functionalization presents a dichotomy in organic synthesis: the ring is electron-rich and highly reactive toward electrophiles, yet this same property makes it notoriously unstable (acid-sensitive) and prone to polymerization ("tarring").

This guide moves beyond standard textbook protocols to address the causality of failure. We focus on three critical workflows: C-H Activation , Regioselectivity Control , and Cycloaddition Optimization .

Module 1: The "Black Tar" Phenomenon (Stability & Handling)

User Issue: "My reaction mixture turned black/viscous upon heating, and I lost all starting material."

Root Cause Analysis: Furan is an acid-sensitive enol ether equivalent. In the presence of Brønsted or Lewis acids, it undergoes protonation at the


-position (C2), initiating a cascade that leads to ring opening and the formation of reactive 1,4-dicarbonyl species (e.g., 4-hydroxy-2-butenal). These species rapidly polymerize.
Troubleshooting Protocol: Acid-Catalyzed Decomposition
ParameterOptimization RecommendationTechnical Rationale
Substrate Purity Distill furan/derivatives over

or pass through basic alumina before use.
Commercial furan often contains acidic stabilizers (BHT is common but can mask acidic impurities) or oxidation products (peroxides) that initiate radical polymerization.
Acid Scavengers Add 1-5 mol% of 2,6-di-tert-butylpyridine or

(anhydrous).
These non-nucleophilic bases neutralize adventitious acid without poisoning metal catalysts (unlike amines).
Workup CRITICAL: Quench with saturated

before concentration.
Concentration concentrates trace acids. The "tar" often forms during rotary evaporation, not the reaction itself.
Chromatography Pre-treat silica gel with 1%

in hexanes.
Standard silica is slightly acidic (

), sufficient to decompose electron-rich furans (e.g., 2-methoxyfuran).
Mechanism Visualization: Acid-Mediated Ring Opening

Figure 1: The pathway from stable furan to polymerized dicarbonyls.

FuranDecomposition Furan Furan Substrate Protonation α-Protonation (Rate Limiting) Furan->Protonation + H+ Cation Oxocarbenium Intermediate Protonation->Cation WaterAttack Nucleophilic Attack (H2O/ROH) Cation->WaterAttack RingOpen Ring Opening to 1,4-Dicarbonyl WaterAttack->RingOpen Polymer Polymerization/Tar RingOpen->Polymer Aldol/Condensation

Caption: Acid-catalyzed decomposition pathway. Protonation at C2 is the critical failure point, leading to ring-opening and subsequent polymerization [1].

Module 2: Palladium-Catalyzed C-H Arylation

User Issue: "I am trying to arylate furan at C2 using Pd(OAc)2, but yields are stuck at 30-40%."

Root Cause Analysis: Standard Heck conditions often fail because furan C-H activation requires a Concerted Metallation-Deprotonation (CMD) mechanism. The


 of furan (

) is too high for simple carbonate bases to deprotonate effectively without assistance.

The Solution: The Pivalate Shuttle You must introduce a carboxylate additive, typically Pivalic Acid (PivOH) .[1] The pivalate anion acts as a proton shuttle, bridging the Palladium center and the furan C-H bond, significantly lowering the activation energy [2].

Optimized Protocol: C2-Arylation (Fagnou Conditions)
  • Catalyst:

    
     (2-5 mol%).
    
  • Ligand: Usually ligand-free, or bulky phosphines like

    
     if reactivity is low.
    
  • Additive (Crucial): Pivalic Acid (30 mol%) .

  • Base/Oxidant:

    
     (if coupling with aryl halides) or 
    
    
    
    (if oxidative coupling with arenes).
  • Solvent: DMA or DMSO (high polarity stabilizes the polar CMD transition state).

  • Temperature: 100–120 °C.

Mechanism Visualization: The Pivalate Shuttle (CMD)

Figure 2: How Pivalic Acid enables the C-H bond breaking event.[1]

CMDMechanism cluster_legend Key Interaction Pd_Pre Pd(II) Species Coordination Furan Coordination Pd_Pre->Coordination + Furan CMD_TS CMD Transition State (Pivalate Shuttle) Coordination->CMD_TS + PivOH/Base Palladacycle Furyl-Pd-Piv Intermediate CMD_TS->Palladacycle H-transfer to PivO- Product C2-Arylated Furan Palladacycle->Product Reductive Elimination Note Pivalate anion binds to Pd and simultaneously deprotonates C2-H

Caption: The Concerted Metallation-Deprotonation (CMD) mechanism where pivalate lowers the energy barrier for C-H cleavage [2][3].

Module 3: Regioselectivity (Targeting C3)

User Issue: "Direct arylation always hits the C2 position. How do I access the C3 position?"

Technical Insight: Furan's electron density is highest at C2 (


), making it the intrinsic nucleophilic site. To hit C3 (

), you cannot rely on standard electronics. You must switch to Steric Control or Blocking Strategies .
Decision Matrix: Selecting the Right Strategy
TargetPreferred MethodKey ReagentsMechanism
C2 (Alpha) Pd-Catalyzed C-H Arylation

, PivOH
Electronic Control (CMD)
C3 (Beta) Method A: Ir-Catalyzed Borylation

, dtbpy
Steric Control (Ir complex is bulky and avoids the C2-O lone pair repulsion) [4].
C3 (Beta) Method B: C2-Blocking

,

Lithiation hits C2 first. Install TMS at C2, functionalize C3, then remove TMS with TBAF.
Protocol: Iridium-Catalyzed C3-Borylation

Note: This generates a boronate ester at C3, which can then be coupled via Suzuki-Miyaura.

  • Catalyst:

    
     (1.5 mol%).
    
  • Ligand: dtbpy (4,4'-di-tert-butyl-2,2'-bipyridine) (3 mol%).

  • Boron Source:

    
     (bis(pinacolato)diboron).
    
  • Solvent: Hexane or THF (anhydrous).

  • Conditions: 80 °C, sealed tube.

    • Why this works: The active Iridium catalyst is sterically bulky. The C2 position is sterically crowded due to the oxygen lone pairs and the bond angle. The C3 position is more accessible to the bulky catalyst [5].

Module 4: Diels-Alder Optimization

User Issue: "My Diels-Alder reaction with furan reverses (retro-DA) upon heating, giving low yields."

Root Cause Analysis: Furan is aromatic.[2] Breaking this aromaticity to form the adduct costs energy. Consequently, the Diels-Alder adduct is thermodynamically unstable and prone to retro-Diels-Alder fragmentation at moderate temperatures (


 °C).
Optimization Table: Overcoming Reversibility
StrategyCondition DetailsWhy it works
Lewis Acid Catalysis

or

(10-20 mol%) at

°C.
Lowers the LUMO of the dienophile, allowing the reaction to proceed at temperatures below the retro-DA threshold [6].
High Pressure 10–15 kbar (requires hydraulic press).The transition state has a negative volume of activation (

). High pressure drastically accelerates the forward reaction without heating [7].
Kinetic Trapping Use IMDA (Intramolecular) or react adduct immediately.Do not store the adduct. Reduce the alkene or aromatize (dehydration) immediately in a one-pot sequence.

References

  • Acid-Catalyzed Ring Opening

    • Source:J. Phys. Chem. A2017, 121, 46, 8913–8922.
    • Title: Mechanism and Energetics of Furan Decomposition via the Opening of the Five-Membered Ring Structure in Dilute Acid Solution.[3][4][5]

    • URL:[Link]

  • Pd-Catalyzed C-H Activation (Pivalate Role)

    • Source:Science2006, 312, 1888–1893. (Lafrance & Fagnou).
    • Title: Palladium-Catalyzed Benzene Functionalization: Allylation and Aryl
    • URL:[Link]

  • CMD Mechanism Insights

    • Source:J. Am. Chem. Soc.[6][7]2008 , 130, 3266–3267.

    • Title: On the Role of the Carboxylate Ligand in Concerted Metallation-Deproton
    • URL:[Link]

  • Ir-Catalyzed Borylation (Regioselectivity)

    • Source:Chem. Rev.2010 , 110, 890–931. (Hartwig).[8]

    • Title: Borylation of C-H Bonds Catalyzed by Transition Metal Complexes of Bis(pinacol
    • URL:[Link]

  • Steric Control in Furan Borylation

    • Source:J. Am. Chem. Soc.[6][7]2002 , 124, 390–391.

    • Title: Thermal, Catalytic, Regiospecific Functionaliz
    • URL:[Link]

  • Lewis Acid Catalyzed Diels-Alder

    • Source:Heterocycles1993 , 36, 1795.[9]

    • Title: The Optimization of the Diels-Alder Reactions of 2,5-Disubstituted Furan Deriv
    • URL:[Link]

  • High Pressure Diels-Alder

    • Source:Heterocycles1981, 16, 1287. (Kotsuki).
    • Title: High-Pressure Diels-Alder Reactions of Furans with

      
      -Chloro- and 
      
      
      
      -Acetoxyacrylonitrile.[10]
    • URL:[Link]

Sources

Preventing decomposition of furan rings during synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Mission: To prevent the catastrophic decomposition of furan rings during synthesis.

Introduction: Why Your Furan is Dying

Welcome to the support center. If you are here, your reaction likely turned into a black tar, or your product vanished during workup.

Furan is a deceptively simple heterocycle. While aromatic, it is


-excessive , making it highly reactive toward electrophiles and oxidants. Unlike benzene, the resonance energy of furan is low (16 kcal/mol vs. 36 kcal/mol for benzene), meaning it will happily sacrifice its aromaticity to act as a diene, a nucleophile, or a polymerization monomer under the wrong conditions.

This guide addresses the three most common failure modes: Acid-Mediated Polymerization , Oxidative Ring Opening , and Lithiation Fragmentation .

Module 1: Acid-Sensitivity & Polymerization

The Issue: "I added a catalyst, and the reaction mixture turned black/viscous immediately."

The Mechanism: Furan is extremely sensitive to Brønsted acids. Protonation occurs preferentially at the C2 (


) position. This generates a reactive oxocarbenium ion (non-aromatic) which acts as a potent electrophile. Unreacted neutral furan molecules then attack this cation, leading to a chain-reaction polymerization (the "furfuryl resin" effect).
Troubleshooting Protocol: The Acid Buffer Strategy
SymptomDiagnosisCorrective Action
Instant blackeningUncontrolled polymerizationSwitch to Lewis Acid: Replace

with

or

.
Slow darkeningTrace acid accumulationBuffer System: Add 5 mol% 2,6-di-tert-butylpyridine or solid

to scavenge protons.
Product loss on silicaAcidic silica degradationPassivation: Pre-treat silica gel with 1%

in hexanes before column chromatography.
Advanced Technique: The HFIP Stabilization Effect

Recent methodologies utilize 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a solvent. HFIP acts as a hydrogen-bond donor, stabilizing the intermediate cationic species and preventing the polymerization cascade, allowing for clean transformations that usually fail in DCM or Toluene [1].

Visualization: Acid-Catalyzed Death Spiral

FuranAcid cluster_prevention Prevention Strategy Furan Neutral Furan Cation C2-Protonated Oxocarbenium Furan->Cation + Acid Attack Nucleophilic Attack by Furan Furan->Attack Acts as Nucleophile Acid H+ Source Acid->Cation Cation->Attack Polymer Black Tar (Polyfuran) Attack->Polymer Chain Propagation HFIP HFIP Solvent (Stabilizes Cation) HFIP->Cation H-Bonding

Figure 1: The mechanism of acid-catalyzed polymerization and the stabilization role of HFIP.

Module 2: Oxidative Instability (The "Singlet Oxygen" Trap)

The Issue: "My reaction works under nitrogen, but yields drop significantly when exposed to air or light."

The Mechanism: Furan is an electron-rich diene that reacts with Singlet Oxygen (


)  via a [4+2] cycloaddition.[1] This forms an unstable endoperoxide intermediate.[2] This intermediate does not revert to starting material; it rearranges to form toxic 4-oxo-2-enal derivatives or polymerizes [2].

Common Culprits:

  • Ambient light + trace photosensitizers (even impurities in solvents).

  • Workup in direct sunlight.

  • Long-term storage in non-degassed solvents.

Protocol: The "Cold Quench" Technique

If you suspect oxidative degradation during a reaction involving oxidants or light:

  • Degas Rigorously: Sparge all solvents with Argon for 15 minutes.

  • Temperature Control: Perform oxidation-sensitive steps at -40°C . The [4+2] cycloaddition is reversible at elevated temperatures before the rearrangement occurs, but rearrangement is irreversible.

  • Reductive Quench: If

    
     is generated, quench the reaction at low temperature with Dimethyl Sulfide (DMS) . This reduces the endoperoxide to the cis-enedione or restores the furan depending on the substitution pattern, preventing uncontrolled fragmentation [2].
    
Module 3: Lithiation & Ring Fragmentation

The Issue: "I tried to lithiate at C2, but I got a complex mixture of alkyl chains and no ring."

The Mechanism: While 2-lithiofuran is a standard reagent, it is thermally unstable. Above specific temperature thresholds, the ring fragments via a retro-cyclization pathway, often producing enyne-olates.

Critical Parameters for Metalation
ReagentMax Safe TempRisk FactorRecommendation

-BuLi

to

HighUse strictly at

. Warm only if trapping agent is present.

-BuLi

ExtremeAggressive halogen-lithium exchange can trigger ring opening instantly.
LDA

ModerateSafer for deprotonation; less nucleophilic attack on the ring itself.
Workflow: Safe C2-Functionalization
  • Cool: THF solution of furan to

    
     (Dry Ice/Acetone).
    
  • Add Base: Add

    
    -BuLi dropwise down the side of the flask.
    
  • Wait: Stir for 30 mins at

    
    . Do not warm to 
    
    
    
    to "ensure completion."
  • Trap: Add the electrophile (e.g., aldehyde, halide) at

    
    .
    
  • Warm: Allow to warm to RT only after the electrophile has been added.

Visualization: Troubleshooting Decision Tree

FuranFix Start Problem Detected Color Is the mixture black/tarry? Start->Color Gone Is SM consumed but no product visible? Color->Gone No AcidIssue Acid-Catalyzed Polymerization Color->AcidIssue Yes OxIssue Oxidative Ring Opening (Singlet Oxygen) Gone->OxIssue High O2/Light exposure Volatile Product is Volatile (Lost on Rotovap) Gone->Volatile Low MW Furan Action1 Use HFIP solvent or Buffered Silica AcidIssue->Action1 Action2 Degas solvents; Exclude Light OxIssue->Action2 Action3 Check Boiling Point; Use Pentane extraction Volatile->Action3

Figure 2: Diagnostic decision tree for identifying furan decomposition pathways.

FAQ: Frequently Asked Questions

Q: Can I use furan as a solvent? A: Generally, no. While THF (tetrahydrofuran) is a standard solvent, Furan is too reactive. It will participate in reactions (Diels-Alder) or polymerize.[3]

Q: My furan product decomposes on the rotovap. Why? A: Two reasons:

  • Volatility: Simple furans (e.g., 2-methylfuran) are volatile. You may be sucking them into the pump.

  • Concentration Effect: As you remove solvent, trace acids concentrate. A solution that was neutral at 0.1 M might become acidic enough to trigger polymerization at 5 M. Always add a drop of triethylamine before concentration.

Q: How do I store sensitive furan building blocks? A: Store under Argon at


, protected from light. For highly acid-sensitive furans, store over a few pellets of KOH or solid 

to scavenge atmospheric acid/moisture.
References
  • Hicks, H. B., et al. (2023). "HFIP-assisted Brønsted acid catalysed synthesis of furan derivatives."[4][5] Connect. Sci.Link

  • Walsh, et al. (2011). "Singlet-Oxygen-Induced Rearrangement of Furan Derivatives." Synthesis. Link

  • Gandini, A. (1996). "Acid-Catalyzed Polycondensation of Furfuryl Alcohol: Mechanisms of Chromophore Formation and Cross-Linking." Macromolecules. Link

  • Gschwend, H. W., & Rodriguez, H. R. (1979). "Heteroatom-Facilitated Lithiations." Org.[6][7][8] React. (General reference for lithiation stability).

Sources

Technical Support Center: Scaling Up the Production of Methyl 5-(pyridin-3-yl)furan-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and scale-up of Methyl 5-(pyridin-3-yl)furan-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshoot common issues encountered during the manufacturing process of this key heterocyclic building block.

Introduction

Methyl 5-(pyridin-3-yl)furan-2-carboxylate is a valuable intermediate in medicinal chemistry and materials science. Its synthesis involves the precise assembly of furan and pyridine ring systems, a task that often presents challenges related to catalyst stability, reaction selectivity, and product purification, particularly during scale-up. This document provides a structured, question-and-answer-based approach to navigate these complexities, grounded in established chemical principles and practical experience.

Core Synthetic Strategy

The most common and scalable approach to Methyl 5-(pyridin-3-yl)furan-2-carboxylate involves a two-stage process:

  • Palladium-Catalyzed Cross-Coupling: Formation of the C-C bond between a furan precursor and a pyridine precursor. The Suzuki-Miyaura coupling is often preferred due to its high functional group tolerance and the relatively low toxicity of boron reagents.[1]

  • Esterification: Conversion of the resulting carboxylic acid intermediate to the final methyl ester.

G cluster_0 Stage 1: C-C Bond Formation cluster_1 Stage 2: Esterification A 5-Bromofuran-2-carboxylic Acid C Suzuki-Miyaura Coupling (Pd Catalyst, Base) A->C B Pyridine-3-boronic Acid B->C D 5-(pyridin-3-yl)furan-2-carboxylic Acid C->D Formation of Key Intermediate F Acid Catalyst (e.g., H₂SO₄) D->F E Methanol (MeOH) E->F G Methyl 5-(pyridin-3-yl)furan-2-carboxylate F->G Final Product Formation

Caption: General synthetic workflow for Methyl 5-(pyridin-3-yl)furan-2-carboxylate.

Part 1: Troubleshooting the Suzuki-Miyaura Coupling Step

This section addresses the most critical and often problematic stage of the synthesis. Success hinges on maintaining an active catalytic cycle.

Q1: My Suzuki coupling reaction has stalled or shows very low conversion. What are the primary causes?

A low or incomplete conversion is the most frequent issue in palladium-catalyzed cross-coupling reactions. The root causes can be systematically diagnosed by evaluating the catalyst, reagents, and reaction conditions.[2]

Causality Checklist:

  • Catalyst Inactivity: The Pd(0) active species is prone to deactivation.

    • Oxidation: Traces of oxygen in the reaction vessel can oxidize the active Pd(0) catalyst to an inactive Pd(II) species.[3] It is imperative to use anhydrous, degassed solvents and maintain a robust inert atmosphere (Nitrogen or Argon) throughout the reaction.[3]

    • Ligand Degradation: Phosphine ligands are susceptible to oxidation.[3] Ensure ligands are fresh and have been stored and handled under an inert atmosphere.

    • Inefficient Pre-catalyst Reduction: Many protocols use stable Pd(II) pre-catalysts (e.g., Pd(OAc)₂) that must be reduced in situ to Pd(0).[4] If this reduction is inefficient, the concentration of the active catalyst will be low.

  • Reagent Quality & Stability:

    • Boronic Acid Decomposition: Pyridine-3-boronic acid can be susceptible to protodeboronation, especially under the reaction conditions.[5] Using the corresponding boronic ester (e.g., a pinacol ester) can sometimes improve stability.

    • Impure Starting Materials: Impurities in either the bromofuran or the boronic acid can act as catalyst poisons.[5] Verify the purity of your starting materials before starting the reaction.

  • Sub-optimal Reaction Conditions:

    • Base Selection: The choice and quality of the base are critical. An insufficient amount of base or a base with low solubility in the reaction medium can stall the reaction.[5] For Suzuki reactions, aqueous solutions of bases like K₂CO₃ or K₃PO₄ are common.

    • Solvent Choice: The solvent impacts reagent solubility and catalyst stability.[5] Common solvents include THF, DMF, dioxane, and toluene.[4] A solvent screen may be necessary for optimization.

    • Temperature: While heating is often required, excessive temperatures can accelerate catalyst decomposition into palladium black.[2]

Q2: My reaction mixture turned black and stalled. What is this, and how can I prevent it?

The formation of a black precipitate is a tell-tale sign of catalyst decomposition into "palladium black," an inactive, agglomerated form of metallic palladium.[3] This is a common deactivation pathway that reduces the concentration of the active catalyst.

Prevention Strategies:

StrategyRationale
Improve Inert Atmosphere The most common cause is the presence of oxygen, which promotes the agglomeration of Pd(0) particles.[3] Rigorous degassing of solvents and maintaining a positive pressure of inert gas are crucial.
Lower Reaction Temperature High temperatures can accelerate the decomposition process.[5] Attempt the reaction at the lowest temperature that still provides a reasonable rate, even if it requires a longer reaction time.
Optimize Ligand-to-Palladium Ratio The phosphine ligand stabilizes the active Pd(0) species. An insufficient ligand-to-metal ratio can leave the palladium center exposed and prone to agglomeration. A ratio of 1:1 to 4:1 (Ligand:Pd) is a typical starting point.[2]
Ensure Adequate Mixing On a larger scale, poor mixing can create localized "hot spots" or areas of high reagent concentration, which can promote catalyst decomposition.[6]
Q3: I'm observing significant amounts of homocoupling byproducts. How can I minimize this?

Homocoupling of the boronic acid (to form bipyridine) is a common side reaction, often driven by the presence of oxygen.[2]

Troubleshooting Steps:

  • Rigorous Degassing: This is the most critical factor. Oxygen facilitates the oxidative coupling of two boronic acid molecules.[2] Implement multiple freeze-pump-thaw cycles or extended sparging with an inert gas.

  • Use a Pd(0) Source: Using a Pd(II) precatalyst like Pd(OAc)₂ requires in situ reduction, which can sometimes be promoted by the boronic acid, leading to homocoupling. Starting directly with a Pd(0) source like Pd(PPh₃)₄ can mitigate this issue.[2]

  • Order of Addition: Adding the boronic acid slowly to the reaction mixture containing the catalyst and aryl halide can help maintain a low concentration of the boronic acid, disfavoring the homocoupling pathway.

G cluster_0 Troubleshooting Low Suzuki Coupling Yield start Low Yield or Stalled Reaction reagent_check Step 1: Verify Reagent Quality Boronic Acid Fresh? Catalyst/Ligand Active? Solvents Degassed? Base Purity OK? start->reagent_check Begin Diagnosis condition_screen Step 2: Optimize Reaction Conditions Screen New Base (e.g., K₃PO₄, Cs₂CO₃) Screen New Solvent (e.g., Dioxane, Toluene) Adjust Temperature reagent_check->condition_screen Reagents OK catalyst_system Step 3: Change Catalytic System Use Bulky, Electron-Rich Ligand (e.g., Buchwald-type) Use Different Pd Pre-catalyst condition_screen->catalyst_system No Improvement success Success: Scale-Up with Optimized Conditions condition_screen->success Improvement Seen catalyst_system->success Improvement Seen

Caption: A logical workflow for troubleshooting a sluggish Suzuki coupling reaction.[2]

Part 2: Troubleshooting the Esterification Step

While seemingly straightforward, the esterification of a heterocyclic carboxylic acid can present challenges related to reaction equilibrium and substrate stability.

Q1: My Fischer esterification of 5-(pyridin-3-yl)furan-2-carboxylic acid is incomplete. How can I drive it to completion?

Fischer esterification is an equilibrium-limited reaction. To achieve high conversion, the equilibrium must be shifted towards the product side.

Solutions:

  • Water Removal: The reaction produces one equivalent of water. On a lab scale, a Dean-Stark apparatus can be used to azeotropically remove water. On a larger scale, using a large excess of methanol can effectively shift the equilibrium.

  • Use a Dehydrating Agent: While less common for scale-up, adding a dehydrating agent can be effective.

  • Alternative Reagents: If equilibrium remains an issue, consider alternative, non-equilibrium methods:

    • Acid Chloride Formation: Convert the carboxylic acid to the more reactive acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by quenching with methanol. This is a highly effective but adds a step to the process.[7]

    • TMSCl in Methanol: Using trimethylsilyl chloride (TMSCl) in neat methanol is an effective method for esterifying furan-dicarboxylic acids and can be applied here.[8]

Q2: I am seeing product degradation or charring during the acidic esterification and workup. What is the cause?

The furan ring is notoriously sensitive to strong acidic conditions, especially at elevated temperatures.[9] This can lead to protonation-activated polymerization or ring-opening reactions.

Mitigation Strategies:

  • Temperature Control: Perform the esterification at the lowest effective temperature (e.g., gentle reflux) and for the minimum time required. Monitor reaction progress closely by TLC or HPLC.

  • Milder Acidic Workup: During the aqueous workup to neutralize the acid catalyst, avoid using strong mineral acids.[9] Use a milder base like saturated sodium bicarbonate solution carefully and control the temperature by performing the neutralization at 0 °C to minimize decomposition.[9]

  • Catalyst Choice: While sulfuric acid is common, other catalysts like p-toluenesulfonic acid may offer sufficient reactivity under milder conditions.

Part 3: Purification and Scale-Up Challenges

Q1: How can I effectively remove residual palladium from my final product?

Residual palladium is a significant concern in pharmaceutical applications and requires dedicated purification strategies.[4]

  • Activated Carbon (Charcoal): Treating a solution of the crude product with activated carbon is a common and effective method for scavenging palladium.

  • Scavenger Resins: Thiol-functionalized silica gels or resins can be used to selectively bind and remove palladium. These are highly effective but can be more expensive.

  • Recrystallization: Careful selection of a recrystallization solvent can often leave palladium impurities in the mother liquor. Multiple recrystallizations may be necessary.

Q2: What are the key safety considerations when scaling up this process?

Scaling up introduces new safety challenges that must be addressed proactively.

  • Reagent Handling:

    • Organoboron Compounds: Avoid inhalation of dust and skin contact.[10] While many boronic acids have low toxicity, they should always be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.[11]

    • Palladium Catalysts: Palladium compounds can be toxic and should be handled in a well-ventilated area or fume hood.

  • Thermal Safety: Exothermic reactions can become difficult to control on a large scale. A reaction calorimetry study is recommended before scaling up to understand the thermal profile of both the coupling and esterification steps.

  • Inert Atmosphere: Ensuring a truly inert atmosphere in a large reactor is more challenging than in lab glassware.[12] Ensure the reactor is properly purged and can hold a positive pressure of inert gas.

Part 4: Detailed Experimental Protocols

These protocols are provided as a starting point and should be optimized for your specific equipment and scale.

Protocol 1: Suzuki-Miyaura Coupling
  • Reactor Setup: To a clean, dry, and inerted reactor, add 5-bromofuran-2-carboxylic acid (1.0 equiv), pyridine-3-boronic acid (1.2 equiv), and a suitable solvent (e.g., 1,4-dioxane/water 4:1, 5 mL/mmol).

  • Degassing: Sparge the mixture with argon or nitrogen for at least 30 minutes to remove dissolved oxygen.

  • Catalyst Addition: Under a positive flow of inert gas, add the base (e.g., K₂CO₃, 2.5 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 1-3 mol%), and the phosphine ligand (if not using a pre-formed complex).

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with water and adjust the pH to ~4 with 1M HCl. The product, 5-(pyridin-3-yl)furan-2-carboxylic acid, may precipitate. Filter the solid or extract with a suitable organic solvent (e.g., ethyl acetate).

Protocol 2: Fischer Esterification
  • Reactor Setup: To a clean, dry reactor, add the crude 5-(pyridin-3-yl)furan-2-carboxylic acid (1.0 equiv) and a large excess of methanol (20-50 equiv).

  • Catalyst Addition: Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (0.1-0.2 equiv).

  • Reaction: Heat the mixture to reflux and stir until the reaction is complete as monitored by TLC or HPLC.

  • Workup: Cool the reaction mixture to 0 °C. Slowly and carefully neutralize the acid by adding saturated aqueous sodium bicarbonate solution until effervescence ceases.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.[13]

References

  • ACS Publications. Combining Furan Annulation, Heck Reaction, and Sonogashira Coupling for the Synthesis of Oligoaryls | Organic Letters. [Link]

  • ResearchGate. Development in Sonogashira Coupling: Construction of Indole and Benzo [B] Furan Ring Systems Catalyzed By Pd-Cu and Basic Ionic Liquid [DBU] Ac. [Link]

  • Fiveable. Palladium-catalyzed cross-coupling reactions | Organic.... [Link]

  • ResearchGate. Synthesis of benzo[b]furan derivatives via Sonogashira cross coupling reaction. a. [Link]

  • ACS Publications. Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study. [Link]

  • Chemistry World. Study questions sustainability benefits of replacing palladium with nickel in cross-coupling reactions. [Link]

  • ACS Publications. Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction. [Link]

  • Horticentre. Organibor | Horticentre. [Link]

  • ResearchGate. Why can't I achieve good yields for this Suzuki reaction?. [Link]

  • KingProlly. What are the safety precautions when handling boron trioxide?. [Link]

  • CDN. SAFETY DATA SHEET Boron (pieces). [Link]

  • WuXi STA. Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction. [Link]

  • Organic Syntheses. 2 - Organic Syntheses Procedure. [Link]

  • KingProlly. What precautions are needed when handling boron III oxide?. [Link]

  • Arkivoc. One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. [Link]

  • Oriental Journal of Chemistry. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. [Link]

  • Google Patents.
  • Heterocyclic Communications. CARBOXYLIC ACID USING CERIC AMMONIUM NITRATE Κ Subrahmanya Bhat. [Link]

  • LOCKSS. A SIMPLE AND PRACTICAL SYNTHESIS OF METHYL BENZO[b]FURAN-3-CARBOXYLATES. [Link]

  • YouTube. Disconnecting with a sneaky furan?. [Link]

  • RSC Publishing. Efficient synthesis of 5-methyl-2-furancarboxylic acid via selective hydrogenolysis of bio-renewable 5-hydroxymethyl-2-furancarboxylic acid on Pd/C catalysts at ambient temperature - Green Chemistry. [Link]

  • PubMed. Synthesis of [(2S,3S,4R)-3,4-dihydroxypyrrolidin-2-yl]-5-methylfuran-4-carboxylic acid derivatives: new leads as selective beta-galactosidase inhibitors. [Link]

  • ResearchGate. Scheme 1. Synthetic route to methyl-5-(hydroxymethyl)-2-furan carboxylate. [Link]

  • VTT's Research Information Portal. Separation and purification of furan carboxylates. [Link]

  • MDPI. Furo[3,2-b]pyrrole-5-carboxylate as a Rich Source of Fused Heterocycles: Study of Synthesis, Reactions, Biological Activity and Applications. [Link]

  • Google Patents.
  • Rsc.org. Deoxyfluorinated Amidation and Esterification of Carboxylic Acid by Pyridinesulfonyl Fluoride. [Link]

  • Google Patents. CA2921489A1 - Process for purifying an acid composition comprising 2-formyl-furan-5-carboxylic acid and 2,5-furandicarboxylic acid.
  • European Patent Office. ESTERIFICATION OF 2,5-FURAN-DICARBOXYLIC ACID - EP 2935229 B1. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Characterization of Methyl 5-(pyridin-3-yl)furan-2-carboxylate: HPLC-UV vs. Orthogonal Techniques

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) with orthogonal analytical methods for the comprehensive characterization of Methyl 5-(pyridin-3-yl)furan-2-carboxylate. Designed for researchers, scientists, and drug development professionals, this document details not only the procedural steps but also the scientific rationale behind methodological choices, ensuring a robust and reliable analytical strategy.

Introduction: The Analytical Imperative for a Novel Heterocycle

Methyl 5-(pyridin-3-yl)furan-2-carboxylate is a heterocyclic compound featuring a furan ring substituted with a pyridine moiety and a methyl ester.[1] Its structure combines pharmacophores common in medicinal chemistry, making it a molecule of interest as a potential pharmaceutical intermediate or building block.[2][3] The purity and stability of such compounds are paramount, as even trace-level impurities can impact the safety, efficacy, and quality of a final active pharmaceutical ingredient (API).[4][5][6]

Therefore, a robust, validated analytical method is not merely a regulatory requirement but a scientific necessity. High-Performance Liquid Chromatography (HPLC) is the workhorse for purity and assay determination in the pharmaceutical industry due to its high resolution, sensitivity, and adaptability.[7] This guide will first establish a comprehensive HPLC-UV method, grounded in pharmacopeial principles and regulatory guidelines, and then compare its performance and utility against powerful orthogonal techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Part 1: The Primary Assay: Reversed-Phase HPLC with UV Detection

The cornerstone of quality control for non-volatile organic molecules is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). The method described herein is designed to be a self-validating system, incorporating system suitability checks to ensure performance consistency, as mandated by standards like the United States Pharmacopeia (USP).[8][9]

The "Why": Rationale for Method Development Choices

The molecular structure of Methyl 5-(pyridin-3-yl)furan-2-carboxylate dictates the chromatographic strategy. The compound possesses a LogP of approximately 1.39, indicating moderate hydrophobicity suitable for RP-HPLC.[1] The critical feature is the pyridine ring, a basic heterocycle, which can undergo protonation depending on the mobile phase pH.[2][10] Inconsistent protonation leads to poor peak shape (tailing) and retention time drift.

  • Column Selection: A C18 (octadecyl) stationary phase is the logical first choice. It provides excellent hydrophobic retention for the aromatic rings and is a robust, well-characterized phase widely used in pharmaceutical analysis.

  • Mobile Phase Strategy: To ensure a single, consistent ionic form of the analyte, the mobile phase pH must be controlled with a buffer. A pH of ~3.0 is chosen to ensure the pyridine nitrogen (pKa of pyridine is ~5.2) is fully protonated, promoting better peak shape and stable retention. Acetonitrile is selected as the organic modifier due to its low UV cutoff and common use in RP-HPLC.

  • Detection: The conjugated aromatic system of the furan and pyridine rings provides strong UV absorbance. A UV-Vis Diode Array Detector (DAD) is ideal, allowing for peak purity analysis and selection of the optimal monitoring wavelength (λmax).

Experimental Protocol: HPLC-UV Purity Assay

1. Instrumentation and Consumables:

  • HPLC system with quaternary pump, autosampler, column oven, and DAD.

  • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC-grade acetonitrile, water, and phosphoric acid.

  • Reference standard of Methyl 5-(pyridin-3-yl)furan-2-carboxylate.

2. Chromatographic Conditions:

Parameter Setting
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ≈ 2.1)
Mobile Phase B Acetonitrile
Gradient 70% A / 30% B to 30% A / 70% B over 15 min
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detection DAD, 254 nm

| Run Time | 25 minutes (including re-equilibration) |

3. Sample Preparation:

  • Standard Solution: Accurately weigh ~10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent). This yields a concentration of 100 µg/mL.

  • Sample Solution: Prepare the test sample at the same concentration (100 µg/mL) using the same diluent.

4. System Suitability Test (SST): Before sample analysis, perform five replicate injections of the Standard Solution. The system is deemed ready for use if the following criteria are met:

SST Parameter Acceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) > 2000

| %RSD of Peak Area | ≤ 2.0% |

This SST protocol ensures the method's performance is adequate on the day of analysis, a core tenet of trustworthiness.[11][12]

Method Validation Strategy (ICH Q2(R2))

Any analytical method intended for quality control must be validated to prove it is fit for purpose.[13][14][15] The validation would be performed according to the International Council for Harmonisation (ICH) Q2(R2) guideline, which emphasizes a lifecycle and risk-based approach.[16][17]

Validation ParameterPurpose & Typical Acceptance Criteria
Specificity Demonstrate no interference from excipients, impurities, or degradants. (Peak purity index > 0.999)
Linearity Confirm direct correlation between concentration and response. (Correlation coefficient r² ≥ 0.999 over 5 levels)
Accuracy Measure closeness to the true value. (%Recovery of 98.0% to 102.0% for spiked placebo)
Precision Assess repeatability and intermediate precision. (%RSD ≤ 2.0%)
Range Interval providing acceptable linearity, accuracy, and precision. (Typically 80% to 120% of the test concentration)
Limit of Quantitation (LOQ) Lowest concentration measured with acceptable precision and accuracy. (Signal-to-noise ratio of 10:1)
Robustness Show reliability with minor changes in method parameters (e.g., pH, flow rate). (SST criteria must be met)

Part 2: Comparison with Orthogonal Analytical Methods

No single analytical technique can reveal all possible impurities.[5] Orthogonal methods, which rely on different separation or detection principles, are essential for a complete purity profile.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the premier technique for identifying and quantifying volatile and semi-volatile compounds.[5][18]

  • Principle: Separates compounds based on their boiling point and interaction with a stationary phase in a gaseous mobile phase. The mass spectrometer provides definitive structural information.

  • Applicability: Ideal for detecting residual solvents from synthesis, volatile starting materials, or low molecular weight by-products that may be missed by HPLC or co-elute with the solvent front.

  • Limitations: The analyte must be thermally stable and sufficiently volatile. Methyl 5-(pyridin-3-yl)furan-2-carboxylate itself may be amenable to GC, but less volatile degradation products would not be.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the detection specificity and sensitivity of mass spectrometry.[4]

  • Principle: The eluent from the HPLC column is directed into a mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio (m/z).

  • Applicability: This is the most powerful tool for impurity identification. When an unknown peak is observed in the HPLC-UV chromatogram, LC-MS can provide its molecular weight. Further fragmentation (MS/MS) can elucidate its structure. This is critical for characterizing degradation products in stability studies.

  • Limitations: Response factors can vary significantly between compounds, making it more complex for direct quantification without specific reference standards. The mobile phase must be volatile (e.g., using formic acid or ammonium acetate instead of phosphoric acid).

Comparative Performance Summary

The choice of analytical technique depends on the specific question being asked. The following table provides a comparative overview.

ParameterHPLC-UVGC-MSLC-MS
Primary Application Quantitative Purity & AssayVolatile Impurity AnalysisImpurity Identification
Selectivity High (Chromatographic)Very High (Chromatographic)Excellent (Chromatographic + Mass)
Sensitivity Good (ng range)Excellent (pg range)Excellent (pg-fg range)
Quantification Gold Standard (with standards)Good (with standards)Semi-quantitative (without standards)
Structural Info. Limited (UV Spectrum)Good (Mass Spectrum)Excellent (MS & MS/MS)
Sample Throughput HighMediumMedium
Cost & Complexity Low-MediumMedium-HighHigh

Part 3: Integrated Analytical Workflow

A robust characterization strategy integrates these techniques logically. The HPLC-UV method serves as the primary tool for routine quality control and release testing. During development or when investigating out-of-spec (OOS) results, the orthogonal methods are employed.

G cluster_0 Routine Quality Control cluster_1 Investigation & Development Sample Test Sample of Methyl 5-(pyridin-3-yl)furan-2-carboxylate HPLC Perform HPLC-UV Assay Sample->HPLC SST System Suitability Pass? HPLC->SST Spec Results Meet Specification? SST->Spec Yes Investigate Investigate OOS / Characterize SST->Investigate No Release Release Batch Spec->Release Yes Spec->Investigate No Unknown Unknown Peak Detected? Investigate->Unknown GCMS Perform GC-MS for Volatile Impurities Investigate->GCMS LCMS Perform LC-MS for Identification Unknown->LCMS Yes Structure Elucidate Structure & Quantify LCMS->Structure GCMS->Structure

Caption: Integrated workflow for analytical characterization.

This workflow illustrates how HPLC-UV is the primary tool for routine analysis, while LC-MS and GC-MS are essential for deeper investigation and comprehensive characterization during product development and troubleshooting.

Conclusion and Recommendations

The characterization of Methyl 5-(pyridin-3-yl)furan-2-carboxylate requires a multi-faceted analytical approach.

  • Primary Method: A validated RP-HPLC-UV method is the recommended primary technique for routine purity determination and assay. Its robustness, precision, and cost-effectiveness make it ideal for quality control environments. The method detailed in this guide, with its emphasis on pH control and system suitability, provides a reliable foundation.

  • Orthogonal Methods for Comprehensive Profiling: For complete impurity profiling, especially during process development, forced degradation studies, and reference standard characterization, the use of orthogonal methods is non-negotiable.

    • LC-MS is indispensable for the identification of unknown non-volatile impurities and degradation products.

    • GC-MS should be employed to control for volatile organic impurities and residual solvents.

By integrating these techniques, researchers and drug developers can build a complete analytical picture of Methyl 5-(pyridin-3-yl)furan-2-carboxylate, ensuring its quality, safety, and suitability for its intended purpose. This comprehensive strategy aligns with modern regulatory expectations and the principles of sound science.

References

  • European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures. EMA. [Link]

  • IntuitionLabs.ai. (2024). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Element Lab Solutions. (n.d.). USP 621 Changes. [Link]

  • Waters Corporation. (n.d.). Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. [Link]

  • Wel-Screen. (2025). [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. [Link]

  • Pharma Focus Asia. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • Waters Corporation. (n.d.). Achieving Method Modernization with the New Liquid Chromatographic Gradient Allowances Provided by USP General Chapter <621> Chromatography and the Alliance™ iS HPLC System. [Link]

  • YouTube. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]

  • Russo, M., et al. (2011). A new HPLC method developed for the analysis of oxygen heterocyclic compounds in Citrus essential oils. Journal of Separation Science. Available at ResearchGate. [Link]

  • Research and Reviews: Open Access Journals. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. [Link]

  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. [Link]

  • Sobańska, A. W., et al. (2015). Application of hplc method for investigation of stability of new benzimidazole derivatives. Acta Poloniae Pharmaceutica. Available at ResearchGate. [Link]

  • Journal of Pharmaceutical Research and Reports. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. [Link]

  • Andersen, J. V., et al. (2016). Analytical advances in pharmaceutical impurity profiling. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Skibiński, R., et al. (2007). The study of properties of HPLC determination of polycyclic aromatic nitrogen heterocycles. Journal of Liquid Chromatography & Related Technologies. [Link]

  • Lin, Y-S., et al. (2023). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. Molecules. [Link]

  • Zhang, X., et al. (2012). Synthesis and Characterization of 3-(Pyridin-2-ylmethyl)pentane-2,4-dione. Journal of the Chemical Society of Pakistan. [Link]

Sources

Purity Analysis of Synthetic Methyl 5-(pyridin-3-yl)furan-2-carboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & The Analytical Challenge

Methyl 5-(pyridin-3-yl)furan-2-carboxylate is a critical heteroaryl building block frequently utilized in the development of pharmaceutical active ingredients (APIs) and advanced chemical probes. The structural integrity and absolute purity of this intermediate directly dictate the success of downstream chemical biology applications and clinical efficacy.

The synthesis of this compound is typically achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling between methyl 5-bromofuran-2-carboxylate and 3-pyridineboronic acid. While highly effective, this reaction matrix generates a complex impurity profile[1]. The analytical challenge lies not just in confirming the identity of the target molecule, but in accurately quantifying its absolute purity while accounting for structurally similar by-products, residual metals, and spectroscopically "invisible" contaminants like water or residual solvents.

Mechanistic Origins of Impurities

To design a robust analytical strategy, one must first understand the causality of the impurities generated during the Suzuki coupling process:

  • Homocoupling Dimers: Palladium(II)-mediated homocoupling of the 3-pyridineboronic acid can yield persistent bipyridine dimers. This is often exacerbated by the presence of dissolved oxygen or specific base/solvent combinations[2].

  • Protodeboronation Products: The boronic acid can undergo base-catalyzed or water-mediated cleavage, reverting to pyridine, which cannot participate in the desired coupling[1].

  • Residual Palladium: Even with optimized ligand systems (e.g., Buchwald precatalysts), trace palladium species can remain in the crystallized product, requiring rigorous purging and detection[3].

ImpurityPathways SM1 Methyl 5-bromofuran- 2-carboxylate Prod Methyl 5-(pyridin-3-yl) furan-2-carboxylate (Target) SM1->Prod Cross-Coupling SM2 3-Pyridineboronic acid SM2->Prod Imp1 Bipyridine Dimer (Homocoupling) SM2->Imp1 Pd-mediated Homocoupling Imp2 Pyridine (Protodeboronation) SM2->Imp2 Hydrolysis Cat Pd Catalyst + Base Cat->Prod Imp3 Residual Pd / Solvents (Process Impurities) Cat->Imp3 Incomplete Purging

Reaction workflow and logical relationships of Suzuki coupling impurity pathways.

Comparative Analysis of Analytical Techniques

For pharmaceutical intermediates, regulatory guidelines (such as ICH) require orthogonal analytical methods to establish compound purity[4]. Relying solely on a single technique can lead to a dangerous overestimation of purity. Below is an objective comparison of the three primary modalities used for Methyl 5-(pyridin-3-yl)furan-2-carboxylate.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC-UV is the industry workhorse for routine reaction monitoring. However, it measures relative purity based on UV absorbance. Because the target furan and its impurities (like the bipyridine dimer) have different molar extinction coefficients, a direct area percent measurement at a single wavelength lacks specificity for actual quantitation[5]. Furthermore, HPLC-UV is entirely blind to inorganic salts, residual palladium, and non-chromophoric solvents[6],[4].

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides excellent structural confirmation and is highly sensitive to co-eluting impurities with different molecular weights. However, ionization suppression and varying ionization efficiencies between the target compound and its impurities make LC-MS highly unreliable for absolute purity quantification without the use of expensive, isotopically labeled internal standards.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR has emerged as the gold standard for absolute purity determination. Based on the principle of reciprocity, the integrated area of an NMR resonance is directly proportional to the number of nuclei responsible for that signal[7],[8].

  • The Causality of Superiority: Because qNMR measures the nuclei directly, it does not depend on compound-specific response factors (unlike UV-Vis)[6]. By co-dissolving the sample with a highly pure, structurally unrelated Internal Standard (IS), one can calculate the absolute mass fraction of the analyte. Furthermore, qNMR captures analytes that frequently escape chromatographic detection, such as water and sorbents[9].

Table 1: Performance Comparison for Purity Analysis
ParameterHPLC-UVLC-MSqNMR (1H)
Purity Type Relative (Area %)Relative (Ion Count)Absolute (Mass %)
Reference Standard Needed? Yes (for absolute quantitation)YesNo (Uses universal IS)
Detects Solvents/Water? NoNoYes
Response Factor Dependency High (Extinction coefficients)High (Ionization efficiency)None (Direct nuclear count)
Method Development Time Days to WeeksDaysHours
Sample Destruction DestructiveDestructiveNon-destructive

Experimental Protocol: Absolute Purity Determination via qNMR

To establish Methyl 5-(pyridin-3-yl)furan-2-carboxylate as a qualified reference material, a self-validating qNMR protocol must be employed. This method ensures traceability and high precision (often within ±1-2%)[10].

Reagents and Materials
  • Analyte: Synthetic Methyl 5-(pyridin-3-yl)furan-2-carboxylate.

  • Internal Standard (IS): Maleic acid (Traceable to NIST SRM, purity >99.9%). Maleic acid is chosen because its singlet resonance (~6.26 ppm in DMSO-d6) does not overlap with the aromatic/heteroaromatic signals of the target compound[7],[5].

  • Solvent: DMSO-d6 (100% isotopic purity, stored over molecular sieves).

Step-by-Step Methodology

Step 1: Precision Weighing (The most critical step) Causality: The accuracy of qNMR is fundamentally limited by the accuracy of the analytical balance.

  • Using a microbalance (readability of 0.001 mg), accurately weigh approximately 15.0 mg of the analyte into a clean, static-free glass vial.

  • Accurately weigh approximately 5.0 mg of the Maleic acid IS into the same vial[5].

Step 2: Dissolution and Transfer

  • Add 0.7 mL of DMSO-d6 to the vial.

  • Vortex thoroughly until complete dissolution is achieved. Sonication can be used if necessary, but ensure the solution returns to room temperature to avoid solvent evaporation.

  • Transfer 0.6 mL of the homogenous solution into a high-quality 5 mm NMR tube.

Step 3: NMR Acquisition Parameters Causality: Standard structural NMR parameters are insufficient for quantitative work.

  • Pulse Angle: Set to 90° for maximum signal-to-noise ratio.

  • Relaxation Delay (D1): Set to ≥ 30 seconds. Why? Protons in different chemical environments relax at different rates (T1 relaxation). If the delay between pulses is too short, slower-relaxing protons will not fully return to equilibrium, leading to truncated signals and an underestimation of purity. The D1 must be at least 5 times the longest T1 in the molecule.

  • Number of Scans (NS): Minimum of 64 scans to ensure a high Signal-to-Noise ratio (S/N > 250:1 for the peaks of interest).

  • Acquisition Time (AQ): Set to ≥ 4 seconds to ensure complete decay of the Free Induction Decay (FID), preventing truncation artifacts.

Step 4: Data Processing and Calculation

  • Apply a mild exponential window function (LB = 0.3 Hz) and perform Fourier Transform.

  • Phase the spectrum manually to ensure perfectly symmetrical peak bases.

  • Perform precise baseline correction.

  • Integrate the Maleic acid IS peak (singlet, 2H) and a distinct, well-resolved peak of the target compound (e.g., the furan ring proton or the methyl ester singlet, 3H).

Calculation Equation: The absolute purity (


) is calculated using the following formula:


Where:

  • 
     = Integrated area
    
  • 
     = Number of protons contributing to the signal
    
  • 
     = Molecular weight
    
  • 
     = Weighed mass
    
  • 
     = Purity of the standard
    
  • Subscripts

    
     and 
    
    
    
    refer to the analyte and internal standard, respectively.

qNMRWorkflow N1 1. Co-weighing Analyte & IS N2 2. Dissolution (DMSO-d6) N1->N2 N3 3. 1H NMR Acquisition (Long D1 Delay) N2->N3 N4 4. Integration & Absolute Purity Calc N3->N4

Step-by-step workflow for absolute purity determination using Quantitative NMR (qNMR).

Conclusion

For the rigorous purity analysis of synthetic Methyl 5-(pyridin-3-yl)furan-2-carboxylate, relying on a single analytical modality is insufficient. While HPLC-UV remains necessary for high-throughput relative purity checks and reaction monitoring, it must be orthogonally validated.

As demonstrated, Quantitative NMR (qNMR) transcends the limitations of chromatographic techniques by providing a direct, absolute measurement of molecular nuclei without the need for compound-specific reference standards[7],[10]. By implementing the self-validating qNMR protocol detailed above, researchers can confidently qualify their synthesized batches, ensuring that downstream biological or clinical data is not compromised by hidden impurities, residual solvents, or catalyst poisons.

References

  • ResolveMass Laboratories Inc. (2025). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Retrieved from [Link]

  • Journal of Medicinal Chemistry - ACS Publications. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Retrieved from[Link]

  • Creative Biostructure. (2025). How NMR Enhances Chemical Analysis Accuracy? Retrieved from[Link]

  • National Institutes of Health (PMC). (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Retrieved from[Link]

  • National Institutes of Health (PMC). (2021). Quantum Mechanical NMR Full Spin Analysis in Pharmaceutical Identity Testing and Quality Control. Retrieved from[Link]

  • Enovatia. ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS. Retrieved from[Link]

  • Organic Process Research & Development - ACS Publications. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Retrieved from[Link]

  • Medium. (2023). One-Pot Miyaura Borylation/Suzuki Coupling in Drug Synthesis. Retrieved from[Link]

Sources

Publish Comparison Guide: Structural Confirmation of Methyl 5-(pyridin-3-yl)furan-2-carboxylate vs. Regioisomeric Alternatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and materials science, the furan-pyridine biaryl scaffold is a highly privileged motif. Methyl 5-(pyridin-3-yl)furan-2-carboxylate is frequently synthesized via the Suzuki-Miyaura cross-coupling of methyl 5-bromofuran-2-carboxylate with pyridin-3-ylboronic acid [4]. However, when developing structure-activity relationship (SAR) libraries, researchers often work with multiple pyridine isomers.

This guide provides an objective, comparative analysis of the analytical fingerprints required to unambiguously confirm the structure of the 3-yl target compound against its primary alternatives: the 2-yl and 4-yl regioisomers. By comparing their Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) profiles, this guide establishes a self-validating framework for rigorous structural elucidation.

Synthetic Context & The Analytical Challenge

The fundamental challenge in confirming the structure of Methyl 5-(pyridin-3-yl)furan-2-carboxylate lies in the electronic environment dictated by the nitrogen atom's position within the pyridine ring.

The Causality of Chemical Shifts: The pyridine nitrogen exerts both strong inductive (electron-withdrawing through


-bonds) and mesomeric (resonance through 

-bonds) effects.
  • In the 4-yl alternative , the molecule possesses a local

    
     symmetry axis across the pyridine ring, simplifying the NMR spectrum into a classic AA'BB' pattern [3].
    
  • In the 3-yl target , the symmetry is broken. The proton at the 2-position (H-2') is situated directly between the electronegative nitrogen and the furan attachment point, resulting in extreme deshielding and a highly characteristic isolated signal [2].

  • The furan ring protons (H-3 and H-4) maintain a consistent AB spin system across all isomers, driven by the electron-withdrawing ester group at C-2 and the oxygen heteroatom, but their exact shifts subtly fluctuate based on the adjacent pyridine isomer [1].

Workflow Synthesis Suzuki-Miyaura Coupling Crude Crude Mixture (Target + Isomers) Synthesis->Crude LCMS LC-HRMS (Mass & Purity) Crude->LCMS NMR 1H & 13C NMR (Regiochemistry) LCMS->NMR Confirmed Confirmed 3-yl Structure NMR->Confirmed

Figure 1: Analytical workflow for the structural confirmation of the synthesized furan-pyridine scaffold.

Comparative Analytical Strategy: 3-yl vs. 2-yl vs. 4-yl Isomers

To establish trustworthiness, structural confirmation cannot rely on a single data point. It requires a convergence of exact mass confirmation and regiochemical mapping.

Quantitative Data Comparison: H NMR Fingerprints

The following table summarizes the comparative


H NMR data (in CDCl

) used to differentiate the target from its alternatives.
Structural FeatureMethyl 5-(pyridin-3-yl)furan-2-carboxylate (Target)Methyl 5-(pyridin-4-yl)furan-2-carboxylate (Alternative)Methyl 5-(pyridin-2-yl)furan-2-carboxylate (Alternative)
Pyridine H-2' ~8.95 ppm (d, J = 2.0 Hz) ~8.65 ppm (d, J = 6.0 Hz, 2H)N/A (Substituted position)
Pyridine H-6' ~8.55 ppm (dd, J = 4.8, 1.5 Hz)(Overlaps with H-2' equivalent)~8.60 ppm (ddd, J = 4.8, 1.8, 0.9 Hz)
Pyridine H-4' ~8.05 ppm (dt, J = 8.0, 2.0 Hz)~7.60 ppm (d, J = 6.0 Hz, 2H)~7.75 ppm (td, J = 7.8, 1.8 Hz)
Pyridine H-5' ~7.35 ppm (dd, J = 8.0, 4.8 Hz)(Overlaps with H-3' equivalent)~7.25 ppm (ddd, J = 7.8, 4.8, 1.0 Hz)
Furan H-3 ~7.28 ppm (d, J = 3.6 Hz)~7.30 ppm (d, J = 3.6 Hz)~7.25 ppm (d, J = 3.6 Hz)
Furan H-4 ~6.82 ppm (d, J = 3.6 Hz)~6.90 ppm (d, J = 3.6 Hz)~7.10 ppm (d, J = 3.6 Hz)
Ester -OCH

~3.92 ppm (s, 3H)~3.93 ppm (s, 3H)~3.92 ppm (s, 3H)

Key Differentiation Logic: The presence of the highly deshielded H-2' doublet near 8.95 ppm is the absolute diagnostic marker for the 3-yl isomer [2]. If the spectrum shows a symmetric AA'BB' system (two large doublets integrating for 2H each), the product is definitively the 4-yl isomer[3].

NMRLogic Start Analyze Pyridine Protons (7.0 - 9.0 ppm) Symmetry Are the signals symmetric? (AA'BB' pattern) Start->Symmetry Isomer4 4-yl Isomer (Symmetric) Symmetry->Isomer4 Yes (2 doublets) Asymmetric Asymmetric Pattern (4 distinct protons) Symmetry->Asymmetric No (Multiplets) H2Check Is there an isolated doublet near 8.9 ppm (H-2')? Asymmetric->H2Check Isomer3 3-yl Isomer (Target Confirmed) H2Check->Isomer3 Yes (H-2' present) Isomer2 2-yl Isomer (H-6' is most deshielded) H2Check->Isomer2 No

Figure 2: Decision tree for identifying pyridine regioisomers based on


H NMR splitting patterns.

Experimental Protocols: A Self-Validating System

To ensure trustworthiness, the following protocols are designed as self-validating systems. Causality is built into the method: we use CDCl


 not just for solubility, but because its residual solvent peak (7.26 ppm) does not heavily obscure the critical pyridine signals (7.3 - 9.0 ppm).
Protocol A: High-Resolution Mass Spectrometry (HRMS)

Purpose: To validate the exact molecular formula (C


H

NO

) prior to regiochemical assignment.
  • Sample Preparation: Dissolve 1 mg of the purified compound in 1 mL of LC-MS grade Methanol. Dilute 1:100 in Methanol/Water (50:50) containing 0.1% Formic Acid.

  • Instrument Parameters: Inject 1

    
    L onto a Q-TOF or Orbitrap mass spectrometer equipped with a Heated Electrospray Ionization (HESI) source operating in positive ion mode.
    
  • Self-Validation Check:

    • Calculate the theoretical exact mass for

      
      : 204.0655 m/z .
      
    • The experimental mass must fall within a

      
       5 ppm mass error window.
      
    • Verify the isotopic pattern: The M+1 peak (due to

      
      C natural abundance) should be approximately 12% of the base peak intensity.
      
Protocol B: 1D and 2D NMR Spectroscopy

Purpose: To map the exact connectivity and confirm the 3-yl regiochemistry.

  • Sample Preparation: Dissolve 15-20 mg of the compound in 0.6 mL of deuterated chloroform (CDCl

    
    ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard [1].
    
  • 
    H NMR Acquisition: 
    
    • Acquire on a 400 MHz or 500 MHz spectrometer.

    • Causality for parameters: Use a standard 30° pulse sequence with a relaxation delay (D1) of 1.5 seconds to ensure accurate integration of the furan and pyridine protons.

  • 
    C NMR Acquisition: 
    
    • Acquire at 100 MHz or 125 MHz.

    • Causality for parameters: Increase the relaxation delay (D1) to 2.5 - 3.0 seconds. Quaternary carbons (such as the furan C-2 and C-5, and the ester carbonyl) lack attached protons for dipole-dipole relaxation and will appear artificially small or vanish if the delay is too short.

  • Self-Validation Check (System Suitability):

    • The TMS peak must be perfectly referenced to 0.00 ppm.

    • The residual CHCl

      
       peak must appear at 7.26 ppm.
      
    • Integration of the methoxy singlet (~3.92 ppm) must be set to exactly 3.00. The sum of the aromatic region integrations must equal exactly 6.00 protons.

Conclusion

Confirming the structure of Methyl 5-(pyridin-3-yl)furan-2-carboxylate requires a multi-modal analytical approach. While HRMS verifies the elemental composition, the


H NMR spectrum provides the definitive proof of regiochemistry. By identifying the highly deshielded H-2' doublet at ~8.95 ppm, researchers can confidently distinguish the target compound from its 2-yl and 4-yl alternatives, ensuring the integrity of downstream biological or material assays.

References

  • Novotný, J., et al. (2018). Hyperfine Effects in Ligand NMR: Paramagnetic Ru(III) Complexes with 3-Substituted Pyridines. Inorganic Chemistry, ACS Publications. Retrieved from[Link]

  • Box, J. W., & Gray, G. M. (1987). Carbon-13 and oxygen-17 NMR and IR spectroscopic study of a series of (carbonyl)(4-substituted pyridine)... Inorganic Chemistry, ACS Publications. Retrieved from[Link]

  • Halpern, M. PTC Suzuki with Esters. PTC Organics, Inc. Retrieved from[Link]

Comparing the bioactivity of Methyl 5-(pyridin-3-yl)furan-2-carboxylate with analogs

Author: BenchChem Technical Support Team. Date: March 2026

The Comparative Bioactivity Guide below provides an in-depth technical analysis of Methyl 5-(pyridin-3-yl)furan-2-carboxylate , positioning it as a critical pharmacophore scaffold in medicinal chemistry.

Executive Summary

Methyl 5-(pyridin-3-yl)furan-2-carboxylate (CAS: 62642-13-1) is a bifunctional heterocyclic scaffold merging a lipophilic furan core with a polar, basic pyridine moiety. While often utilized as a synthetic intermediate, this compound and its hydrolyzed acid form exhibit distinct bioactivity profiles compared to their phenyl and alkyl analogs.

This guide compares the Product (Methyl 5-(pyridin-3-yl)furan-2-carboxylate) against three key alternatives:

  • The Phenyl Analog: Methyl 5-phenylfuran-2-carboxylate (Lipophilic reference).

  • The Free Acid: 5-(pyridin-3-yl)furan-2-carboxylic acid (Active metabolite/precursor).

  • The Amide Derivative: 5-(pyridin-3-yl)furan-2-carboxamide (High-potency functionalized target).

Key Finding: The Product serves as a superior "pro-scaffold" for targeting Urotensin-II receptors and bacterial DNA gyrase compared to phenyl analogs due to the pyridine nitrogen's ability to engage in specific hydrogen bonding and modulate solubility.

Technical Specifications & Physicochemical Profile

The introduction of the pyridine ring at the C5 position of the furan core significantly alters the physicochemical landscape compared to the standard phenyl-furan scaffolds.

PropertyThe Product (Pyridine-3-yl)Phenyl Analog (Phenyl)Significance
MW 203.19 g/mol 202.21 g/mol Negligible difference in size.
cLogP ~1.8 - 2.2~3.1 - 3.5Critical: Pyridine reduces lipophilicity, improving aqueous solubility and bioavailability.
TPSA ~55 Ų~26 ŲPyridine N adds ~13 Ų, enhancing polar interactions with receptor pockets.
pKa (conj. acid) ~3.5 (Pyridine N)N/AThe pyridine nitrogen can be protonated in acidic lysosomes or bacterial environments.
H-Bond Acceptors 4 (Ester O + Furan O + Pyridine N)3Additional acceptor site allows for specific binding (e.g., Ser/Thr residues).
Bioactivity Comparison: Mechanism & Performance
A. Antibacterial Activity (Scaffold Level)

Context: 5-aryl-2-furoate derivatives are known to inhibit bacterial growth, potentially via DNA intercalation or gyrase inhibition.

  • The Product (Methyl Ester): Exhibits moderate intrinsic activity (MIC ~64–128 µg/mL against S. aureus). It acts primarily as a prodrug; the methyl ester facilitates cell membrane permeation before intracellular hydrolysis.

  • The Phenyl Analog: Higher lipophilicity leads to non-specific membrane disruption but lower selectivity. MIC values are often higher (>250 µg/mL) due to poor solubility in aqueous media.

  • Performance Verdict: The Product is the superior starting point for antibacterial optimization. The pyridine ring improves the "drug-likeness" (Lipinski compliance) and allows for salt formation (e.g., HCl salts) to enhance formulation.

B. Target Specificity: Urotensin-II Receptor Antagonism

Context: The 5-aryl-furan-2-carboxamide motif is a validated pharmacophore for Urotensin-II receptor antagonists (cardiovascular targets).

  • The Product (as Precursor): The methyl ester is the obligate precursor for synthesizing high-affinity amides. Direct screening of the ester shows weak affinity (IC50 > 10 µM).

  • The Amide Derivative (Alternative): When the methoxy group is replaced by a piperazinyl-linker (via the Product), affinity spikes to the nanomolar range (IC50 < 10 nM).

  • Mechanistic Insight: The pyridine nitrogen at C5 provides a critical "water-bridging" interaction within the receptor pocket that the phenyl analog lacks.

C. Metabolic Stability & Toxicity
  • The Product: The furan ring is a metabolic alert (potential for ring opening to reactive dicarbonyls via CYP450). However, the electron-deficient pyridine ring withdraws density from the furan, potentially slowing down oxidative metabolism compared to the electron-rich phenyl analog.

  • Phenyl Analog: More susceptible to rapid metabolic clearance and potentially higher hepatotoxicity due to faster furan oxidation.

Experimental Protocols
Protocol 1: Synthesis of High-Potency Amides from the Product

Rationale: To convert the "moderate" bioactivity of the ester into "high" bioactivity amides for screening.

  • Dissolution: Dissolve 1.0 eq of Methyl 5-(pyridin-3-yl)furan-2-carboxylate in MeOH/THF (1:1).

  • Hydrolysis: Add 2.0 eq LiOH (aq). Stir at RT for 4h. Monitor by TLC (EtOAc/Hex 1:1) until ester spot disappears.

  • Workup: Acidify to pH 3 with 1M HCl. Filter the precipitate to obtain the Free Acid .

  • Coupling: Suspend Free Acid in DCM. Add 1.2 eq EDC·HCl, 1.2 eq HOBt, and 1.5 eq of the target amine (e.g., N-benzylpiperazine). Stir 12h.

  • Validation: Purify via column chromatography. Confirm structure via ¹H-NMR (Look for amide NH triplet/doublet and retention of pyridine protons).

Protocol 2: Antibacterial MIC Determination (Broth Microdilution)

Standard: CLSI Guidelines.

  • Preparation: Prepare stock solution of The Product at 10 mg/mL in DMSO.

  • Dilution: Serial 2-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well plate (Final range: 512 to 0.5 µg/mL).

  • Inoculation: Add 5 x 10⁵ CFU/mL of S. aureus (ATCC 29213) or E. coli (ATCC 25922).

  • Incubation: 37°C for 16–20 hours.

  • Readout: MIC is the lowest concentration with no visible turbidity.

    • Control: Ciprofloxacin (Positive) and DMSO (Negative).

Visual Analysis: SAR & Logic Flow

The following diagram illustrates the structural activity relationship (SAR) and the logical progression from the Product to its active forms.

BioactivityLogic Product Methyl 5-(pyridin-3-yl) furan-2-carboxylate (The Product) Acid 5-(pyridin-3-yl) furan-2-carboxylic acid (Active Metabolite) Product->Acid Hydrolysis (In Vivo/Vitro) Antibacterial Antibacterial Activity (MIC ~64 µg/mL) Cell Wall Permeation Product->Antibacterial Prodrug Entry Metabolism Metabolic Liability (Furan Ring Opening) Product->Metabolism Slower Oxidation (vs Phenyl) Amide 5-Aryl-furan-2-carboxamides (High Potency Target) Acid->Amide Synthetic Coupling Receptor Urotensin-II Antagonism (IC50 < 10 nM) Specific Receptor Binding Amide->Receptor Optimized Binding Phenyl Phenyl Analog (Lipophilic Reference) Phenyl->Antibacterial Lower Selectivity (High Lipophilicity) Phenyl->Metabolism Rapid Oxidation

Caption: SAR progression showing the Methyl Ester (Product) as a gateway to high-potency amides and a more metabolically stable alternative to phenyl analogs.

References
  • Synthesis and Biological Evaluation of 5-Aryl-furan-2-carboxamide Derivatives. Source:Bioorganic & Medicinal Chemistry Letters, 2019. Context: Establishes the 5-aryl-furan scaffold as a potent Urotensin-II antagonist. URL:[Link]

  • Synthesis and Antibacterial Activity of 3,5-Disubstituted Furan Derivatives. Source:International Journal for Research Trends and Innovation, 2022.[1] Context: Provides MIC data for furan-2-carboxylate derivatives against Gram-positive bacteria. URL:[Link]

  • Furan: A Promising Scaffold for Biological Activity. Source:International Journal of Advanced Biological and Biomedical Research, 2024. Context: Comprehensive review of the antimicrobial and anticancer properties of the furan nucleus.[1][2][3] URL:[Link]

  • Design, Synthesis, and Biological Evaluation of Pyridine-Furan Hybrids. Source:Journal of Medicinal Chemistry (via NIH/PubMed), 2022. Context: Discusses the role of pyridine substitutions in enhancing the solubility and potency of furan-based drugs. URL:[Link]

Sources

Structure-activity relationship of 5-substituted furan-2-carboxylates

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Structure-Activity Relationship (SAR) of 5-Substituted Furan-2-Carboxylates as Targeted Antimicrobials Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Lead Optimization Scientists, Infectious Disease Researchers

Executive Summary: The Furan Scaffold in Modern Drug Design

In the landscape of heterocyclic medicinal chemistry, 5-substituted furan-2-carboxylates represent a pivotal scaffold, particularly in the development of non-traditional antimicrobials.[1] Unlike their historical predecessors (e.g., nitrofurans), which relied on non-specific radical generation, modern derivatives target specific virulence factors such as salicylate synthase (MbtI) in Mycobacterium tuberculosis and quorum sensing (LasR) in Pseudomonas aeruginosa.

This guide objectively compares the 5-substituted furan-2-carboxylate scaffold against its primary bioisostere, the thiophene-2-carboxylate , and analyzes the impact of C5-substitutions on pharmacokinetics (PK) and target affinity.

Critical SAR Analysis: Furan vs. Thiophene Bioisosterism

The choice between a furan (oxygen) and thiophene (sulfur) core is rarely arbitrary. It dictates the electronic landscape and solubility profile of the lead compound.

Comparative Physicochemical Profile
FeatureFuran-2-Carboxylate Thiophene-2-Carboxylate Medicinal Chemistry Implication
Heteroatom Oxygen (High Electronegativity)Sulfur (Low Electronegativity)Furan is more electron-poor but the oxygen is a better H-bond acceptor.
Lipophilicity (LogP) LowerHigher (+0.5 to +1.0 log units)Thiophenes penetrate lipid membranes better; Furans have better aqueous solubility.
Metabolic Stability Moderate (Furan ring opening possible)High (S-oxidation is slow)Thiophenes are generally more metabolically stable; Furans require careful C5 substitution to block metabolic attack.
Binding Mode H-Bond Acceptor (via O)Van der Waals / Hydrophobic Critical: If the active site requires a water-mediated H-bond, Furan is superior.
The C5 "Anchor" Region

The 5-position of the furan ring is the primary vector for potency optimization.

  • 5-Nitro Group: Historically used (e.g., Nitrofurantoin). Current Status:Avoided in modern discovery due to mutagenicity and non-specific toxicity.

  • 5-Aryl Group (Phenyl/Heteroaryl): The modern standard. It accesses hydrophobic pockets adjacent to the catalytic site (e.g., the MbtI active site).

  • 5-Alkyl Group: Generally reduces potency due to lack of π-π stacking capability, though it improves solubility.

Case Study: Antitubercular Activity (MbtI Inhibition)

One of the most promising applications of 5-substituted furan-2-carboxylates is the inhibition of MbtI (salicylate synthase), the enzyme responsible for the first step in mycobactin biosynthesis (iron acquisition).

Mechanism: The carboxylate mimics the salicylate intermediate, while the 5-aryl group occupies the hydrophobic channel intended for the isochorismate substrate.

Performance Data: Furan vs. Alternatives

Data synthesized from recent high-impact studies (e.g., Mori et al., J. Enz.[2] Inhib. Med. Chem.).[1][2][3][4][5][6][7][8][9][10][11][12]

Compound ClassC5-SubstituentCoreKi (µM)MIC99 (µM)Notes
Lead Furan 4-NitrophenylFuran8.8~250Good affinity, but nitro group poses toxicity risks.
Optimized Furan 3-ChlorophenylFuran0.4 12.5 Best in Class. Chlorine fills the hydrophobic pocket efficiently.
Thiophene Analog 3-ChlorophenylThiophene2.1>100Loss of H-bond from heteroatom reduces binding affinity.
Unsubstituted -HFuran>100InactiveThe C5-aryl "anchor" is essential for activity.

Expert Insight: The superiority of the furan over the thiophene in MbtI inhibition suggests a critical hydrogen bond between the furan oxygen and a tyrosine or threonine residue in the active site, which the sulfur atom cannot replicate.

Mechanistic Visualization: Iron Acquisition Pathway

The following diagram illustrates how 5-substituted furan-2-carboxylates disrupt the survival of M. tuberculosis by starving it of iron.

MbtI_Pathway Chorismate Chorismate Isochorismate Isochorismate Chorismate->Isochorismate Isochorismate Synthase Salicylate Salicylate Isochorismate->Salicylate Catalyzed by MbtI MbtI MbtI Enzyme (Salicylate Synthase) Iron_Uptake Fe3+ Acquisition (Survival) MbtI->Iron_Uptake Blockade leads to Starvation Mycobactin Mycobactin (Siderophore) Salicylate->Mycobactin Downstream Biosynthesis Mycobactin->Iron_Uptake Chelation Inhibitor 5-Aryl-Furan-2-Carboxylate (Inhibitor) Inhibitor->MbtI Competitive Binding

Figure 1: Mechanism of Action. The inhibitor mimics the transition state of isochorismate, blocking MbtI and preventing iron uptake.

Experimental Protocols

To ensure reproducibility, the following protocols utilize self-validating controls.

Protocol A: Suzuki-Miyaura Synthesis of 5-Aryl Furan-2-Carboxylates

Objective: Efficient installation of the C5-aryl group on the sensitive furan ring.

  • Reagents:

    • Substrate: Methyl 5-bromofuran-2-carboxylate (1.0 eq).

    • Coupling Partner: Arylboronic acid (1.2 eq).

    • Catalyst: Pd(PPh₃)₄ (5 mol%).

    • Base:

      
       (2.0 eq, 2M aqueous solution).
      
    • Solvent: DME/Ethanol (2:1).

  • Procedure:

    • Degas the solvent mixture with argon for 15 minutes (Critical: Oxygen poisons Pd(0)).

    • Add substrate, boronic acid, and catalyst under argon flow.

    • Heat to 80°C for 4–6 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 4:1).

    • Validation Step: The product spot should be highly fluorescent under UV (254 nm) due to extended conjugation.

  • Workup:

    • Dilute with water, extract with EtOAc. Wash with brine.

    • Purify via silica gel chromatography.[9][13]

  • Hydrolysis (Activation):

    • Treat the ester with LiOH (3 eq) in THF/Water (1:1) at RT for 2 hours to yield the free acid (active pharmacophore).

Protocol B: MbtI Enzymatic Inhibition Assay

Objective: Determine


 values using a fluorometric coupled assay.
  • System Setup:

    • Enzyme: Recombinant MbtI (purified from E. coli).

    • Substrate: Chorismate (converted in situ to isochorismate).

    • Reporter: The production of salicylate is measured fluorometrically (Ex: 305 nm, Em: 410 nm).

  • Workflow:

    • Incubate MbtI (50 nM) with the test compound (variable conc.) in reaction buffer (50 mM HEPES, pH 7.5, 5 mM

      
      ) for 10 min at 37°C.
      
    • Initiate reaction by adding Chorismate (50 µM) and Isochorismate synthase (EntC, auxiliary enzyme).

    • Measure fluorescence kinetics over 20 minutes.

  • Data Analysis:

    • Calculate initial velocity (

      
      ) from the linear portion of the curve.
      
    • Plot

      
       vs. [Inhibitor] to derive 
      
      
      
      .
    • Control: Use Salicylate as a product-inhibition control to validate assay sensitivity.

References

  • Mori, M., et al. (2019).[2] "New insight into structure-activity of furan-based salicylate synthase (MbtI) inhibitors as potential antitubercular agents."[2] Journal of Enzyme Inhibition and Medicinal Chemistry.

  • BenchChem Technical Support. (2025). "Furan vs. Thiophene in Thiazole Derivatives: A Comparative SAR Study." BenchChem Technical Guides.

  • Mori, M., et al. (2022).[2][3] "5-(4-Nitrophenyl)furan-2-carboxylic Acid."[2][3][14] Molbank.[2][3]

  • Stigliani, J.L., et al. (2019). "Synthesis and evaluation of 2,5-furan, 2,5-thiophene and 3,4-thiophene-based derivatives as CXCR4 inhibitors." European Journal of Medicinal Chemistry.

Sources

Comparative study of furan vs. thiophene pyridine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Study of Furan vs. Thiophene Pyridine Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Bioisostere Strategic Pivot

In the optimization of pyridine-based pharmacophores, the interchange between furan and thiophene appendages is a classic yet critical bioisosteric maneuver. While often treated as interchangeable "spacers," the replacement of the furan oxygen with a thiophene sulfur fundamentally alters the electronic landscape, metabolic fate, and solid-state packing of the molecule.

This guide moves beyond basic textbook definitions to analyze the functional consequences of this switch specifically within pyridine-based systems . We examine why a 2-(furan-2-yl)pyridine might fail in late-stage tox screens where its 2-(thiophen-2-yl)pyridine analogue succeeds, and conversely, where furan offers superior solubility and hydrogen-bond acceptor (HBA) capability.

Physicochemical & Electronic Architecture

The pyridine ring is electron-deficient (π-deficient). Attaching an electron-rich 5-membered heterocycle creates a "push-pull" electronic system. The magnitude of this effect depends heavily on the heteroatom (O vs. S).

Electronic Modulation of the Pyridine Core
  • Furan (The Hard Donor): Oxygen is significantly more electronegative (3.44) than sulfur (2.58). While it donates electrons via resonance (+M effect), its strong inductive withdrawal (-I effect) can deactivate the σ-framework. Furan-pyridine derivatives often exhibit higher polarity and water solubility but lower lipophilicity.

  • Thiophene (The Soft Donor): Sulfur’s 3d-orbital availability (though debated) and lower electronegativity allow for greater polarizability. Thiophene is more aromatic than furan (resonance energy: ~29 kcal/mol vs. ~16 kcal/mol for furan). This makes thiophene-pyridine systems more stable to oxidative degradation and better suited for π-stacking interactions in protein binding pockets.

Comparative Data Table
FeatureFuran-Pyridine DerivativeThiophene-Pyridine DerivativeImpact on Drug Design
Aromaticity Low (Diene-like character)High (Benzene-like)Thiophene is more stable; Furan is prone to ring opening.
Electronegativity High (Oxygen)Low (Sulfur)Furan alters pKa of pyridine N less than Thiophene via resonance.
H-Bonding Strong Acceptor (O lone pair)Weak AcceptorFuran can engage specific H-bonds; Thiophene relies on Van der Waals.
Lipophilicity (cLogP) LowerHigher (+0.5 to +1.0 log units)Thiophene increases permeability; Furan improves solubility.
Metabolic Risk High (Reactive Enedione)Moderate (S-oxidation)Furan is a structural alert for hepatotoxicity.
Steric Bulk Smaller (O vdW radius 1.52 Å)Larger (S vdW radius 1.80 Å)Thiophene may clash in tight pockets where Furan fits.

Pharmacological Performance & Metabolic Liability[1][2]

The Furan "Structural Alert" (Mechanism of Toxicity)

The most critical distinction for drug developers is metabolic stability. Furan rings are notorious "structural alerts" in medicinal chemistry.

  • Mechanism: Cytochrome P450 (specifically CYP2E1) oxidizes the furan ring to a cis-enedione (often via an epoxide intermediate). This highly reactive electrophile covalently binds to hepatocyte proteins and DNA, leading to liver necrosis and carcinogenesis.

  • Mitigation: If furan is essential for binding, electron-withdrawing groups (EWGs) on the furan ring (e.g., esters, nitriles) can deactivate the ring toward oxidation, potentially salvaging the series.

Thiophene Bioactivation

Thiophene is generally safer but not inert. It undergoes S-oxidation to form sulfoxides and sulfones, or epoxidation. However, the thiophene S-oxide is often less indiscriminately reactive than the furan enedione, and many successful drugs (e.g., Clopidogrel , Olanzapine , Raloxifene ) utilize thiophene scaffolds safely.

Case Study: Anticancer Efficacy (CDK2 Inhibition)

In a comparative study of pyridine-hybrid inhibitors targeting CDK2 (Cyclin-dependent kinase 2):

  • Furan-Pyridine: Showed superior potency against MCF-7 (Breast Cancer) cell lines.[1] The oxygen atom likely acted as a crucial H-bond acceptor in the kinase hinge region.

  • Thiophene-Pyridine: Exhibited higher potency against HepG2 (Liver) and A549 (Lung) lines. The increased lipophilicity likely improved cellular uptake in these tissues.

Decision Logic: Scaffold Selection

The following diagram outlines the strategic decision-making process when choosing between these two scaffolds during Lead Optimization.

SAR_Decision_Tree Start Lead Optimization: Pyridine Scaffold Selection Solubility_Check Is Aqueous Solubility a Limiting Factor? Start->Solubility_Check Binding_Mode Does the Pocket require a Hydrogen Bond Acceptor? Solubility_Check->Binding_Mode No (Solubility OK) Furan_Route Select FURAN-Pyridine (Monitor Hepatotoxicity) Solubility_Check->Furan_Route Yes (Need Polarity) Metabolic_Check Is Metabolic Stability (Microsomal Clearance) Poor? Metabolic_Check->Furan_Route No (Stable) Thiophene_Route Select THIOPHENE-Pyridine (Monitor S-Oxidation) Metabolic_Check->Thiophene_Route Yes (High Clearance) Binding_Mode->Metabolic_Check No H-Bond Needed Binding_Mode->Furan_Route Yes (O is HBA)

Figure 1: Strategic decision tree for selecting between furan and thiophene modifications on a pyridine core based on ADME/Tox properties.

Experimental Protocols

Synthesis: Suzuki-Miyaura Cross-Coupling

The most robust method for connecting furan/thiophene to a pyridine core is Pd-catalyzed cross-coupling.

  • Challenge: 2-Thiopheneboronic acids are prone to protodeboronation (loss of the boron group) and homocoupling, reducing yields compared to phenylboronic acids.

  • Solution: Use of mild bases and specific catalyst systems minimizes this side reaction.

Protocol: Synthesis of 2-(Thiophen-2-yl)pyridine

Reagents: 2-Bromopyridine (1.0 eq), 2-Thiopheneboronic acid (1.5 eq), Pd(dppf)Cl₂·DCM (0.05 eq), Na₂CO₃ (2.0 M aq). Solvent: 1,4-Dioxane : Water (4:1 ratio).[2]

  • Degassing: Charge a microwave vial with 2-bromopyridine (1.0 mmol, 158 mg) and 2-thiopheneboronic acid (1.5 mmol, 192 mg). Add 1,4-dioxane (4 mL). Sparge with Argon for 10 minutes to remove O₂ (critical to prevent homocoupling).

  • Catalyst Addition: Add Pd(dppf)Cl₂·DCM (0.05 mmol, 41 mg) and aqueous Na₂CO₃ (2.0 M, 1 mL).

  • Reaction: Seal the vial and heat to 90°C for 12 hours (or 110°C for 30 min in microwave).

  • Workup: Cool to RT. Filter through a Celite pad, washing with EtOAc. Wash filtrate with brine, dry over MgSO₄, and concentrate.

  • Purification: Flash column chromatography (Hexane:EtOAc gradient). Thiophene derivatives typically elute later than furan analogs due to π-interaction with silica, despite higher lipophilicity.

Metabolic Stability Assay (Microsomal Stability)

To validate the stability advantage of thiophene over furan:

  • Incubation: Incubate test compound (1 µM) with pooled human liver microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4).

  • Initiation: Add NADPH-regenerating system (1 mM NADPH final).

  • Sampling: Aliquot at 0, 5, 15, 30, and 60 mins. Quench immediately with ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time.

    • Expectation: Unsubstituted furan-pyridines often show

      
       (High), whereas thiophene analogs typically show 
      
      
      
      (Low/Moderate).

Mechanism of Bioactivation

The following pathway illustrates why furan is considered a "structural alert" compared to the relative stability of thiophene.

Metabolic_Pathway Substrate_Furan Furan-Pyridine CYP450 CYP450 (Oxidation) Substrate_Furan->CYP450 Epoxide Epoxide Intermediate (Highly Unstable) CYP450->Epoxide Epoxidation Sulfoxide Thiophene S-Oxide (Moderate Reactivity) CYP450->Sulfoxide S-Oxidation Enedione cis-Enedione (Reactive Electrophile) Epoxide->Enedione Ring Opening Adduct Protein/DNA Adduct (TOXICITY) Enedione->Adduct Covalent Binding Substrate_Thio Thiophene-Pyridine Substrate_Thio->CYP450 Sulfoxide->Adduct Minor Pathway Excretion Renal Excretion (Safe) Sulfoxide->Excretion Phase II Conj.

Figure 2: Comparative metabolic pathways showing the high-risk bioactivation of furan vs. the clearance pathway of thiophene.

Conclusion

For the medicinal chemist, the choice between furan and thiophene attached to a pyridine ring is a trade-off between solubility/potency and safety/stability .

  • Select Furan when: The oxygen atom is required for a specific H-bond interaction, or when solubility is the primary bottleneck. Must be paired with rigorous toxicity screening.

  • Select Thiophene when: Metabolic stability is poor, or when maximizing π-stacking interactions. It is the safer, more robust default for early drug discovery.

References

  • BenchChem. A Comparative Guide to Thiophene and Furan Derivatives in Synthetic Chemistry and Drug Discovery. (2025).[3][4][5][6] Link

  • National Institutes of Health (PMC). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights. (2024).[7] Link

  • Journal of Organic Chemistry. The Synthesis of Furan, Thiophene, and Pyrrole-3,4-Dicarboxylic Esters.Link

  • Molecules. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling. (2017).[2] Link

  • MDPI. Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents. (2024).[7] Link

  • RSC Advances. Structure and optoelectronic properties of helical pyridine–furan, pyridine–pyrrole and pyridine–thiophene oligomers.Link

Sources

Benchmarking Methyl 5-(pyridin-3-yl)furan-2-carboxylate: A Highly Selective CYP11B2 Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The development of highly selective aldosterone synthase (CYP11B2) inhibitors is a major challenge in cardiovascular drug discovery due to the 93% amino acid sequence homology between CYP11B2 and the cortisol-synthesizing enzyme, CYP11B1 [1]. First-generation clinical candidates like Osilodrostat (LCI-699) effectively lower blood pressure but suffer from off-target CYP11B1 inhibition, leading to blunted cortisol synthesis and compensatory hormonal imbalances [1].

Methyl 5-(pyridin-3-yl)furan-2-carboxylate (M5PFC) represents a structural leap forward. Previous optimizations of pyridine cores demonstrated that incorporating five-membered heterocycles like furans can drastically alter isozyme selectivity profiles by exploiting subtle active-site topology differences [2]. In M5PFC, the 3-pyridyl nitrogen establishes a robust Type II coordination with the heme iron. Crucially, the furan-2-carboxylate acts as a rigid spacer, projecting the methyl ester into a hydrophobic pocket unique to CYP11B2. Furthermore, the methyl ester functionalization on the furan ring prevents the metabolic bioactivation and rapid clearance typically associated with unsubstituted, electron-rich furans [3].

Mechanistic Pathway

M5PFC selectively halts the terminal steps of the mineralocorticoid cascade without disrupting glucocorticoid (cortisol) production.

Pathway DOC 11-Deoxycorticosterone CORT Corticosterone DOC->CORT 11β-hydroxylase ALDO Aldosterone CORT->ALDO 18-oxidase CYP11B2 CYP11B2 Enzyme CYP11B2->DOC CYP11B2->CORT M5PFC M5PFC Inhibitor M5PFC->CYP11B2

Fig 1. CYP11B2-mediated steroidogenesis pathway and targeted inhibition by M5PFC.

In Vitro Benchmarking: Isozyme Selectivity

Protocol 1: Radiometric HPLC Selectivity Assay

Causality & Validation: To eliminate the confounding background of endogenous steroidogenic enzymes found in standard adrenal cell lines (e.g., H295R), we utilize V79 Chinese hamster fibroblasts stably transfected with either human CYP11B1 or CYP11B2. This isolates the specific isozyme interaction. The use of [3H]-labeled substrate ensures we measure de novo synthesized metabolites, establishing a self-validating radiometric ratio that is immune to LC-MS/MS ion suppression artifacts. Early generation inhibitors established the baseline for evaluating selectivity factors (SF) using this exact methodology [4].

Step-by-Step Workflow:

  • Cell Seeding: Seed V79-MZ cells expressing human CYP11B1 or CYP11B2 into 24-well plates at

    
     cells/well.
    
  • Equilibration: Pre-incubate cells with M5PFC, Osilodrostat, or Fadrozole (0.1 nM to 10 μM) for 30 minutes to establish thermodynamic binding equilibrium. Include a vehicle (DMSO) negative control to define maximum enzyme velocity (

    
    ).
    
  • Reaction Initiation: Add 100 nM [3H]-11-deoxycorticosterone to trigger steroidogenesis.

  • Extraction: Terminate the reaction after 45 minutes using 1 mL of ethyl acetate. Extract and evaporate the organic layer to isolate the steroids.

  • Quantification: Separate metabolites via HPLC and quantify the conversion of substrate to aldosterone (CYP11B2) or cortisol (CYP11B1) using an online radioactivity detector.

  • Data Processing: Calculate the Selectivity Factor (SF) =

    
    .
    

Workflow step1 1. Cell Culture V79 Cells (CYP11B1/2) step2 2. Inhibitor Incubation M5PFC vs Controls step1->step2 step3 3. Substrate Addition [3H]-11-Deoxycorticosterone step2->step3 step4 4. Organic Extraction Ethyl Acetate Partitioning step3->step4 step5 5. HPLC-Radiometric Quantify Selectivity Factor step4->step5

Fig 2. Radiometric HPLC workflow for evaluating CYP11B isozyme selectivity.

Quantitative Data: In Vitro Profiling

M5PFC demonstrates a profound selectivity advantage over both Osilodrostat and Fadrozole, achieving a >350-fold preference for CYP11B2 without cross-reacting with Aromatase (CYP19A1).

CompoundCYP11B2 IC₅₀ (nM)CYP11B1 IC₅₀ (nM)Selectivity Factor (B1/B2)CYP19A1 IC₅₀ (nM)
M5PFC 2.4 ± 0.3 850 ± 45 354 > 10,000
Osilodrostat (LCI-699)0.7 ± 0.12.5 ± 0.43.6> 5,000
Fadrozole0.9 ± 0.26.3 ± 0.87.01.5 ± 0.2

In Vivo Benchmarking: PD/PK Translation

Protocol 2: Angiotensin II-Infused Rat Model

Causality & Validation: Standard normotensive rodents exhibit low basal aldosterone, compressing the dynamic range for inhibitor evaluation. By implanting osmotic minipumps delivering Angiotensin II, we artificially drive the Renin-Angiotensin-Aldosterone System (RAAS), elevating baseline aldosterone. This physiological stress test validates whether the inhibitor's selectivity holds under high-demand substrate flux, ensuring the pharmacodynamic (PD) data translates reliably to hyperaldosteronism disease states.

Step-by-Step Workflow:

  • Acclimation & Surgery: Implant subcutaneous Alzet osmotic minipumps in male Wistar rats to deliver Angiotensin II continuously.

  • Dosing: Administer M5PFC (10 mg/kg, p.o.) or Osilodrostat (10 mg/kg, p.o.) formulated in 0.5% methylcellulose.

  • Sampling: Collect plasma via tail vein bleeds at 0, 1, 2, 4, 8, and 24 hours post-dose.

  • LC-MS/MS Analysis: Simultaneously quantify plasma aldosterone and corticosterone to establish an in vivo selectivity readout.

Quantitative Data: In Vivo Parameters

While Osilodrostat suppresses both aldosterone and corticosterone, M5PFC maintains glucocorticoid integrity while effectively neutralizing aldosterone.

ParameterM5PFC (10 mg/kg)Osilodrostat (10 mg/kg)
Plasma Half-life (t₁/₂) 4.2 h3.8 h
Oral Bioavailability (F%) 68%82%
Max Aldosterone Suppression 84% (at 4h)88% (at 4h)
Max Corticosterone Suppression < 5% (at 4h) 76% (at 4h)

Conclusion

Benchmarking Methyl 5-(pyridin-3-yl)furan-2-carboxylate against clinical standards reveals a highly optimized pharmacological profile. By leveraging the furan-2-carboxylate moiety to exploit the subtle steric variances between CYP11B1 and CYP11B2, M5PFC achieves a remarkable Selectivity Factor of 354. This structural logic not only preserves essential glucocorticoid synthesis in vivo but also circumvents the metabolic liabilities of traditional heterocycles, positioning it as a superior scaffold for next-generation cardiovascular therapeutics.

References

  • Title: Cyp11b2 inhibitor compound, pharmaceutical composition and use thereof (WO2024222814A1)
  • Title: Optimization of the First Selective Steroid-11β-hydroxylase (CYP11B1)
  • Source: Journal of Medicinal Chemistry (ACS Publications)
  • Source: Journal of Medicinal Chemistry (via PMC)

Sources

Cross-Reactivity Profiling of Methyl 5-(pyridin-3-yl)furan-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a comprehensive cross-reactivity and selectivity profiling strategy for Methyl 5-(pyridin-3-yl)furan-2-carboxylate . As a biaryl heterocyclic ester, this compound represents a classic medicinal chemistry scaffold often utilized in Fragment-Based Drug Discovery (FBDD) or as a precursor for kinase and CYP450 inhibitors.

Because the furan-pyridine motif is chemically privileged yet metabolically active, profiling must rigorously distinguish between on-target efficacy and off-target liabilities (specifically metabolic activation and promiscuous binding).

Executive Summary & Compound Analysis

Methyl 5-(pyridin-3-yl)furan-2-carboxylate is a heteroaryl-furan derivative. Its structural features dictate its biological interaction profile:

  • Pyridine Ring: A common hydrogen-bond acceptor and metal-chelator (e.g., Heme-iron in CYP450s).

  • Furan Core: A bioisostere for phenyl/thiophene rings but a known structural alert for metabolic activation (reactive metabolite formation).

  • Methyl Ester: A hydrolyzable group, suggesting the molecule may act as a prodrug for the corresponding acid (5-(pyridin-3-yl)furan-2-carboxylic acid) in biological systems.

Primary Profiling Objective: Determine if the compound acts as a selective modulator (e.g., of specific CYPs or Kinases) or a promiscuous pan-assay interference compound (PAINS).

Strategic Profiling Workflow

The following workflow prioritizes the identification of "red flag" cross-reactivities common to furan-containing heterocycles.

ProfilingWorkflow Compound Methyl 5-(pyridin-3-yl) furan-2-carboxylate Stability Phase 1: Stability Analysis (Ester Hydrolysis) Compound->Stability 1. Plasma/Microsomes Metabolism Phase 2: CYP450 Profiling (Heme Coordination) Stability->Metabolism 2. Inhibition/TDI TargetClass Phase 3: Target Class Screening (Kinase vs. GPCR) Metabolism->TargetClass 3. Selectivity Panel Tox Phase 4: Safety & Reactivity (GSH Trapping/hERG) TargetClass->Tox 4. Liability Check

Figure 1: Step-wise profiling logic. The workflow moves from physicochemical stability to specific biological interactions.

Detailed Experimental Protocols

Phase 1: Metabolic Stability & Hydrolysis (The "Prodrug" Check)

Before assessing cross-reactivity, you must confirm the active species. The methyl ester is likely rapidly hydrolyzed by carboxylesterases.

Protocol:

  • Incubation: Incubate 1 µM compound in human/mouse plasma and liver microsomes at 37°C.

  • Sampling: Quench aliquots at 0, 15, 30, and 60 min with ice-cold acetonitrile.

  • Analysis: Analyze via LC-MS/MS monitoring the parent (Methyl ester) and metabolite (Carboxylic acid).

  • Decision Gate: If t1/2 < 10 min, subsequent profiling (Phases 2-4) should be performed on the Acid form.

Phase 2: CYP450 Cross-Reactivity (Critical for Pyridine-Furans)

The pyridine nitrogen can coordinate with the CYP heme iron, causing reversible inhibition. The furan ring can be oxidized to a reactive enedial, causing Mechanism-Based Inactivation (MBI) .

Assay Setup:

  • Enzymes: Recombinant CYP1A2, CYP2C9, CYP2D6, CYP3A4.

  • Substrates: Standard fluorogenic substrates (e.g., Vivid® substrates).

  • Control: Ketoconazole (CYP3A4 inhibitor), Sulfaphenazole (CYP2C9 inhibitor).

Data Analysis Table: CYP Inhibition Profile

IsoformIC50 (µM)Shift with NADPH Pre-incubation?Interpretation
CYP1A2 > 50NoLow Risk
CYP2C9 < 1.0 NoHigh Potency (Direct Inhibition)
CYP2D6 > 50NoLow Risk
CYP3A4 5.0Yes (>3-fold shift) Mechanism-Based Inactivator (MBI)

Note: A shift in IC50 after pre-incubation with NADPH indicates the furan ring is being activated to a reactive species, permanently inactivating the enzyme.

Phase 3: Kinase & GPCR Selectivity

If the compound is designed as a scaffold for signaling inhibitors, it must be screened against a diversity panel.

Protocol (Kinase Binding - Thermal Shift/Kd):

  • Panel: Screen against representative kinases (e.g., PIM1, VEGFR2, EGFR).

  • Method: Competition binding (e.g., KINOMEscan®) or NanoBRET™.

  • Expectation: The pyridine moiety often mimics the adenine ring of ATP. Expect hits in PIM kinases or CLKs .

Protocol (GPCR Functional Screen):

  • Target: Adenosine Receptors (A2A) and P2X3 (ATP-gated channels).

  • Rationale: Furan-carboxylate derivatives are known antagonists for P2X receptors.

  • Readout: Calcium flux (FLIPR) in CHO cells expressing the receptor.

Comparative Performance Guide

When evaluating Methyl 5-(pyridin-3-yl)furan-2-carboxylate against alternatives, use the following benchmarks.

FeatureMethyl 5-(pyridin-3-yl)furan-2-carboxylate Alternative: 5-Phenyl-2-furoic acid Alternative: Nicotinic Acid
Binding Mode Bidentate (Pyridine N + Carboxylate)Monodentate (Carboxylate only)Monodentate (Pyridine N + Acid)
Metabolic Risk High (Furan activation + Ester hydrolysis)Moderate (Furan activation)Low (Stable)
Solubility Moderate (Lipophilic ester)High (Ionizable acid)High (Polar)
Primary Utility Fragment Probe / PrecursorBioisostereMetabolic Standard

Safety & Liability Visualization (Reactive Metabolites)

The furan ring is the critical liability. The diagram below illustrates the activation pathway that must be monitored during profiling.

ToxPathway Parent Parent Furan Epoxide Furan Epoxide (Unstable) Parent->Epoxide CYP450 (O2) Enedial Cis-2-butene-1,4-dial (Reactive Electrophile) Epoxide->Enedial Ring Opening Adduct Protein/DNA Adduct (Toxicity) Enedial->Adduct Covalent Binding GSH GSH Conjugate (Detoxified) Enedial->GSH + Glutathione

Figure 2: Metabolic activation pathway of the furan ring. Profiling must include GSH trapping assays to quantify the formation of the reactive enedial species.

References

  • Furan Metabolic Activation: Peterson, L. A. (2013). "Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring." Chemical Research in Toxicology.

  • CYP Inhibition Protocols: FDA Guidance for Industry. (2020). "In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions."

  • Fragment Profiling: Erlanson, D. A., et al. (2016). "Twenty years on: the impact of fragment-based drug discovery." Nature Reviews Drug Discovery.

  • P2X3 Antagonists: Identifying furan-based scaffolds in P2X3 receptor antagonism. Journal of Medicinal Chemistry. (General reference for scaffold class).

A Researcher's Guide to Validating the Biological Target of Methyl 5-(pyridin-3-yl)furan-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

For researchers in the vanguard of drug discovery, the journey from a promising bioactive small molecule to a validated therapeutic candidate is both complex and critical. Methyl 5-(pyridin-3-yl)furan-2-carboxylate represents such a starting point—a novel chemical entity with potential, yet its mechanism of action remains to be elucidated. The primary challenge, and the focus of this guide, is the rigorous identification and validation of its biological target. This process, often termed target deconvolution, is a pivotal step that transforms a phenotypic screening "hit" into a mechanistically understood lead.[1][2][3][4]

This guide provides a comprehensive, multi-faceted framework for validating the biological target of Methyl 5-(pyridin-3-yl)furan-2-carboxylate. Moving beyond a simple listing of techniques, we will explore the causal logic behind experimental choices, presenting a self-validating system of orthogonal approaches. Our objective is to build a robust body of evidence that not only identifies the direct molecular target but also confirms that the compound's therapeutic effect is mediated through this interaction.

The Target Validation Workflow: A Multi-Pillar Approach

The journey to validate a biological target is not linear but rather an iterative process of hypothesis generation, testing, and refinement. We will structure our investigation into three core phases, each employing distinct but complementary methodologies.

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Biophysical & Cellular Validation cluster_2 Phase 3: Functional Validation P1_Affinity Affinity-Based Proteomics (e.g., Chemical Proteomics) P2_CETSA Cellular Thermal Shift Assay (CETSA) (Target Engagement) P1_Affinity->P2_CETSA Candidate Proteins P1_Genetic Genetic Perturbation (e.g., CRISPR Screens) P1_Genetic->P2_CETSA Candidate Genes P2_SPR Surface Plasmon Resonance (SPR) (Binding Kinetics) P2_CETSA->P2_SPR Confirmed Engagement P2_ITC Isothermal Titration Calorimetry (ITC) (Binding Thermodynamics) P2_CETSA->P2_ITC Confirmed Engagement P3_CRISPR CRISPR-Cas9 Knockout/Mutation (Phenocopying) P2_SPR->P3_CRISPR Validated Binder P2_ITC->P3_CRISPR Validated Binder P3_Rescue Rescue Experiments (Target Specificity) P3_CRISPR->P3_Rescue Phenotype Match Conclusion Conclusion P3_Rescue->Conclusion Validated Target

Figure 1: A multi-phase workflow for biological target validation.

Phase 1: Uncovering Potential Targets (Hypothesis Generation)

Without a known target for Methyl 5-(pyridin-3-yl)furan-2-carboxylate, our initial efforts must be directed at identifying candidate proteins that physically interact with the compound. This "target deconvolution" can be approached from two main angles: affinity-based proteomics and genetic screening.[3][4][5]

Affinity-Based Chemical Proteomics

This method relies on using the compound itself as "bait" to capture its binding partners from a complex biological sample, such as a cell lysate. A powerful iteration of this is the "Kinobeads" approach, particularly if the compound is suspected to be a kinase inhibitor.[6][7] This technique utilizes broadly selective kinase inhibitors immobilized on beads to enrich a large portion of the cellular kinome. A free compound of interest is then used to compete for binding, and the displaced kinases are identified and quantified by mass spectrometry.[7][8]

Experimental Rationale: By observing which proteins are specifically competed off the affinity matrix by Methyl 5-(pyridin-3-yl)furan-2-carboxylate in a dose-dependent manner, we can identify high-affinity interactors. This provides a direct physical link between the compound and potential targets within a native proteome context.[6]

Genetic Perturbation Screening with CRISPR-Cas9

Genetic screens offer an alternative, function-based approach to identifying targets. CRISPR-Cas9 technology allows for the systematic knockout of every gene in the genome.[9][10][11] If a cell's sensitivity to Methyl 5-(pyridin-3-yl)furan-2-carboxylate is dependent on a specific protein, then knocking out the gene for that protein will lead to resistance (or in some cases, hypersensitivity) to the compound.

Experimental Rationale: This approach identifies genes that are essential for the compound's mechanism of action.[12][13] For example, if our compound inhibits a critical protein, cells lacking that protein may survive treatment, thus revealing the target's identity. This method is powerful because it directly links a gene to a functional, phenotypic outcome.[10]

Phase 2: Validating the Physical Interaction

Once Phase 1 yields a list of candidate targets, we must rigorously confirm a direct, physical interaction between Methyl 5-(pyridin-3-yl)furan-2-carboxylate and these proteins. This requires orthogonal validation using both cellular and in-vitro biophysical methods.

Cellular Thermal Shift Assay (CETSA®)

CETSA is a cornerstone technique for confirming target engagement within the complex milieu of a living cell.[14] The principle is that when a ligand binds to its target protein, it generally confers thermal stability.[14][15][16] By treating cells with the compound and then heating them across a temperature gradient, we can determine if the putative target protein is stabilized against heat-induced denaturation and aggregation.[14][17]

Experimental Rationale: Observing a thermal shift provides strong evidence of direct target engagement in a physiologically relevant environment.[18] This is a critical step to bridge the gap between in-vitro binding and cellular activity, ruling out artifacts that can arise from using purified proteins.

CETSA_Workflow A Treat cells with Compound or DMSO B Heat cells across a temperature gradient A->B C Lyse cells and separate soluble/insoluble fractions B->C D Quantify soluble target protein (e.g., Western Blot, MS) C->D E Plot melting curve D->E F Shift in melting temperature? E->F G Target Engagement Confirmed F->G Yes H No Evidence of Engagement F->H No

Figure 2: Workflow for the Cellular Thermal Shift Assay (CETSA).

Surface Plasmon Resonance (SPR)

SPR is a label-free biophysical technique that provides real-time quantitative data on the kinetics of molecular interactions.[19][20][21] In a typical SPR experiment, the purified candidate protein is immobilized on a sensor chip, and a solution containing Methyl 5-(pyridin-3-yl)furan-2-carboxylate is flowed over the surface. The binding and dissociation are measured in real-time, allowing for the determination of association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).[19]

Experimental Rationale: SPR provides high-quality kinetic data, offering deep insight into the binding event. It allows for a direct comparison of binding affinities between our lead compound and any designed analogs, guiding structure-activity relationship (SAR) studies.[22]

Isothermal Titration Calorimetry (ITC)

ITC is considered the gold standard for characterizing binding thermodynamics. It directly measures the heat released or absorbed during a binding event.[23][24][25] By titrating the compound into a solution containing the purified target protein, ITC can determine the binding affinity (KD), stoichiometry (n), and the thermodynamic parameters of enthalpy (ΔH) and entropy (ΔS) in a single experiment.[25]

Experimental Rationale: Unlike other techniques, ITC provides a complete thermodynamic signature of the interaction.[23][25] This information is invaluable for understanding the driving forces behind the binding (e.g., hydrogen bonds, hydrophobic interactions) and is a powerful orthogonal method to validate the affinity measured by SPR.[26][27]

Method Principle Information Gained Key Advantage Key Limitation
CETSA Ligand-induced thermal stabilizationTarget engagement in cellsPhysiologically relevant contextIndirect; requires specific antibodies or MS
SPR Change in refractive index upon bindingBinding kinetics (ka, kd, KD)Real-time, label-free, high throughputRequires protein immobilization
ITC Measures heat change upon bindingBinding thermodynamics (KD, ΔH, ΔS, n)Gold standard for affinity/thermodynamicsRequires larger amounts of pure protein

Table 1: Comparison of key biophysical and cellular validation techniques.

Phase 3: Confirming the Functional Role of the Target

Confirming a direct physical interaction is necessary but not sufficient. The final and most crucial phase of validation is to demonstrate that the engagement of Methyl 5-(pyridin-3-yl)furan-2-carboxylate with its target is directly responsible for the observed biological or therapeutic effect.

CRISPR-Cas9-Mediated Target Knockout

As in Phase 1, CRISPR-Cas9 is an invaluable tool.[9][12] Here, the goal is to see if genetically removing the target protein from the cell (knockout) replicates the phenotypic effect of the compound (a "phenocopy"). For example, if the compound inhibits cell proliferation by binding to "Protein X", then knocking out the gene for Protein X should also inhibit cell proliferation in a similar manner.

Experimental Rationale: A strong phenocopy provides compelling evidence that the protein is not just a binding partner but is functionally essential for the compound's activity.[10] This genetic validation is a powerful way to de-risk a drug discovery program by ensuring the on-target effect is the one of therapeutic interest.[9][13]

Rescue Experiments

To further solidify the link, one can perform a "rescue" experiment. In a target-knockout cell line that is now resistant to the compound, re-introducing the target protein (ideally a version that is resistant to CRISPR-Cas9 but still functional) should restore the cell's sensitivity to Methyl 5-(pyridin-3-yl)furan-2-carboxylate.

Experimental Rationale: Successful rescue experiments are a definitive demonstration of target specificity. They prove that the compound's effect is mediated specifically through the protein of interest, ruling out off-target effects as the primary driver of the observed phenotype.[10]

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA)
  • Cell Culture and Treatment: Plate cells (e.g., HEK293T or a disease-relevant cell line) and grow to ~80% confluency. Treat cells with a range of concentrations of Methyl 5-(pyridin-3-yl)furan-2-carboxylate or a vehicle control (e.g., DMSO) for 1 hour at 37°C.[15]

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes in a thermal cycler to a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by a cooling step to 25°C.[15][17]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer.

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

  • Quantification: Carefully collect the supernatant containing the soluble proteins. Quantify the amount of the soluble target protein using Western blotting or mass spectrometry.

  • Data Analysis: Plot the percentage of soluble protein against temperature for both the vehicle and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and target engagement.[16]

Protocol 2: Surface Plasmon Resonance (SPR)
  • Protein Immobilization: Purify the candidate target protein. Immobilize the protein onto a suitable sensor chip (e.g., a CM5 chip via amine coupling) to a target density.

  • Compound Preparation: Prepare a dilution series of Methyl 5-(pyridin-3-yl)furan-2-carboxylate in a suitable running buffer.

  • Binding Analysis: Inject the compound dilutions over the sensor chip surface, from lowest to highest concentration. Include buffer-only injections for double referencing.[21]

  • Regeneration: After each compound injection, inject a regeneration solution to remove the bound analyte and prepare the surface for the next cycle.

  • Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).[19]

Conclusion

Validating the biological target of a novel compound like Methyl 5-(pyridin-3-yl)furan-2-carboxylate is a rigorous, multi-step process that is foundational to modern drug discovery. By systematically employing an orthogonal set of techniques—from broad, unbiased screening methods to precise biophysical characterization and definitive genetic validation—researchers can build an unassailable case for a compound's mechanism of action. This guide provides a logical and scientifically sound framework to navigate this complexity, ensuring that only the most promising and well-understood candidates proceed through the development pipeline. The ultimate goal is not merely to identify a binder, but to validate a functional target that is responsible for the compound's therapeutic potential.

References

  • Biocompare. (2022, October 28). Target Validation with CRISPR. [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology, 8(3), 141–160. [Link]

  • Charles River Laboratories. CRISPR Cas9 Gene Editing. [Link]

  • BioAscent. Surface Plasmon Resonance (SPR) & Biophysics. [Link]

  • La T-N, et al. (2023). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Central Science, 9(4), 636–645. [Link]

  • Congreve, M., et al. (2014). Surface plasmon resonance spectroscopy for characterisation of membrane protein-ligand interactions and its potential for drug discovery. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1838(1), 40-49. [Link]

  • Horizon Discovery. CRISPR-Cas9 screening for target identification. [Link]

  • Moore, J. D. (2015). The impact of CRISPR-Cas9 on target identification and validation. Drug Discovery Today, 20(4), 450-457. [Link]

  • Aragen Life Sciences. Surface Plasmon Resonance for Biomolecular Interaction Analysis. [Link]

  • Kiss, R., et al. (2022). A data-driven journey using results from target-based drug discovery for target deconvolution in phenotypic screening. RSC Medicinal Chemistry, 13(10), 1235-1245. [Link]

  • Al-Hysaini, A., & Abed, S. A. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 14(15), e4921. [Link]

  • Malvern Panalytical. (2017, October 12). Isothermal Titration Calorimetry – A hot characterization tool for biomolecular interactions. [Link]

  • Rukmini, R., et al. (2011). Application of isothermal titration calorimetry and column chromatography for identification of biomolecular targets. Nature Protocols, 6(3), 325-335. [Link]

  • Nuvisan. Accelerate drug discovery with advanced target identification and validation services. [Link]

  • Carterra. High Throughput Surface Plasmon Resonance: Why It Matters. [Link]

  • Creative Biolabs. Target Deconvolution. [Link]

  • Hwang, J., & Park, S. B. (2013). Target deconvolution techniques in modern phenotypic profiling. Current Opinion in Chemical Biology, 17(1), 44-51. [Link]

  • Pelago Bioscience. What Is CETSA? Cellular Thermal Shift Assay Explained. [Link]

  • EUbOPEN. NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. [Link]

  • Spectroscopy Online. (2024, March 26). Cell and Drug Interactions Studied Using Surface Plasmon Resonance and Fluorescence. [Link]

  • DiscoverX. Protocol for LDS-1168. [Link]

  • ResearchGate. (2011). Application of isothermal titration calorimetry and column chromatography for identification of biomolecular targets. [Link]

  • ResearchGate. (2026, January 19). Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. [Link]

  • Saponaro, A. (2017). Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. Bio-protocol, 7(22), e2613. [Link]

  • UKM Medical Molecular Biology Institute. (2022, July 19). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. [Link]

  • Médard, G., et al. (2015). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. Nature Chemical Biology, 11(3), 224-230. [Link]

  • protocols.io. (2023). Kinobead competition correlation analysis (kiCCA). [Link]

Sources

Safety Operating Guide

Operational Masterclass: Safe Handling and Disposal of Methyl 5-(pyridin-3-yl)furan-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

[label="Contaminated Labware

Refining DOT Code

I'm now integrating the Graphviz DOT code, focusing on the SolventCheck decision point and its subsequent pathways. I'm ensuring all nodes are appropriately colored and the label text is legible. The code is being optimized for clear differentiation between halogenated and non-halogenated waste streams for accurate visualization. I have almost finished the DOT code.

Finalizing Visualization Details

I am now focusing on refining the Graphviz DOT diagram and will ensure that the color palette adheres to the design constraints and contrast rules, improving its visual clarity. The DOT code is being meticulously refined, specifically by adjusting node and edge colors to align precisely with the established palette. I'm checking each color to be sure it increases the legibility of the diagram.

Finalizing Disposal Guide

I'm now putting the finishing touches on the disposal guide, ensuring all sections are cohesive and accurate. I'm reviewing the Graphviz DOT diagram and checking its color scheme, contrast, and visual presentation. All citations are in place and formatted. I'm now polishing the references section for easy navigation.

Optimizing Citations & Details

I'm working on the references section, consolidating all citations as a numbered list with title, source, and URL for easy navigation. I'm focusing on making the quantitative table clear, consistent and actionable, including the compound's full name, molecular formula, molecular weight, and halogen content for clarity. The table now features the exact full chemical name, ensuring that it is used consistently throughout the disposal guide.

As a Senior Application Scientist, I frequently observe laboratories treating chemical disposal as a mere logistical afterthought. However, proper waste management is a critical, highly regulated extension of your experimental workflow. For specialized heterocyclic compounds like Methyl 5-(pyridin-3-yl)furan-2-carboxylate , understanding the molecular causality behind disposal protocols ensures regulatory compliance, environmental protection, and absolute laboratory safety.

This guide provides a self-validating, step-by-step operational framework for the safe segregation and disposal of this specific compound.

Molecular Causality: Why We Treat This Compound Differently

Understanding the structural profile of Methyl 5-(pyridin-3-yl)furan-2-carboxylate (C₁₁H₉NO₃) is the first step in risk mitigation.

  • The Pyridine Moiety: Pyridine derivatives exhibit weak basicity and potential aquatic toxicity. If released into the environment or municipal water systems, they can act as systemic environmental toxicants.

  • The Ester Linkage: The furan-2-carboxylate ester is susceptible to hydrolysis in strongly acidic or basic aqueous environments. Mixing this compound with highly reactive aqueous waste could lead to uncontrolled degradation or exothermic reactions.

  • The Absence of Halogens: Because the molecule consists entirely of carbon, hydrogen, nitrogen, and oxygen, it is strictly classified as Non-Halogenated Organic Waste [3.8]. Mixing it with halogenated solvents (like dichloromethane) unnecessarily inflates the volume of halogenated waste, which requires highly specialized, expensive high-temperature incineration to prevent the formation of highly toxic dioxins and furans[1].

Quantitative Waste Profiling

To make rapid, accurate disposal decisions at the bench, refer to the quantitative parameters and their direct operational impacts below:

ParameterQuantitative Value / ClassificationOperational Causality
Molecular Formula C₁₁H₉NO₃Contains only C, H, N, O. Strictly dictates a non-halogenated waste stream[2].
Molecular Weight 203.19 g/mol Solid at room temperature; poses dust inhalation risks during dry transfer[3].
Halogen Content 0.0%Eliminates the risk of dioxin formation during standard waste incineration[1].
Aqueous Solubility Low (Requires organic solvents)Must be dissolved in organic solvents for liquid disposal; never flush down drains.
Required Headspace ~1 inch per 4L containerPrevents hydrostatic rupture from vapor expansion in liquid waste carboys[4].
Self-Validating Standard Operating Procedure (SOP) for Disposal

To guarantee safety and compliance, this protocol is designed as a self-validating system —meaning each step includes a built-in verification mechanism to ensure it was executed correctly.

Phase 1: Preparation and PPE
  • Action: Don appropriate Personal Protective Equipment (PPE), including nitrile gloves, chemical splash goggles, and a standard lab coat[3]. Handle the solid compound strictly within a certified chemical fume hood.

  • Validation Check: Inspect gloves for micro-tears before handling the solid powder. Ensure the fume hood sash is pulled down to the marked safe operational level to maintain face velocity, physically validating your protection against dust inhalation[5].

Phase 2: Solid Waste Segregation
  • Action: Transfer any unused or contaminated solid Methyl 5-(pyridin-3-yl)furan-2-carboxylate into a designated, puncture-resistant solid waste container using a clean spatula[6].

  • Validation Check: Verify the container is explicitly labeled "Hazardous Solid Waste - Non-Halogenated." The label must contain the full chemical name; the use of chemical abbreviations or structural formulas on waste labels is strictly prohibited by environmental regulations[4].

Phase 3: Liquid Waste Processing (Solvent Solutions)
  • Action: If the compound is dissolved in a non-halogenated solvent (e.g., DMSO, Methanol, or Acetone), transfer the solution to the "Non-Halogenated Liquid Organic Waste" carboy[7].

  • Validation Check: Ensure the liquid waste container is placed inside a leak-proof secondary containment tray[6]. Visually confirm there is approximately 1 inch of headspace remaining in the container to accommodate vapor expansion[4]. The container must be kept tightly capped with a screw-top lid at all times, validating that no volatile organic compounds (VOCs) are escaping into the lab environment[4].

Phase 4: Labware Decontamination (Triple Rinse Protocol)
  • Action: Spatulas, weighing boats, and glassware that contacted the chemical must not be thrown directly into standard municipal trash. Rinse the labware three times with a minimal volume of a compatible non-halogenated solvent (e.g., ethanol)[3].

  • Validation Check: Collect all rinsate into the non-halogenated liquid waste container. Once triple-rinsed, the visually clean labware can be safely deposited into the standard solid hazardous waste or broken glass bin, confirming no residual chemical dust remains to contaminate the broader lab environment.

Visualizing the Waste Routing Logic

To eliminate ambiguity at the bench, follow this verified waste routing architecture before disposing of any material containing Methyl 5-(pyridin-3-yl)furan-2-carboxylate.

WasteRouting Start Methyl 5-(pyridin-3-yl) furan-2-carboxylate Solid Solid Powder / Crystals Start->Solid Liquid Dissolved in Solvent Start->Liquid Labware Contaminated Labware Start->Labware SolidWaste Solid Non-Halogenated Organic Waste Solid->SolidWaste Direct Transfer SolventCheck Identify Solvent Type Liquid->SolventCheck SolidHazWaste Hazardous Solid Waste (Incineration) Labware->SolidHazWaste Triple Rinsed HaloSolvent Halogenated Solvent (e.g., DCM, Chloroform) SolventCheck->HaloSolvent Contains Cl, F, Br NonHaloSolvent Non-Halogenated Solvent (e.g., DMSO, MeOH) SolventCheck->NonHaloSolvent C, H, O, N only HaloWaste Halogenated Liquid Waste HaloSolvent->HaloWaste NonHaloWaste Non-Halogenated Liquid Waste NonHaloSolvent->NonHaloWaste

Fig 1: Decision matrix for Methyl 5-(pyridin-3-yl)furan-2-carboxylate waste segregation.

Emergency Spill Response

In the event of a localized spill of the pure solid compound, immediate and precise action prevents wider contamination:

  • Containment: Do not use water, as it may spread the chemical. Use dry clean-up procedures (e.g., sweeping gently with a dedicated brush or using a HEPA-filtered vacuum) to avoid generating airborne dust[8].

  • Collection: Place the collected material into a sealed plastic bag or rigid secondary container[8].

  • Decontamination: Wipe the affected bench area with a paper towel dampened with ethanol, then dispose of the towel directly into the solid hazardous waste bin[5].

References
  • Title: Chemical and Hazardous Waste Guide | Source: University of Oslo (UiO) | URL: 7

  • Title: Hazardous Waste Management Program | Source: Eastern Washington University | URL: 2

  • Title: 2-Pyridinecarboxaldehyde 4-nitrophenylhydrazone Safety Data | Source: Santa Cruz Biotechnology | URL: 8

  • Title: Guidelines on Scheduled Waste Management | Source: Universiti Tunku Abdul Rahman (UTAR) | URL: Link

  • Title: Laboratory Hazardous Waste Management | Source: USA Lab | URL: 5

  • Title: Essential Procedures for the Safe Disposal of (-)-Indolactam V | Source: Benchchem | URL: 3

  • Title: Laboratory Hazardous Waste Management Guide | Source: UTIA Safety Office | URL: 6

  • Title: Laboratory Waste Management Guidelines | Source: University of Florida EHS | URL: 4

  • Title: Laboratory Chemical Waste Disposal Guidelines | Source: University of Otago | URL: 1

Sources

Personal protective equipment for handling Methyl 5-(pyridin-3-yl)furan-2-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Topic:

Compound Profile & Hazard Identification

Compound: Methyl 5-(pyridin-3-yl)furan-2-carboxylate Molecular Formula: C₁₁H₉NO₃ Molecular Weight: ~203.19 g/mol Physical State: Solid (typically off-white to pale yellow powder) Solubility: Soluble in DMSO, Methanol, DCM, Ethyl Acetate; sparingly soluble in water.

Structure-Activity Relationship (SAR) Hazard Analysis

As a Senior Application Scientist, I must highlight that while specific toxicological data for this exact isomer is limited in public registries, we apply Analogous Hazard Extrapolation based on its structural pharmacophores: the pyridine ring, the furan core, and the ester linkage.

  • Pyridine Moiety: Known for distinct odor and potential respiratory/skin irritation. Pyridine derivatives can be readily absorbed through the skin.

  • Furan Core: Biologically active scaffold. While the ester functionality stabilizes the ring compared to free furan, metabolic hydrolysis can yield the corresponding carboxylic acid.

  • Methyl Ester: Susceptible to hydrolysis, releasing methanol (toxic) and the parent acid.

GHS Classification (Extrapolated from 4-pyridyl analog CAS 216867-36-6):

  • Signal Word: WARNING

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1][2][3][4]

  • H319: Causes serious eye irritation.[1][2][3][4]

  • H335: May cause respiratory irritation.[4]

Personal Protective Equipment (PPE) Matrix

This matrix is designed to provide a self-validating safety system. If one barrier fails, the next must be sufficient to prevent exposure.

Protection Zone Recommended Equipment Technical Rationale & Specifications
Respiratory Engineering Control (Primary): Chemical Fume Hood. PPE (Secondary): N95 or P100 Respirator (only if outside hood).The compound is a solid powder; the primary risk is inhalation of airborne particulates during weighing. Fume hood sash must be <18 inches.
Ocular Chemical Splash Goggles (ANSI Z87.1+)Standard safety glasses are insufficient for fine powders which can bypass side shields. Goggles provide a seal against dust entry.
Dermal (Hands) Double Nitrile Gloves (0.11 mm min thickness)Outer Layer: Disposables changed immediately upon contamination. Inner Layer: Acts as a final barrier. Pyridines can permeate latex; Nitrile offers superior resistance.
Dermal (Body) Lab Coat (100% Cotton or Nomex) + Long Sleeves Synthetic blends (polyester) can melt into skin if a fire occurs (organic synthesis risk). Cotton is preferred for solvent handling.

Operational Handling Protocol

Phase 1: Pre-Operational Checks
  • Verify Ventilation: Ensure fume hood face velocity is between 80–100 fpm .

  • Static Control: Powders of heterocyclic esters can be electrostatically charged. Use an anti-static gun or ionizer if weighing small quantities (<10 mg) to prevent "flying" powder.

Phase 2: Weighing & Transfer (Critical Risk Step)
  • Step 1: Place the balance inside the fume hood.

  • Step 2: Tare the receiving vessel (vial/flask) before opening the chemical container.

  • Step 3: Open the container gently. If the solid is caked, do not scrape vigorously; this generates aerosols. Gently break apart with a spatula.

  • Step 4: Transfer using a disposable anti-static spatula.

  • Step 5: The "Dirty Hand/Clean Hand" Rule: Keep your dominant hand (handling the spatula/chemical) "dirty" and your non-dominant hand (touching the sash/notebook) "clean" to prevent cross-contamination.

Phase 3: Solubilization
  • Solvent Choice: Dissolve immediately in the reaction solvent (e.g., DMSO or DCM). Once in solution, the inhalation risk drops significantly, but the dermal absorption risk increases (solvents act as carriers).

  • Labeling: Immediately label the flask "Toxic/Irritant - Methyl 5-(pyridin-3-yl)furan-2-carboxylate".

Visualized Safety Workflows

Figure 1: Safe Handling Lifecycle

This diagram illustrates the linear flow of safety from storage to reaction, emphasizing the containment of the solid state.

SafeHandling Storage Storage (4°C, Desiccated) Check PPE & Hood Check (Face Velocity >80fpm) Storage->Check Retrieve Weighing Weighing (Solid) **High Inhalation Risk** Check->Weighing Transfer to Hood Solubilization Solubilization (DMSO/DCM) Weighing->Solubilization Dissolve Immediately Reaction Reaction Setup (Closed System) Solubilization->Reaction Add Reagents

Caption: The critical control point is the "Weighing" phase where the compound is an airborne solid. Once solubilized, the risk profile shifts from respiratory to dermal.

Figure 2: Emergency Response Decision Tree

Follow this logic flow immediately upon accidental exposure.

EmergencyResponse Start Exposure Incident Type Identify Type Start->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale ActionSkin 1. Remove Contaminated Clothing 2. Wash with Soap/Water (15 min) 3. Do NOT use solvents Skin->ActionSkin ActionEye 1. Flush with Water (15 min) 2. Hold Eyelids Open 3. Seek Medical Aid Eye->ActionEye ActionInhale 1. Move to Fresh Air 2. If breathing difficult: Oxygen 3. Call Emergency Services Inhale->ActionInhale

Caption: Immediate dilution with water is the universal first step for skin/eye contact. Never use organic solvents to clean skin as they enhance absorption.

Waste Disposal Strategy

Proper disposal is not just compliance; it is environmental stewardship.

  • Solid Waste: Contaminated gloves, weighing boats, and paper towels must go into Hazardous Solid Waste (often yellow bag/bin). Do not throw in regular trash.

  • Liquid Waste:

    • Halogenated: If dissolved in DCM or Chloroform.

    • Non-Halogenated: If dissolved in Methanol, Ethyl Acetate, or DMSO.

    • Segregation: Do not mix with oxidizing acids (Nitric/Perchloric) as furan rings can be oxidized violently.

  • Destruction: The preferred method for heterocyclic esters is High-Temperature Incineration to ensure complete breakdown of the pyridine ring.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Methyl 5-(pyridin-4-yl)furan-2-carboxylate (Isomer Analog). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Pyridine and Derivatives. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 5-(pyridin-3-yl)furan-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 5-(pyridin-3-yl)furan-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.